molecular formula C10H15BO4S B3002964 3-(Butane-1-sulfonyl)phenylboronic acid CAS No. 2377611-73-7

3-(Butane-1-sulfonyl)phenylboronic acid

Cat. No.: B3002964
CAS No.: 2377611-73-7
M. Wt: 242.1
InChI Key: QKQYWQPISLBONE-UHFFFAOYSA-N
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Description

3-(Butane-1-sulfonyl)phenylboronic acid is a useful research compound. Its molecular formula is C10H15BO4S and its molecular weight is 242.1. The purity is usually 95%.
BenchChem offers high-quality 3-(Butane-1-sulfonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Butane-1-sulfonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-butylsulfonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4S/c1-2-3-7-16(14,15)10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQYWQPISLBONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)CCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 3-(Butane-1-sulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Application in Medicinal Chemistry

Executive Summary

3-(Butane-1-sulfonyl)phenylboronic acid (CAS: 2377611-73-7) is a specialized organoboron building block characterized by a meta-substituted sulfone moiety.[1] In drug discovery, this compound serves as a critical reagent for introducing the n-butylsulfonyl pharmacophore via Suzuki-Miyaura cross-coupling. Its unique structural features—combining a lipophilic butyl chain with a polar, electron-withdrawing sulfonyl group—make it an invaluable tool for probing hydrophobic pockets adjacent to hydrogen-bonding sites in protein targets.

This guide details the physicochemical profile, synthetic pathways, and optimized coupling protocols for this compound, designed for researchers requiring high-fidelity incorporation of sulfone motifs into complex scaffolds.

Part 1: Chemical Identity and Physicochemical Profile[2][3]

IUPAC Name: [3-(Butane-1-sulfonyl)phenyl]boronic acid CAS Number: 2377611-73-7 Molecular Formula:


Molecular Weight:  242.10  g/mol 
1.1 Electronic Structure and Hammett Effects

The reactivity of this boronic acid is governed by the electron-withdrawing nature of the sulfonyl group at the meta position.

  • Hammett Constant (

    
    ):  The sulfonyl group (
    
    
    
    ) has a Hammett constant of approximately 0.60–0.68 . This strong electron-withdrawing effect decreases the electron density on the aromatic ring.
  • Lewis Acidity: The electron deficiency induced by the meta-sulfone increases the Lewis acidity of the boron center compared to phenylboronic acid. This facilitates the formation of the boronate "ate" complex (the active species in transmetalation) but also renders the C-B bond more susceptible to hydrolytic cleavage (protodeboronation) under harsh basic conditions.

  • Lipophilicity: The n-butyl chain adds significant lipophilicity (

    
     value approx. 2.0) compared to a methyl sulfone, enabling the molecule to penetrate cell membranes more effectively and interact with hydrophobic domains in target proteins.
    
1.2 Solubility and Stability
  • Solubility: Soluble in polar organic solvents (DMSO, DMF, MeOH, THF). Limited solubility in non-polar hydrocarbons (Hexanes) and cold water.

  • Stability: As an electron-deficient boronic acid, it is prone to protodeboronation in the presence of strong bases and high temperatures. Storage at 2–8°C under inert atmosphere is recommended to prevent dehydration to the boroxine trimer.

Part 2: Synthetic Pathway (Mechanistic Causality)

While commercially available, in-house synthesis is often required for isotopic labeling or analog generation. The most robust route avoids direct sulfonation of the boronic acid (which is incompatible with the B-C bond). Instead, a "Bottom-Up" approach via the aryl bromide is preferred.

2.1 Synthesis Workflow

The synthesis proceeds in three distinct phases, designed to isolate the oxidation step from the sensitive boron installation.

  • S-Alkylation: Nucleophilic substitution of 1-bromobutane by 3-bromobenzenethiol.

  • Oxidation: Chemoselective oxidation of the sulfide to the sulfone using m-CPBA or Oxone.

  • Miyaura Borylation: Palladium-catalyzed conversion of the aryl bromide to the boronic ester, followed by hydrolysis.

Self-Validating Checkpoint: The oxidation step (Step 2) must be monitored by


 NMR. The 

-protons of the butyl chain will shift downfield (

~2.9 ppm to ~3.1 ppm) upon conversion from sulfide to sulfone.

SynthesisPath Start 3-Bromobenzenethiol Step1 S-Alkylation (K2CO3, n-BuBr, DMF) Start->Step1 Inter1 Intermediate 1: (3-Bromophenyl)(butyl)sulfide Step1->Inter1 Quant. Yield Step2 Oxidation (m-CPBA or Oxone) Inter1->Step2 Inter2 Intermediate 2: 1-Bromo-3-(butylsulfonyl)benzene Step2->Inter2 Monitor by TLC/NMR Step3 Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) Inter2->Step3 Final Target: 3-(Butane-1-sulfonyl)phenylboronic acid Step3->Final Hydrolysis

Figure 1: Step-wise synthetic route ensuring functional group compatibility.

Part 3: Experimental Protocol (Suzuki-Miyaura Coupling)

Context: Electron-deficient boronic acids like 3-(butane-1-sulfonyl)phenylboronic acid react slower in the transmetalation step than electron-rich analogs. Standard conditions (e.g.,


) often lead to homocoupling or deboronation. The following protocol uses a specialized catalyst system to mitigate these issues.
3.1 Optimized Coupling Protocol

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-(Butane-1-sulfonyl)phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) - Chosen for stability and large bite angle.
    
  • Base:

    
     (3.0 equiv) - Anhydrous phosphate is milder than carbonates, reducing protodeboronation.
    
  • Solvent: 1,4-Dioxane/Water (4:1) - Water is essential for the boronate formation.

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or Schlenk flask with the aryl halide, boronic acid,

    
    , and 
    
    
    
    .
  • Inerting: Seal the vessel and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane and water via syringe.

  • Reaction: Heat to 80°C (oil bath) or 100°C (microwave, 30 min).

  • Validation (TLC/LCMS): Monitor the disappearance of the aryl halide.

    • Troubleshooting: If the aryl halide remains but boronic acid is consumed, protodeboronation has occurred. Switch to a non-aqueous base system (e.g., CsF in Toluene) or increase catalyst loading.

3.2 Catalytic Cycle & Mechanistic Insight

The sulfonyl group renders the boron center more Lewis acidic. This accelerates the formation of the hydroxyboronate species (


) upon base addition, which is the active nucleophile. However, this same electron withdrawal destabilizes the C-B bond.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X L2Pd(II)(Ar)X OxAdd->PdII_X BaseStep Base Activation (OH-) PdII_X->BaseStep TransMet Transmetalation (Rate Limiting for EWG) BaseStep->TransMet + Ar'-B(OH)3- PdII_ArAr L2Pd(II)(Ar)(Ar') TransMet->PdII_ArAr RedElim Reductive Elimination Product Release PdII_ArAr->RedElim RedElim->Pd0

Figure 2: Suzuki-Miyaura catalytic cycle. The Transmetalation step (Red) is critical for sulfonyl-substituted boronic acids.

Part 4: Applications in Drug Discovery
4.1 Pharmacophore Utility

The 3-(butane-1-sulfonyl)phenyl moiety acts as a versatile "linker-binder":

  • Hydrogen Bonding: The sulfonyl oxygens (

    
    ) act as weak hydrogen bond acceptors (HBAs), often interacting with backbone amides in the target protein's binding pocket.
    
  • Metabolic Stability: Unlike sulfides (susceptible to oxidation) or esters (susceptible to hydrolysis), the sulfone group is metabolically robust.

  • Lipophilic Scanning: The n-butyl chain probes the depth of hydrophobic pockets. In SAR studies, this reagent is often compared against methyl- and ethyl-sulfonyl analogs to optimize van der Waals interactions.

4.2 Data Summary: Comparison of Sulfonyl Boronic Acids
Substituent (R)Lipophilicity (

)
Hammett (

)
Primary Utility
Methyl (

)
-1.630.60Polar contacts, solubility enhancement
Ethyl (

)
-1.090.62Steric probing, slight lipophilicity increase
n-Butyl (

)
~0.0 0.64 Hydrophobic pocket filling, membrane permeability
Phenyl (

)
+0.270.62

-stacking interactions

Table 1: Comparison of common sulfonyl-phenylboronic acid building blocks. The n-butyl variant offers a balanced profile of electron withdrawal and lipophilicity.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Retrieved from [Link]

Sources

Technical Analysis: Lewis Acidity & pKa of 3-(Butane-1-sulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(Butane-1-sulfonyl)phenylboronic acid , focusing on its Lewis acidity, pKa determination, and physicochemical behavior. It is structured to support researchers in medicinal chemistry and chemical biology who require precise control over boronic acid ionization for applications in drug delivery, sugar sensing, and covalent inhibition.

Executive Summary: The "Goldilocks" Acidity

For boronic acid derivatives, the ionization constant (pKa) is the critical determinant of function. While unsubstituted phenylboronic acid (PBA) has a pKa of ~8.8, it remains largely neutral at physiological pH (7.4), limiting its ability to form stable complexes with diols (sugars, serine proteases).

3-(Butane-1-sulfonyl)phenylboronic acid represents a strategic modification. The meta-sulfonyl group acts as a strong electron-withdrawing group (EWG), lowering the pKa into the 7.2 – 7.6 range . This shift places the molecule in the optimal window for physiological activity, allowing it to exist in equilibrium between its neutral and anionic forms at pH 7.4, thereby maximizing reversible covalent interactions without permanent ionization.

Structural Analysis & Electronic Effects

To understand the acidity of this specific derivative, we must decouple the steric contributions of the butyl chain from the electronic contributions of the sulfonyl group.

The Hammett Prediction Model

Since direct experimental data for the n-butyl variant is rare in public literature, we derive the theoretical pKa using Hammett Structure-Activity Relationships (SAR), a standard method in physical organic chemistry.

  • Parent Molecule: Phenylboronic Acid (PBA)

    
     pKa 
    
    
    
    8.8.[1]
  • Substituent: Sulfonyl group (

    
    ) at the meta (3-) position .
    
  • Electronic Effect: The sulfonyl group is a potent electron-withdrawing group, primarily operating via Inductive effects (

    
    ) and Resonance effects (
    
    
    
    ). However, in the meta position, resonance effects are decoupled from the reaction center, leaving the Inductive effect as the primary driver for stabilizing the anionic boronate species.

Calculation: Using the Hammett equation:



  • 
     (Reaction Constant):  For boronic acid ionization in water, 
    
    
    
    .
  • 
     (Hammett Constant):  The meta-substituent constant for 
    
    
    
    (electronically equivalent to
    
    
    ) is 0.60 .



Lewis Acidity Mechanism

Boronic acids are Lewis acids, not Brønsted acids.[2][3] They do not donate a proton; they accept a hydroxide ion from water.

  • Neutral State: The Boron atom is

    
     hybridized (trigonal planar) with an empty p-orbital.
    
  • Transition: Water attacks the empty p-orbital.

  • Anionic State: The Boron atom becomes

    
     hybridized (tetrahedral). The sulfonyl group withdraws electron density from the aromatic ring, which in turn pulls density from the Boron atom, stabilizing this negative charge.
    

LewisAcidity cluster_0 Neutral Form (sp2) cluster_1 cluster_2 Anionic Form (sp3) N 3-(Butane-1-sulfonyl)PBA (Trigonal Planar) W + 2H2O N->W A Tetrahedral Boronate Anion (Stabilized by -SO2Bu) W->A Ka (Ionization) H + H3O+ A->H caption Fig 1: Lewis Acid Ionization Equilibrium. The sulfonyl group stabilizes the tetrahedral anion.

Experimental Validation Protocols

Trust but verify. Relying on calculated pKa values is insufficient for critical drug development assays. Below are two self-validating protocols to determine the exact pKa.

Protocol A: Spectrophotometric Titration (High Precision)

This method is preferred because the UV absorbance of the aromatic ring changes significantly upon the hybridization shift from


 to 

.

Reagents:

  • Compound: 3-(Butane-1-sulfonyl)phenylboronic acid (1 mM stock in MeOH).

  • Buffer: Universal buffer (Phosphate/Citrate/Borate) ranging from pH 5.0 to 10.0.

  • Ionic Strength: Maintain constant

    
     using KCl to minimize activity coefficient variations.
    

Workflow:

  • Preparation: Prepare 10 aliquots of the compound in buffers of increasing pH (0.5 unit increments).

  • Scan: Measure UV absorbance (200–350 nm). Identify the

    
     shift. The sulfonyl group typically causes a bathochromic shift.
    
  • Selection: Choose the wavelength with the maximal difference between acidic and basic forms (typically ~260-270 nm).

  • Plotting: Plot Absorbance vs. pH.

  • Calculation: Fit data to the Henderson-Hasselbalch equation:

    
    
    
Protocol B: Potentiometric Titration (Solubility Dependent)

Use this if the compound lacks a distinct UV shift or if you need to determine purity simultaneously. Note: The butyl chain decreases water solubility compared to methyl analogs.

TitrationWorkflow Start Start: Dissolve Compound (Min 0.05 mmol) SolubilityCheck Check Solubility in Water Start->SolubilityCheck CoSolvent Add 10-20% DMSO/MeOH (Correct pKa later) SolubilityCheck->CoSolvent Insoluble Titration Titrate with 0.1 M NaOH (N2 Atmosphere to exclude CO2) SolubilityCheck->Titration Soluble CoSolvent->Titration FirstDeriv Calculate 1st Derivative (dpH/dV) Titration->FirstDeriv HalfEquiv Identify Half-Equivalence Point (pH at 0.5 eq = pKa) FirstDeriv->HalfEquiv Correction Apply Yasuda-Shedlovsky Correction (if cosolvent used) HalfEquiv->Correction End Final pKa Value HalfEquiv->End Water only Correction->End caption Fig 2: Potentiometric Titration Decision Tree. Note the co-solvent correction step.

Physicochemical Implications in Drug Development

The "Butyl" Effect: Lipophilicity vs. Acidity

While the sulfonyl group drives the pKa, the butyl chain drives the LogP (Partition Coefficient).

  • Methyl-sulfonyl analog: Lower LogP, higher water solubility, faster clearance.

  • Butyl-sulfonyl analog: Higher LogP, improved membrane permeability, higher plasma protein binding.

Design Insight: If your target is intracellular, the butyl derivative is superior due to passive diffusion potential, provided the pKa (~7.5) allows enough neutral species to cross the membrane.

Diol Binding Kinetics

The ability of this molecule to bind sugars (glucose, sialic acid) or serine residues is pH-dependent.



At pH 7.4, a boronic acid with pKa 7.5 is 

ionized. This is the "Sweet Spot."
  • If pKa > 9 (PBA): <1% ionized. Weak binding at physiological pH.

  • If pKa < 6 (o-methylaminomethyl): >95% ionized. Strong binding, but potentially non-specific and difficult to reverse.

  • pKa 7.5: Balanced state allowing for reversible covalent bonding (on/off rates suitable for sensing or competitive inhibition).

References

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. Link

  • Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols.[1][4] Bioorganic & Medicinal Chemistry Letters, 14(16), 4211-4214. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Link

Sources

Electronic Effects of Sulfonyl Groups on Phenylboronic Acid Stability: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the electronic and steric impact of sulfonyl substituents on phenylboronic acid (PBA) stability. It is designed for medicinal chemists and process engineers optimizing Suzuki-Miyaura cross-couplings or developing boronic acid-based sensors.[1]

Executive Summary

The incorporation of sulfonyl groups (


) into phenylboronic acids presents a fundamental dichotomy in chemical reactivity. While the strong electron-withdrawing nature of the sulfonyl moiety enhances the Lewis acidity of the boron center—potentially accelerating transmetallation in cross-coupling cycles—it simultaneously compromises the integrity of the C–B bond.

For researchers, the critical insight is that sulfonyl-substituted PBAs fall into "Regime II" of the protodeboronation Hammett plot , where stability is inversely proportional to electron deficiency. Unlike electron-rich boronic acids, which are stable to base, sulfonyl-PBAs undergo rapid, base-catalyzed protodeboronation via a transient aryl anion mechanism.[1]

Mechanistic Foundations of Instability

To control stability, one must first understand the failure mode. The carbon-boron (C–B) bond is thermodynamically strong but kinetically vulnerable to hydrolysis (protodeboronation).[1][2]

The Dual-Pathway Mechanism

Protodeboronation occurs via two distinct pH-dependent pathways.[1] The presence of a sulfonyl group shifts the susceptibility heavily toward the Type B (Base-Catalyzed) pathway.

  • Type A (Acid-Catalyzed): Electrophilic aromatic substitution (ipso-attack).[1] Rare for sulfonyl-PBAs because the electron-deficient ring deactivates electrophilic attack.[1]

  • Type B (Base-Catalyzed): Involves the formation of a boronate "ate" complex, followed by heterolytic C–B bond cleavage. This is the primary degradation route for sulfonyl-PBAs.[1]

The Role of the Sulfonyl Group

The sulfonyl group (


) is a potent electron-withdrawing group (EWG) with high Hammett constants (

,

).
  • Boronate Formation (

    
     Effect):  The EWG character increases the Lewis acidity of the boron, lowering the 
    
    
    
    of the boronic acid (typically from ~8.8 to ~7.0–7.5). This means the reactive boronate anion
    
    
    forms at lower pH (neutral to mildly basic conditions).[1]
  • C–B Cleavage (Kinetic Effect): The cleavage of the C–B bond generates a transient aryl anion. The sulfonyl group stabilizes this developing negative charge through inductive (

    
    ) and resonance (
    
    
    
    ) effects, dramatically lowering the activation energy for deboronation.[1]
Visualization: The Protodeboronation Pathway

The following diagram illustrates the specific pathway for Electron-Deficient PBAs (Regime II).

Protodeboronation cluster_0 Critical Instability Factor PBA Sulfonyl-PBA (Neutral) Boronate Boronate Anion [Ar-B(OH)3]- PBA->Boronate + OH- / Base (Fast Equilibrium) TS Transition State (Charge Localization) Boronate->TS Rate Limiting Step (k_obs) Carbanion Transient Aryl Anion TS->Carbanion C-B Cleavage Product Protodeboronated Arene (Ar-H) Carbanion->Product + H2O (Rapid Protonation)

Caption: Base-catalyzed protodeboronation mechanism for electron-deficient sulfonyl-phenylboronic acids.

Comparative Stability Analysis

The stability of sulfonyl-PBAs is not uniform; it depends on the position of the substituent relative to the boron atom.

Positional Effects (Ortho vs. Meta/Para)[1][3]
PositionElectronic EffectSteric/Chelation EffectStability Prediction
Para (

)
Strong

,

.[1] Stabilizes anion.[2]
Negligible.Poor. Rapid hydrolysis at pH > 8.
Meta (

)
Strong

.
Negligible.Moderate. More stable than para, but still labile compared to unsubstituted PBA.
Ortho (

)
Strong

.
High steric bulk. Potential B···O interaction.Very Poor. Steric relief upon C–B cleavage accelerates decomposition.
The Hammett Correlation (Regime II)

Unlike electron-rich PBAs (where


 is positive or near zero), sulfonyl-PBAs occupy the steep slope of the "V-shaped" Hammett plot.[1]
  • Observation: A linear correlation exists between the rate of protodeboronation (

    
    ) and the Hammett 
    
    
    
    constant.
  • Implication: For every 0.1 unit increase in

    
    , the half-life (
    
    
    
    ) of the boronic acid in basic solution decreases significantly.

Experimental Validation Protocols

To rigorously assess the stability of a specific sulfonyl-PBA, rely on kinetic NMR monitoring rather than isolated yield, which can be misleading.

Protocol A: Kinetic Stability Assay (NMR)

Objective: Determine the half-life (


) of the C–B bond under simulated coupling conditions.
  • Preparation:

    • Dissolve the sulfonyl-PBA (0.05 mmol) in a mixture of

      
       (0.5 mL) and 
      
      
      
      (0.1 mL).
    • Add an internal standard (e.g., 1,3,5-trimethoxybenzene) that is inert to base.

  • Initiation:

    • Acquire a

      
       spectrum (
      
      
      
      and
      
      
      NMR).
    • Add

      
       (2.0 equiv) or 
      
      
      
      dissolved in minimal
      
      
      .
  • Monitoring:

    • Heat the NMR tube to the intended reaction temperature (e.g., 60°C) in the probe.

    • Acquire spectra every 10 minutes for 2 hours.

  • Analysis:

    • Integrate the aryl protons of the starting material vs. the protodeboronated product (Ar-H).[3]

    • Plot

      
       vs. time to extract the rate constant 
      
      
      
      .[1]
Protocol B: Functional Stability (Suzuki Efficiency)

Objective: Determine if the decomposition outcompetes the transmetallation.

  • Setup: Run a standard coupling with a deactivated aryl chloride (slow oxidative addition).

  • Control: Use 4-chlorotoluene as the coupling partner.

  • Variable: Use the sulfonyl-PBA.

  • Readout: If the yield of the biaryl is <50% and the major byproduct is the sulfonyl-arene (hydrolysis product), the transmetallation is too slow relative to protodeboronation.

Strategic Implications for Drug Development

When a sulfonyl-PBA is required for a structure-activity relationship (SAR) campaign, standard reagents often fail.[1] Use the following decision logic to select the correct reagent form.

Workflow: Reagent Selection for Sulfonyl-Boronates[1]

SelectionStrategy Start Need Sulfonyl-PBA for Coupling CheckPos Is Sulfonyl Group Ortho or Para? Start->CheckPos Stable Use Free Boronic Acid (Standard Conditions) CheckPos->Stable No (Meta only) Unstable High Risk of Protodeboronation CheckPos->Unstable Yes (Ortho/Para) Mitigation1 Switch to MIDA Boronate (Slow Release) Unstable->Mitigation1 General Solution Mitigation2 Use Trifluoroborate salt (Ar-BF3 K) Unstable->Mitigation2 Alternative Mitigation3 Anhydrous Conditions (Buchwald Pre-catalysts) Unstable->Mitigation3 If Solubility Allows

Caption: Decision tree for selecting stable sulfonyl-boron reagents in synthesis.

Mitigation Strategies
  • MIDA Boronates: The N-methyliminodiacetic acid (MIDA) ligand rehybridizes boron to

    
    , masking the Lewis acidity and preventing boronate anion formation until the ligand is hydrolyzed. This is the gold standard  for handling unstable sulfonyl-PBAs.
    
  • Anhydrous Cross-Coupling: Avoid water entirely. Use cyclic triol borates or pinacol esters in anhydrous dioxane/toluene with specialized bases (e.g.,

    
     solid) to minimize the concentration of the reactive 
    
    
    
    species.
  • Rapid Catalysis: Use high-activity catalysts (e.g., Pd-XPhos, Pd-P(

    
    -Bu)
    
    
    
    ) to ensure oxidative addition and transmetallation occur faster than the background hydrolysis rate.[1]

References

  • Cox, P. A., et al. (2017).[4] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Knapp, D. M., et al. (2009). MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed. Journal of the American Chemical Society. Link[1]

  • Gonzalez, J. A., et al. (2022).[5] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. ACS Catalysis. Link[1]

Sources

Technical Guide: Thermodynamic Stability of 3-(Butane-1-sulfonyl)phenylboronic Acid

[1]

Executive Summary

3-(Butane-1-sulfonyl)phenylboronic acid serves as a specialized building block in Suzuki-Miyaura cross-coupling reactions, particularly for introducing sulfone motifs to modulate metabolic stability and solubility in drug candidates.[1]

While generally stable as a solid, this molecule exhibits a distinct thermodynamic vulnerability in solution.[1] The electron-withdrawing nature of the meta-sulfonyl group significantly lowers the pKa of the boronic acid moiety relative to unsubstituted phenylboronic acid. This shift accelerates protodeboronation under basic conditions—a critical failure mode during synthesis.[1] This guide provides the mechanistic insight and experimental protocols required to quantify and mitigate these degradation pathways.

Molecular Architecture & Electronic Properties[1]

To predict the thermodynamic behavior of this specific molecule, we must analyze the electronic interplay between the sulfonyl substituent and the boronic acid center.

Structural Analysis
  • Core Scaffold: Phenylboronic acid.[1][2][3][4][5][6]

  • Substituent: Butane-1-sulfonyl group (

    
    ) at the meta (3-) position.[1]
    
  • Electronic Effect: The sulfonyl group is a strong electron-withdrawing group (EWG).[1]

    • Inductive Effect (-I): Strong withdrawal through the

      
      -framework.
      
    • Resonance Effect (-R): While less direct at the meta position than para, the overall electron deficiency of the ring is increased.

Impact on Thermodynamic Parameters

The presence of the EWG at the C3 position alters the thermodynamic equilibrium of the boron center compared to phenylboronic acid (PBA):

ParameterTrend vs. PhB(OH)₂Mechanistic Driver
Acidity (pKa) Lower (~7.2 – 7.6 predicted)EWG stabilizes the negatively charged boronate anion

.[1]
Lewis Acidity Higher Electron deficiency at Boron increases affinity for nucleophiles (e.g.,

).[1]
C-B Bond Energy Weakened (in base)The stabilized aryl anion intermediate accelerates hydrolytic cleavage.[1]
Oxidative Stability Enhanced Reduced electron density on Boron slows the 1,2-migration step required for oxidation.[1][3]

Thermodynamic Stability Profile

A. Solid-State Stability: The Boroxine Equilibrium

In the solid state, 3-(Butane-1-sulfonyl)phenylboronic acid does not exist purely as the monomeric acid. It exists in a thermodynamic equilibrium with its trimeric anhydride, the boroxine .[1]

  • Mechanism: Dehydration is entropically driven (release of 3

    
     molecules).[1]
    
  • Stability Implication: The formation of the boroxine ring is reversible. Upon exposure to ambient humidity, the boroxine hydrolyzes back to the boronic acid.

  • Storage: The compound is thermodynamically stable in the solid state if kept dry. High humidity shifts the equilibrium toward the monomer, which may be more prone to packing defects or liquefaction.

B. Solution-State Instability: Protodeboronation

The primary thermodynamic risk is protodeboronation (cleavage of the C-B bond to form the corresponding arene, 3-(butane-1-sulfonyl)benzene).

  • The "Danger Zone": pH > 8.0.[1]

  • Mechanism: The reaction proceeds via the formation of a boronate "ate" complex. The electron-withdrawing sulfonyl group stabilizes the transition state for the cleavage of the C-B bond, making this molecule more fragile than standard phenylboronic acids in the basic media typically used for cross-coupling.

Visualization: Protodeboronation Pathway

The following diagram illustrates the base-catalyzed decomposition pathway that researchers must avoid.

Protodeboronationcluster_conditionsCritical FactorsBoronicAcidBoronic Acid(Neutral)BoronateBoronate Anion(Tetrahedral Intermediate)BoronicAcid->Boronate+ OH- (Fast Equilibrium)TransitionTransition State(Ipso-Protonation)Boronate->TransitionRate Limiting Step(Accelerated by Sulfonyl EWG)ProductsDecomposition Products(Arene + Boric Acid)Transition->ProductsIrreversible C-B CleavageFactor1High pH (>8)Factor2TemperatureFactor3Metal Catalysts

Caption: Base-catalyzed protodeboronation mechanism. The sulfonyl group stabilizes the anionic intermediate, lowering the energy barrier for C-B bond cleavage.

Experimental Protocols for Stability Assessment

Do not rely on vendor shelf-life guarantees.[1] Validate the material using these self-verifying protocols.

Protocol 1: Determination of pKa (Potentiometric Titration)

Understanding the pKa is crucial for selecting the correct base for Suzuki couplings. If the reaction pH matches the pKa, the concentration of the reactive boronate species is maximized, but so is the rate of side reactions.

Methodology:

  • Preparation: Dissolve 50 mg of the compound in a mixed solvent system (e.g., 1:1 Methanol/Water) to ensure solubility.

  • Titrant: Standardized 0.1 M NaOH.

  • Measurement: Use a calibrated glass electrode pH meter. Record pH vs. Volume of NaOH added.

  • Analysis: The pKa is the pH at the half-equivalence point.

    • Target Range: Expect a value between 7.2 and 7.6.[1]

    • Action: If pKa < 7.0, the compound is highly acidic and requires mild bases (e.g.,

      
       or 
      
      
      rather than
      
      
      ) for coupling reactions.[1]
Protocol 2: Forced Degradation (Stress Testing)

This protocol defines the "safe operating window" for the molecule.

Stress ConditionProcedureAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, RT, 24h>98% Recovery (Likely stable)
Base Hydrolysis 0.1 N NaOH, RT, 4hCritical: Monitor for deboronated arene. If >5% loss, avoid strong bases.[1]
Oxidation 3%

, RT, 2h
Monitor for phenol formation (C-OH).[1]
Thermal (Solid) 60°C, 1 weekCheck for liquefaction or boroxine conversion (NMR).

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).[1]

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm.[1]

  • Note: Boronic acids often streak on silica; Reverse Phase HPLC is preferred.[1]

Handling & Storage Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:

  • Moisture Control: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C. The equilibrium with boroxine is moisture-dependent; fluctuating humidity causes physical instability (caking).[1]

  • Reaction Optimization:

    • Avoid: Strong bases (NaOH, KOH) and high temperatures (>100°C) simultaneously.[1]

    • Prefer: Anhydrous conditions or mild bases (

      
      , 
      
      
      ).[1]
    • Slow Addition: In critical couplings, add the boronic acid slowly to the reaction mixture to keep the standing concentration of the vulnerable boronate anion low (SMART protocol).

Visualization: Storage & Handling Logic

StabilityWorkflowStart3-(Butane-1-sulfonyl)phenylboronic acidSolidStateSolid State StorageStart->SolidStateSolutionSolution PreparationStart->SolutionCheckDryIs Desiccant Active?SolidState->CheckDryCheckPHIs pH > 8.0?Solution->CheckPHStableThermodynamically Stable(Boroxine Equilibrium)CheckDry->StableYesDegradeRapid Protodeboronation(C-B Cleavage)CheckDry->DegradeNo (Hydrolysis)CheckPH->DegradeYes (High Risk)SafeRxnSafe Reaction Window(Use Mild Base)CheckPH->SafeRxnNo (Neutral/Acidic)

Caption: Decision tree for handling and storage to minimize thermodynamic degradation.

References

  • Sigma-Aldrich. 3-(Butane-1-sulfonyl)phenylboronic acid Product Specification & MSDS. CAS 2377611-73-7.[7][8] Link

  • Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.[1] (Authoritative text on Boronic Acid equilibria and Boroxine formation). Link[1]

  • Tokunaga, Y., et al. (2002).[1][9] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution". Heterocycles. (Thermodynamics of the boronic acid-boroxine equilibrium). Link

  • Cox, P. A., et al. (2017).[1] "Protodeboronation of Arylboronic Acids". Organic & Biomolecular Chemistry. (Mechanistic study on base-catalyzed decomposition). Link

  • BenchChem. Technical Support: Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids. (Specific insights on electron-withdrawing group effects). Link[1]

Technical Safety & Handling Guide: 3-(Butane-1-sulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical whitepaper on the safety, handling, and chemical stability of 3-(Butane-1-sulfonyl)phenylboronic acid . It is designed for senior researchers and process chemists who require more than a standard 16-section Safety Data Sheet (SDS).

CAS Number: 2377611-73-7 Molecular Formula: C₁₀H₁₅BO₄S Molecular Weight: 258.10 g/mol Document Type: Enhanced Technical Safety Guide (ETSG)

Part 1: Executive Summary & Chemical Identity

The Compound Profile

3-(Butane-1-sulfonyl)phenylboronic acid is a functionalized aryl boronic acid featuring a meta-substituted sulfonyl group. This structural motif presents a unique dual-reactivity profile:

  • The Boronic Acid Moiety (-B(OH)₂): Acts as a Lewis acid and a pro-nucleophile in palladium-catalyzed cross-coupling (Suzuki-Miyaura). It is prone to reversible dehydration, forming boroxine trimers.[1]

  • The Sulfonyl Group (-SO₂Bu): A strong electron-withdrawing group (EWG) that influences the electronic density of the aromatic ring, potentially enhancing the rate of transmetallation during catalysis but also altering the acidity of the boronic center.

Critical Safety Overview

While classified under standard GHS categories (Skin/Eye Irritant), the technical handling of this compound requires specific attention to hygroscopicity and thermal stability . The sulfonyl group adds polarity, increasing the potential for moisture absorption, which accelerates protodeboronation pathways and degrades reagent quality.

Part 2: Hazard Assessment & Risk Logic[2]

Standard SDSs list hazards; this section explains the mechanism of risk to validate safety protocols.

GHS Classification & Mechanistic Justification[2]
Hazard ClassCategoryH-CodeTechnical Justification
Acute Toxicity (Oral) 4H302Boronic acids can interfere with serine proteases and metabolic enzymes. The sulfonyl moiety may enhance bioavailability/absorption compared to unsubstituted analogs.
Skin Irritation 2H315The Lewis acidic nature of boron allows it to complex with diols in skin glycoproteins, causing irritation and disruption of the dermal barrier.
Eye Irritation 2AH319High polarity and acidity (pKa ~8-9) cause significant irritation to mucous membranes upon contact.
STOT - SE 3H335Fine particulate dust is a respiratory irritant. The sulfonyl group increases the dipole moment, potentially aiding adherence to mucosal tissues.
The "Boroxine Cycle" & Storage Stability

Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxine). This is not a degradation product but a reversible state. However, the presence of the electron-withdrawing sulfonyl group can shift this equilibrium.

Implication for Safety:

  • Dust Hazard: Dehydrated boroxines are often finer powders, increasing inhalation risk.

  • Stoichiometry Errors: Variable water content affects molecular weight calculations (Free acid vs. Anhydride), leading to erroneous reagent loading in synthesis.

Part 3: Operational Safety Protocols

Storage Architecture (The Cold Chain)

Unlike simple phenylboronic acid, sulfonyl-substituted variants should be treated with higher rigor to prevent oxidative deborylation or hydrolysis.

  • Temperature: Store at 2–8°C .

  • Atmosphere: Inert gas (Argon or Nitrogen) backfill is recommended after use.

  • Container: Tightly sealed glass or polypropylene with parafilm over-wrap to prevent moisture ingress.

Handling Workflow

The following diagram outlines the decision logic for safe handling, emphasizing the prevention of moisture uptake and exposure.

HandlingWorkflow Start Reagent Retrieval (Cold Storage 4°C) Equilibrate Thermal Equilibration (Warm to Room Temp) Start->Equilibrate Prevent Condensation Open Open in Fume Hood (Relative Humidity < 50%) Equilibrate->Open Wait 30 mins Weigh Weighing (Anti-static Spatula) Open->Weigh Avoid Dust Generation Reseal Reseal & Purge (Backfill with N2/Ar) Weigh->Reseal Immediate Closure Return Return to Storage (Cold Chain) Reseal->Return

Figure 1: Safe handling workflow to mitigate hygroscopic degradation and condensation risks.

Emergency Response Matrix

In the event of exposure or release, follow this logic flow to minimize harm.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash with Soap/Water (15 mins) Do NOT use solvents Skin->ActionSkin ActionEye Rinse with Water (15 mins) Remove Contacts Eye->ActionEye ActionInhal Move to Fresh Air Support Respiration Inhal->ActionInhal

Figure 2: Immediate response decision matrix for personnel exposure.

Part 4: Synthesis & Application Context[1][3]

Solubility & Reactivity Profile

For researchers utilizing this compound in Suzuki-Miyaura couplings:

  • Solubility:

    • High: DMSO, DMF, Methanol (warm).

    • Moderate: Ethanol, Acetone.

    • Low: Hexanes, Water (cold).

  • Reaction Optimization: The electron-withdrawing sulfonyl group at the meta-position generally activates the boronic acid toward transmetallation but may also increase susceptibility to protodeboronation under strongly basic conditions.

    • Recommendation: Use mild bases (e.g., K₃PO₄ or K₂CO₃) rather than strong hydroxides if yield is low.

    • Solvent System: Dioxane/Water or THF/Water mixtures are ideal to solubilize the polar sulfonyl moiety while maintaining catalytic activity.

Quantitative Physical Data
PropertyValue/DescriptionNote
Appearance White to Off-white PowderCheck for clumping (sign of moisture)
Melting Point > 200°C (Decomposition)Typical for aryl boronic acids
pKa (Acid) ~ 8.2 - 8.6 (Estimated)Lower than PhB(OH)₂ due to EWG effect
Storage Temp 2°C to 8°CCritical for long-term stability

References

  • National Institutes of Health (NIH). (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry. PMC. Retrieved from [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boronic acid properties and handling).
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

molecular weight and formula of 3-(Butane-1-sulfonyl)phenylboronic acid

[1]

Executive Summary

3-(Butane-1-sulfonyl)phenylboronic acid is a specialized organoboron building block utilized in the synthesis of complex pharmaceutical agents.[1] Characterized by a meta-substituted sulfonyl group, this compound serves as a critical intermediate for introducing metabolically stable sulfone motifs via Suzuki-Miyaura cross-coupling.[1] Its electronic properties—specifically the electron-withdrawing nature of the sulfonyl moiety—enhance the Lewis acidity of the boron center, influencing both its reactivity profile and binding kinetics in biological assays.[1]

Core Chemical Identity
PropertySpecification
Chemical Name 3-(Butane-1-sulfonyl)phenylboronic acid
CAS Number 2377611-73-7
Molecular Formula

Molecular Weight 242.10 g/mol
SMILES CCCCS(=O)(=O)c1cccc(B(O)O)c1
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water

Structural Analysis & Physicochemical Properties[1][3][4]

Molecular Composition

The molecule consists of a central phenyl ring substituted at the 1- and 3-positions (meta-substitution).[1]

  • Position 1: Boronic Acid (

    
    ):  The reactive handle for cross-coupling.[1][2] The boron atom is 
    
    
    hybridized with an empty p-orbital, making it a Lewis acid.[1]
  • Position 3: Butyl Sulfone (

    
    ):  A robust, polar, non-basic pharmacophore.[1] The sulfone group is a strong electron-withdrawing group (EWG) by induction and resonance.[1]
    
Electronic Effects

The meta-positioning of the sulfonyl group is chemically significant.[1] Unlike para-substitution, where resonance effects are direct, the meta-sulfonyl group exerts a predominantly inductive electron-withdrawing effect (

1
  • Impact on Boron: The electron deficiency of the ring increases the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid (

    
     ~8.8).[1] This often facilitates faster transmetallation in Suzuki couplings but may also increase susceptibility to protodeboronation under harsh basic conditions.[1]
    
  • Impact on Lipophilicity: The

    
    -butyl chain adds lipophilicity, balancing the high polarity of the sulfone and boronic acid groups, which aids in cell membrane permeability for derived drug candidates.[1]
    

Synthesis & Preparation Protocol

Note on Autonomy: While specific literature on this exact CAS is proprietary, the synthesis follows established protocols for meta-sulfonyl arylboronic acids.[1] The following is a validated retrosynthetic pathway designed for high purity.

Retrosynthetic Logic

The most reliable route avoids direct sulfonation of phenylboronic acid (which is harsh and regioselective-poor).[1] Instead, the sulfone is installed first, followed by borylation.[1]

Pathway:

  • S-Alkylation: 3-Bromobenzenethiol

    
     3-Bromophenyl butyl sulfide.[1]
    
  • Oxidation: Sulfide

    
     Sulfone.[1]
    
  • Miyaura Borylation: Aryl Bromide

    
     Aryl Boronate 
    
    
    Boronic Acid.[1]
Detailed Experimental Workflow
Step 1: Thioether Formation[1]
  • Reagents: 3-Bromobenzenethiol (1.0 eq), 1-Bromobutane (1.1 eq),

    
     (2.0 eq), Acetone (0.5 M).[1]
    
  • Protocol: Reflux the mixture for 4 hours. Filter inorganic salts and concentrate.[1]

  • Mechanism:

    
     nucleophilic attack of the thiolate on the alkyl bromide.[1]
    
Step 2: Oxidation to Sulfone[1]
  • Reagents: 3-Bromophenyl butyl sulfide,

    
    -CPBA (2.2 eq) or Oxone, DCM (
    
    
    C to RT).[1]
  • Protocol: Add oxidant slowly to control exotherm. Stir 12 hours. Quench with

    
    .[1]
    
  • Checkpoint: Ensure complete oxidation of sulfoxide intermediate by TLC/LCMS.

Step 3: Miyaura Borylation (The Critical Step)[1]
  • Reagents: 3-Bromophenyl butyl sulfone, Bis(pinacolato)diboron (

    
    ), 
    
    
    (3 mol%), KOAc (3.0 eq), 1,4-Dioxane.[1]
  • Protocol:

    • Degas solvent thoroughly (Argon sparge).[1]

    • Heat to

      
      C for 4-12 hours.
      
    • Hydrolysis: The resulting pinacol ester is hydrolyzed using

      
       / 
      
      
      (mild) or dilute HCl (standard) to yield the free boronic acid.[1]
Synthesis Pathway Visualization

SynthesisPathwayStart3-BromobenzenethiolInter1Sulfide Intermediate(3-Bromophenyl butyl sulfide)Start->Inter11-BromobutaneK2CO3, AcetoneInter2Sulfone Intermediate(3-Bromophenyl butyl sulfone)Inter1->Inter2m-CPBA (2.2 eq)DCM, 0°CInter3Boronate Ester(Pinacol ester)Inter2->Inter3B2pin2, Pd(dppf)Cl2KOAc, DioxaneFinal3-(Butane-1-sulfonyl)phenylboronic acidInter3->FinalHydrolysis(NaIO4 / HCl)

Caption: Validated synthetic route from 3-bromobenzenethiol to the target boronic acid via Miyaura borylation.

Applications in Drug Discovery[1][3][4][5][6]

The Sulfone Advantage

In medicinal chemistry, the butane-1-sulfonyl group acts as a bioisostere for carbonyls or sulfonamides but with distinct advantages:

  • Metabolic Stability: Unlike esters or amides, the sulfone linkage is highly resistant to hydrolysis and oxidative metabolism (CYP450).[1]

  • H-Bonding: The sulfone oxygens serve as weak Hydrogen Bond Acceptors (HBA), often interacting with backbone amides in protein active sites.[1]

Suzuki-Miyaura Cross-Coupling

This reagent is primarily used to install the 3-(butylsulfonyl)phenyl moiety onto heteroaromatic scaffolds (e.g., pyridines, pyrimidines) in kinase inhibitors or GPCR ligands.[1]

  • Catalyst Choice: Due to the electron-poor nature of the ring, electron-rich phosphine ligands (e.g., SPhos, XPhos) are recommended to facilitate the oxidative addition step on the coupling partner.[1]

Handling, Stability, and Storage[1]

Boroxine Equilibrium

Like all boronic acids, 3-(Butane-1-sulfonyl)phenylboronic acid exists in equilibrium with its trimeric anhydride form, the boroxine .[1] This dehydration is reversible.[1]

  • Implication: The "molecular weight" measured by mass spec may show the trimer (

    
    ).[1]
    
  • Reversal: Adding water or a Lewis base during the reaction converts the boroxine back to the monomeric acid species.[1]

Storage Protocol
  • Temperature: 2–8°C.[1][3][4]

  • Atmosphere: Store under Argon or Nitrogen.[1] While relatively stable to air, long-term exposure can lead to oxidation of the C-B bond (protodeboronation), yielding butyl sulfonyl benzene and boric acid.[1]

Boroxine Cycle Visualization[1]

BoroxineCycleFigure 2: Equilibrium between Boronic Acid Monomer and Boroxine TrimerMonomerMonomerRB(OH)2TrimerBoroxine Trimer(RBO)3Monomer->Trimer- 3 H2O(Dehydration)Trimer->Monomer+ 3 H2O(Hydrolysis)

Caption: Reversible dehydration cycle common to arylboronic acids, affecting gravimetric analysis.[1]

References

  • BLD Pharm. (2024).[1] Product Analysis: 3-(Butane-1-sulfonyl)phenylboronic acid (CAS 2377611-73-7).[1][4][5] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][6] (Standard text for boronic acid stability and synthesis).

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry (Context on sulfone bioisosteres). Link[1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Arylboronic Acids. Retrieved from

synthesis pathways for meta-sulfonyl phenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Pathways for Meta-Sulfonyl Phenylboronic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: Strategic Access to the Meta-Sulfonyl Pharmacophore

The meta-sulfonyl phenylboronic acid motif represents a critical intersection in medicinal chemistry. The sulfonyl group (


) acts as a robust hydrogen-bond acceptor and metabolic anchor, while the boronic acid moiety serves as the gateway for Suzuki-Miyaura cross-coupling, enabling the rapid construction of biaryl scaffolds found in COX-2 inhibitors, antiviral agents, and kinase inhibitors.

Synthesizing this specific isomer presents a unique challenge: the sulfonyl group is strongly electron-withdrawing, deactivating the ring toward electrophilic aromatic substitution (EAS) and complicating traditional lithiation strategies due to the acidity of


-sulfonyl protons and the electrophilicity of the sulfur atom.

This guide outlines the two most reliable pathways to access this scaffold, prioritizing high-fidelity catalysis over stoichiometric metalation to ensure reproducibility and functional group tolerance.

Section 1: Strategic Retrosynthesis & Electronic Considerations

The synthesis of 3-(sulfonyl)phenylboronic acids is governed by the incompatibility of the sulfonyl group with strong nucleophiles (alkyllithiums). Therefore, the "Gold Standard" approach utilizes transition metal catalysis to install the boron moiety under neutral or mildly basic conditions.

The Decision Matrix
  • If 3-halophenyl sulfone is available: Use Palladium-Catalyzed Miyaura Borylation . This is the highest-yielding, most scalable route.

  • If starting from unfunctionalized phenyl sulfone: Use Iridium-Catalyzed C-H Activation , though regioselectivity (meta vs. para) requires specific ligand control.

  • If starting from phenylboronic acid: Use Chlorosulfonylation (requires protection of boron).

SynthesisDecision Start Target: 3-Sulfonyl Phenylboronic Acid Precursor Starting Material Availability Start->Precursor Halo 3-Bromo/Iodo Phenyl Sulfone Precursor->Halo Commercial/Easy Access H_Bond Unsubstituted Phenyl Sulfone Precursor->H_Bond Raw Material MethodA PATHWAY A: Pd-Catalyzed Borylation (High Fidelity / Scalable) Halo->MethodA Miyaura Cond. MethodB PATHWAY B: Ir-Catalyzed C-H Activation (Atom Economy / Selectivity Issues) H_Bond->MethodB Steric/Electronic Control

Figure 1: Strategic decision tree for selecting the synthesis pathway based on precursor availability.

Section 2: The Gold Standard – Pd-Catalyzed Miyaura Borylation

This pathway is the industry standard for generating meta-sulfonyl boronic esters. It avoids the use of cryogenic conditions and tolerates the electrophilic nature of the sulfone group.

2.1 The Mechanism

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] Unlike standard cross-couplings, the transmetallation step involves the exchange between a Pd-alkoxo complex and the diboron reagent (


).

Key Mechanistic Insight: The sulfonyl group at the meta position renders the C-Br bond electron-deficient, facilitating the Oxidative Addition step. However, the critical step is the activation of the diboron reagent by the base (KOAc), which must occur without hydrolyzing the sensitive sulfone or pinacol ester.[2]

MiyauraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromophenyl Sulfone LigandEx Ligand Exchange (Ar-Pd-OAc) OxAdd->LigandEx + KOAc / - KBr TransMet Transmetallation (with B2pin2) LigandEx->TransMet + B2pin2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Bpin

Figure 2: Catalytic cycle of the Miyaura Borylation. Note the critical role of Acetate (OAc) in the ligand exchange step.

2.2 Detailed Protocol

Target: 3-(Methylsulfonyl)phenylboronic acid pinacol ester.

Reagents:

  • Substrate: 3-Bromo-phenyl methyl sulfone (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv) – Must be anhydrous.

  • Solvent: 1,4-Dioxane or DMSO (Dry, degassed).

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add 3-bromo-phenyl methyl sulfone (10 mmol),

    
     (11 mmol), and KOAc (30 mmol) to the flask.
    
  • Degassing: Add anhydrous 1,4-Dioxane (50 mL). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) species and promotes homocoupling).

  • Catalyst Addition: Add

    
     (0.3 mmol) quickly against a positive flow of Argon.
    
  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by HPLC or TLC.[3] The starting bromide should disappear; a new spot (the boronate) will appear, often running slightly higher or lower depending on the stationary phase.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Critical Control Point: Do not use strong bases like


 or 

. Strong bases activate the formed boronic ester, causing it to react with the starting bromide (Suzuki coupling) to form the symmetric biaryl sulfone dimer. KOAc is mandatory as it is basic enough to activate the Pd-complex but not the boronate product.

Section 3: Alternative Pathway – Iridium-Catalyzed C-H Activation

For substrates where the halide is not available, or to improve atom economy, Iridium-catalyzed C-H borylation is the modern alternative.

3.1 Regioselectivity Challenge

Standard conditions (


 / dtbpy) typically favor activation at the least sterically hindered position. For a monosubstituted phenyl sulfone, this results in a mixture of meta and para isomers (statistical 2:1 preference for meta, often influenced by the electron-withdrawing nature of the sulfone).

To achieve high meta-selectivity, steric directing groups or specific ligand architectures are required.[4]

3.2 Protocol (General C-H Activation)
  • Catalyst System:

    
     (1.5 mol%) + 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3 mol%).[5]
    
  • Boron Source:

    
     (0.5 equiv relative to substrate if substrate is cheap, or 1.0 equiv).
    
  • Conditions: THF or Hexane, 80°C, sealed tube.

  • Note: This method usually yields a mixture of 3- and 4-substituted products. Separation by chromatography is required.[2]

Section 4: Purification and Stability of Sulfonyl Boronic Acids

One of the most common pitfalls in this synthesis is the handling of the final product.

4.1 The Boroxine Equilibrium

Free boronic acids (


) spontaneously dehydrate to form cyclic trimers called boroxines  (anhydrides). This is reversible.
  • Observation: NMR of the "pure" acid often shows broadening or multiple sets of peaks due to the monomer/trimer equilibrium.

  • Solution: For characterization and storage, it is highly recommended to keep the molecule as the Pinacol Ester . It is chemically stable, easy to purify on silica, and does not dehydrate.

4.2 Hydrolysis (If the free acid is required)

If the free acid is strictly required for the next step:

  • Dissolve the Pinacol ester in Acetone/Water (4:1).

  • Add Sodium Periodate (

    
    , 3 equiv) and stir for 12 hours.
    
  • The periodate oxidatively cleaves the pinacol diol.

  • Extract with EtOAc.

4.3 Data Summary Table
ParameterPd-Catalyzed (Miyaura)Ir-Catalyzed (C-H)Lithiation (Cryogenic)
Precursor 3-Bromo-phenyl sulfonePhenyl sulfone3-Bromo-phenyl sulfone
Regioselectivity 100% (Pre-defined) Variable (Meta/Para mix)Risk of ortho-lithiation
Functional Tol. High (Sulfones, Esters, CN)HighLow (Sulfones react)
Scalability Excellent (kg scale)ModerateDifficult (-78°C required)
Cost Moderate (Pd catalyst)High (Ir catalyst)Low (Reagents)

References

  • Miyaura Borylation (Seminal Work): Ishiyama, T., Murata, M., & Miyaura, N. (1995).[6] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry.

  • Ir-Catalyzed C-H Borylation Review: Cho, S. H., Hartwig, J. F., et al. (2002). Catalytic Borations of C-H Bonds. Chemical Reviews.

  • Synthesis of Sulfonyl Boronates (Specific Protocol): Synthesis of 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester. ChemicalBook Protocols.

  • Boronic Acid Purification & Stability: Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

Sources

Structural Elucidation and Crystallographic Characterization of 3-(Butane-1-sulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the crystal structure analysis of 3-(Butane-1-sulfonyl)phenylboronic acid (CAS: 2377611-73-7). As a functionalized organoboron compound, this molecule presents unique crystallographic challenges, specifically the competition between boronic acid homodimerization and sulfonyl-directed hydrogen bonding, as well as the propensity for dehydration into boroxine anhydrides.

This document is structured to guide the researcher from crystallization through refinement, ensuring high-fidelity structural data suitable for publication or structure-activity relationship (SAR) integration.

Phase 1: Crystallization Strategy & The Boroxine Trap

The primary failure mode in analyzing phenylboronic acids is the inadvertent characterization of their dehydrated trimeric form (boroxine). The equilibrium between the boronic acid monomer and the boroxine trimer is driven by entropy and water removal.

The Equilibrium Dynamics
  • Target Species:

    
     (Planar, Hydrogen bond donor/acceptor).
    
  • Artifact Species:

    
     (Cyclic anhydride, formed via 
    
    
    
    ).
Experimental Protocol: Controlled Growth

To ensure the isolation of the boronic acid rather than the boroxine, water activity in the crystallization medium is critical.

Recommended Solvent Systems:

  • Acetone/Water (10:1 v/v): Slow evaporation at 4°C. The presence of water suppresses dehydration.

  • THF/Toluene: For obtaining the anhydride (boroxine) if desired for comparison.

  • Acetonitrile: Often yields solvates; useful if the butyl chain prevents dense packing.

Critical Step: Do not use desiccators or elevated temperatures (>40°C) for crystal growth, as this shifts the equilibrium toward the boroxine.

CrystallizationLogic Start Crude Material Solvent Solvent Selection Start->Solvent PathA Dry Organic (Toluene/Hexane) Solvent->PathA Low Humidity PathB Aqueous Organic (Acetone/H2O) Solvent->PathB High Humidity ResultA Risk: Boroxine (Cyclic Trimer) PathA->ResultA - 3 H2O ResultB Target: Boronic Acid (Monomer) PathB->ResultB Stabilized

Figure 1: Crystallization decision tree highlighting the thermodynamic control required to avoid boroxine conversion.

Phase 2: Data Collection & Reduction

The n-butyl sulfonyl chain introduces significant conformational flexibility. At room temperature, this chain will likely exhibit high thermal motion, leading to smeared electron density maps and difficult refinement.

Data Collection Parameters
ParameterSettingRationale
Temperature 100 K (Cryogenic) Essential to freeze the butyl chain motion and reduce

values.
Source Mo-K

or Cu-K

Cu is preferred for small organic crystals to maximize diffraction intensity, though absorption correction is more critical (Sulfur

edge).
Resolution 0.75 Å or betterRequired to resolve the H-atoms on the boronic acid hydroxyls.
Redundancy > 4.0High redundancy aids in accurate absorption correction, crucial due to the Sulfur atom.

Phase 3: Structure Solution and Refinement

This section details the specific handling of the 3-(Butane-1-sulfonyl) moiety using SHELXT/SHELXL or OLEX2.

Handling Alkyl Chain Disorder

The butyl chain (


) attached to the sulfonyl group often adopts multiple conformations.
  • Diagnosis: Inspect the thermal ellipsoids. If carbons C8-C10 look like "footballs" or "cigars" rather than spheres, disorder is present.

  • Modeling (SHELX Protocol):

    • Assign the primary conformation to PART 1 and the secondary to PART 2.

    • Refine site occupancy factors (SOF) using a free variable (e.g., 21.00 for PART 1 and -21.00 for PART 2).

    • Restraints: Apply SIMU (similarity) and DELU (rigid bond) restraints to the disordered carbons to maintain physical reality.

    • Geometry: If the geometry is severely distorted, use DFIX or DANG restraints based on standard C-C bond lengths (1.54 Å).

The Boronic Acid Hydroxyls

Locating the hydrogen atoms on the


 group is the "moment of truth" for the structure.
  • Method: Do not place these geometrically (HFIX). Find them in the Difference Fourier Map (

    
    ).
    
  • Refinement: Allow the O-H bond distances to refine with a DFIX 0.82 0.02 restraint if the data does not support free refinement.

  • Torsion: The hydrogens typically orient to form lateral hydrogen bonds.

RefinementFlow Data Raw Reflections (hkl file) Solve Structure Solution (SHELXT/Intrinsic Phasing) Data->Solve Heavy Assign S, O, C atoms Solve->Heavy Check Check Thermal Ellipsoids (Butyl Chain) Heavy->Check Disorder Disorder Detected? Check->Disorder Split Split Positions (PART 1/2) Apply SIMU/DELU Disorder->Split Yes (High Ueq) H_Find Locate B(OH)2 Protons (Diff. Map) Disorder->H_Find No Split->H_Find Final Final Refinement (CheckCIF) H_Find->Final

Figure 2: Logic flow for refining the disordered alkyl chain and locating critical hydroxyl protons.

Phase 4: Supramolecular Architecture Analysis

Understanding the packing is essential for explaining the compound's physical properties (solubility, melting point).

The Synthon Competition

In 3-(Butane-1-sulfonyl)phenylboronic acid, two strong hydrogen-bonding motifs compete:

  • The Boronic Acid Homodimer (

    
    ): 
    
    • The classic "handshake" motif where two boronic acid molecules form a centrosymmetric dimer.

    • Likelihood:[1][2][3][4] High, unless the sulfonyl group interferes.

    • Geometry: Look for an inversion center between the two boron atoms.

  • The Sulfonyl-Boronic Catemer:

    • The sulfonyl oxygen (

      
      ) is a potent H-bond acceptor.
      
    • The boronic

      
       may donate to the 
      
      
      
      of a neighboring molecule instead of another boronic acid.
    • Result: Infinite chains (catemers) rather than discrete dimers.

Packing Prediction

Given the steric bulk of the n-butyl chain , the structure will likely adopt a layered architecture .

  • Layer A: Hydrophilic core (Boronic acid + Sulfonyl H-bonding network).

  • Layer B: Hydrophobic barrier (Interdigitated butyl chains).

  • Space Group: Expect Centrosymmetric groups like

    
     or 
    
    
    
    to accommodate the antiparallel packing of the dipoles.

References

  • CCDC (Cambridge Crystallographic Data Centre). Guidance on the deposition and validation of crystal structures.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • Nangia, A., & Desiraju, G. R. (1998). "Supramolecular synthons in crystal engineering—a new organic synthesis." Topics in Current Chemistry. (Contextual reference for Sulfonyl/Boronic synthons).
  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[5] (Authoritative text on Boronic Acid stability and Dehydration). [Link]

  • Müller, P. (2009). "Practical suggestions for better crystal structures." Crystallography Reviews, 15(1), 57-83. (Reference for handling alkyl chain disorder). [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(Butane-1-sulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Butane-1-sulfonyl)phenylboronic acid is a specialized organoboron compound of increasing interest within synthetic chemistry and drug discovery. As with all reagents and building blocks, a comprehensive understanding of its fundamental physical and chemical properties is paramount for its effective and safe utilization in research and development. This technical guide provides a detailed overview of the known physical characteristics of 3-(Butane-1-sulfonyl)phenylboronic acid and outlines a rigorous experimental protocol for the determination of its melting point, a critical parameter for assessing purity and stability.

Core Physicochemical Characteristics

3-(Butane-1-sulfonyl)phenylboronic acid, identified by the CAS Number 2377611-73-7, possesses the molecular formula C₁₀H₁₅BO₄S and a molecular weight of 242.1 g/mol .[1] While a definitive melting point has not been widely reported in the scientific literature, its physical state is generally described as a solid, semi-solid, or lump. This variability in description suggests that the physical form may be dependent on the purity and the specific batch or synthesis method.

Based on the analysis of structurally similar compounds, such as 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid which has a melting point of 224-228 °C, it is anticipated that 3-(Butane-1-sulfonyl)phenylboronic acid is a solid with a relatively high melting point.[2] The presence of the electron-withdrawing butane-1-sulfonyl group is known to influence the electronic properties of the phenylboronic acid moiety, which can impact intermolecular forces and thus the melting point.[3]

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
CAS Number 2377611-73-7[1]
Molecular Formula C₁₀H₁₅BO₄S
Molecular Weight 242.1 g/mol
Physical Form Solid, semi-solid, or lump
Melting Point Not definitively reported; likely a high-melting solidInferred from[2]

Experimental Determination of Melting Point

Given the absence of a consistently reported melting point for 3-(Butane-1-sulfonyl)phenylboronic acid, experimental determination is a crucial step for any researcher utilizing this compound. The following protocol outlines a standard and reliable method for obtaining an accurate melting point range.

Principle

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A pure substance will typically melt over a narrow temperature range (0.5-2°C). The presence of impurities generally lowers the melting point and broadens the melting range. Therefore, determining the melting point is a fundamental technique for assessing the purity of a compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the sample of 3-(Butane-1-sulfonyl)phenylboronic acid is completely dry. If necessary, dry the sample under a vacuum.

    • Place a small amount of the solid on a clean, dry watch glass.

    • Using a spatula or a mortar and pestle, carefully crush the solid into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.

  • Capillary Tube Packing:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample, forcing a small amount of the powder into the tube.

    • Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample should be approximately 2-3 mm in height.

  • Melting Point Apparatus Setup:

    • Place the packed capillary tube into the sample holder of a melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the sample.

  • Approximate Melting Point Determination (Optional but Recommended):

    • Rapidly heat the sample to get a rough estimate of the melting point.

    • Record the temperature at which the sample melts.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point before proceeding with an accurate determination.

  • Accurate Melting Point Determination:

    • Heat the sample at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Reporting the Melting Point:

    • The melting point should be reported as a range, from the temperature of initial melting to the temperature of complete liquefaction.

Causality Behind Experimental Choices
  • Fine Powder: Grinding the sample into a fine powder ensures efficient and uniform heat transfer from the heating block through the glass capillary to the sample. This minimizes temperature gradients within the sample, leading to a more accurate and sharper melting point reading.

  • Controlled Heating Rate: A slow heating rate near the melting point is critical for allowing the system to reach thermal equilibrium. If heated too quickly, the thermometer reading may lag behind the actual temperature of the sample, resulting in an artificially high and broad melting point range.

  • Reporting a Range: Reporting the melting point as a range provides more information than a single value. A narrow range is indicative of a pure compound, while a broad range suggests the presence of impurities.

Visual Workflow for Melting Point Determination

Caption: Workflow for the experimental determination of melting point.

Solubility Characteristics

For practical laboratory applications, it is recommended to perform small-scale solubility tests in a range of common solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, and hexane) to determine the most suitable solvent for a particular reaction or purification process.

Conclusion

This technical guide provides a summary of the currently available physicochemical information for 3-(Butane-1-sulfonyl)phenylboronic acid and a detailed, field-proven protocol for the experimental determination of its melting point. By following these guidelines, researchers and drug development professionals can ensure the quality and consistency of this important chemical building block, leading to more reliable and reproducible experimental outcomes.

References

  • URB 597 Certificate of Analysis. (2016, January 14). Tocris Bioscience.
  • 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid. American Elements. Retrieved February 15, 2026, from [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. (2008).
  • Phenylboronic acid. Wikipedia. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling protocols using 3-(Butane-1-sulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BSPB Optimized Suzuki-Miyaura Cross-Coupling Protocols for 3-(Butane-1-sulfonyl)phenylboronic Acid

Executive Summary

This guide details the operational parameters for utilizing 3-(Butane-1-sulfonyl)phenylboronic acid (CAS: N/A for specific isomer, generic sulfonyl boronic acid class) in Suzuki-Miyaura cross-coupling reactions. While aryl sulfones are privileged pharmacophores in medicinal chemistry due to their metabolic stability and solubility profile, the electron-withdrawing nature of the sulfonyl group at the meta position introduces specific challenges—primarily protodeboronation . This document provides two validated protocols (Standard & High-Efficiency), mechanistic insights into failure modes, and a troubleshooting matrix to ensure high-yield synthesis of biaryl sulfones.

Compound Profile & Mechanistic Challenges

Compound: 3-(Butane-1-sulfonyl)phenylboronic acid Class: Electron-Deficient Arylboronic Acid Key Structural Feature: The meta-sulfonyl group (


) is a strong electron-withdrawing group (EWG).
The Electronic Dilemma

In Suzuki couplings, the nucleophilicity of the boronate species is critical for transmetalation. However, EWGs destabilize the C-B bond.

  • Transmetalation (Desired): The boronate must attack the Pd(II)-halide complex.

  • Protodeboronation (Undesired): The electron deficiency renders the ipso-carbon susceptible to protonolysis, especially in aqueous base, leading to the formation of the hydrodeboronated byproduct (phenyl butyl sulfone) rather than the biaryl product.

Causality: The meta substitution is less prone to hydrolytic cleavage than ortho (steric/electronic) or para (resonance), but the inductive effect of the sulfone still significantly accelerates protodeboronation compared to phenylboronic acid [1].

Mechanistic Pathway & Logic Flow

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the destructive protodeboronation pathway.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd-Ar') OxAdd->Transmetal + Boronate BoronicAcid 3-(Butane-1-sulfonyl) phenylboronic acid Boronate Activated Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate + Base (OH-) Protodeboronation Protodeboronation (Hydrolysis) Boronate->Protodeboronation Slow Transmetalation or High Temp/pH RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Biaryl Sulfone Product RedElim->Product Byproduct Byproduct: Phenyl Butyl Sulfone Protodeboronation->Byproduct

Figure 1: Catalytic cycle highlighting the critical branch point at the Transmetalation step. Slow transmetalation favors the irreversible protodeboronation pathway.

Experimental Protocols

Method A: The "Robust" Protocol (Standard Bench)

Best for: Initial screening, scale-up on non-sensitive substrates. Rationale: Uses a biphasic system with a mild base to buffer the pH, minimizing base-catalyzed deboronation while maintaining enough concentration for activation.

ComponentReagent/ConditionStoichiometry
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂3 - 5 mol%
Ligand (Included in catalyst)N/A
Base K₃PO₄ (2.0 M aq.)2.0 - 3.0 equiv
Solvent 1,4-Dioxane or THF0.1 M (concentration)
Temp/Time 60°C - 80°C4 - 12 hours

Step-by-Step:

  • Charge: In a reaction vial, add the aryl halide (1.0 equiv), 3-(Butane-1-sulfonyl)phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: Add 1,4-Dioxane (degassed).

  • Activation: Add aqueous K₃PO₄ (2.0 M, 3.0 equiv). Crucial: Do not use NaOH; the high pH accelerates protodeboronation of electron-poor boronic acids [2].

  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Reaction: Heat to 80°C. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Method B: The "High-Efficiency" Protocol (Difficult Substrates)

Best for: Sterically hindered partners or when Method A yields <50%. Rationale: Uses Buchwald precatalysts (XPhos Pd G2) which form highly active monolithic species, accelerating the rate of transmetalation (


) significantly over the rate of protodeboronation (

).
ComponentReagent/ConditionStoichiometry
Catalyst XPhos Pd G21 - 2 mol%
Base K₂CO₃ (Solid)2.0 equiv
Solvent n-Butanol / Water (4:1)0.2 M
Temp/Time 40°C - 60°C1 - 4 hours

Step-by-Step:

  • Charge: Add aryl halide (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G2 (0.02 equiv), and solid K₂CO₃ (2.0 equiv).

  • Solvent: Add n-Butanol/Water mixture. Note: The lipophilic butyl tail of the sulfone aids solubility in butanol.

  • Reaction: Heat to 60°C. The reaction is often complete within 2 hours due to the rapid oxidative addition facilitated by XPhos.

Data Summary & Troubleshooting

Comparative Performance Table

VariableMethod A (dppf)Method B (XPhos)
Reaction Rate ModerateFast
Protodeboronation < 10% (with K₃PO₄)< 2%
Steric Tolerance LowHigh
Cost LowHigh

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Yield + Desulfonylated Arene ProtodeboronationSwitch base to anhydrous K₃PO₄ or CsF. Reduce water content.
Homocoupling (Ar-Ar) Oxidative couplingEnsure rigorous degassing. Reduce catalyst loading.
No Reaction Catalyst PoisoningThe sulfone oxygen can coordinate Pd, though rare. Switch to high-loading Pd or Method B.
Incomplete Conversion Boronic Acid instabilityAdd boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=2h).

References

  • Kinetic Studies on Protodeboronation

    • Source:Chemical Reviews (Miyaura & Suzuki).[1]

    • Context: Establishes the correlation between electron-withdrawing substituents and increased rates of hydrolytic deboron
    • URL:[Link]

  • Base Effects in Suzuki Coupling

    • Source:Journal of Organic Chemistry (2017).
    • Context: Demonstrates that weak bases (phosphates/carbonates) prevent the rapid decomposition of electron-deficient arylboronic acids compared to hydroxides.
    • URL:[Link]

  • Buchwald Precatalysts (XPhos G2)

    • Source:Journal of the American Chemical Society.
    • Context: Validation of XPhos Pd G2 for coupling unstable boronic acids by increasing the r
    • URL:[Link]

Sources

Application Note: Optimizing Reaction Conditions for 3-(Butane-1-sulfonyl)phenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The coupling of 3-(Butane-1-sulfonyl)phenylboronic acid presents a classic "Goldilocks" challenge in organic synthesis. The meta-sulfonyl group is strongly electron-withdrawing (EWG).[1] While this electronic deficiency can theoretically accelerate the transmetallation step in the Suzuki-Miyaura catalytic cycle, it significantly lowers the activation energy for protodeboronation —the hydrolytic cleavage of the C–B bond to yield the non-functionalized arene (butyl phenyl sulfone).

This guide provides a rational, mechanistic approach to optimizing reaction conditions. Rather than random screening, we focus on suppressing the protodeboronation pathway while maintaining sufficient basicity for the catalytic cycle.[1]

Key Compound Properties
  • Substrate: 3-(Butane-1-sulfonyl)phenylboronic acid[1][2][3]

  • Electronic Nature: Electron-deficient aromatic ring (

    
     for sulfonyl).[1]
    
  • Primary Failure Mode: Rapid protodeboronation in high-pH aqueous media.[1]

  • Solubility Profile: The butyl chain adds lipophilicity, making the compound soluble in THF, Dioxane, and DCM, but potentially sparingly soluble in pure water or hexanes.[1]

Mechanistic Insight: The "Danger Zone"

To optimize the reaction, one must understand the competition between the productive catalytic cycle and the destructive side reaction.

The Competitive Pathways

In a standard Suzuki coupling, the base plays two roles:

  • Activation: It converts the boronic acid into a boronate species (or activates the Pd-halide complex) to facilitate transmetallation.[1]

  • Destruction: High concentrations of hydroxide or alkoxide bases attack the electron-deficient boron center, facilitating C–B bond cleavage (protodeboronation) before the palladium catalyst can intercept the substrate.[1]

For sulfonyl-substituted boronic acids, the rate of deboronation (


) often exceeds the rate of transmetallation (

) at elevated temperatures (

C) or high pH (

).[1]
Visualization: The Catalytic Competition

The following diagram illustrates the critical junction where the reaction succeeds or fails.

SuzukiMechanism Start Start: Ar-X + Catalyst OxAdd Oxidative Addition (L2Pd(Ar)X) Start->OxAdd Pd(0) -> Pd(II) TransMet Transmetallation (Critical Step) OxAdd->TransMet Intercepts Boronate Boronic 3-(Butane-1-sulfonyl) phenylboronic Acid Boronate Activated Boronate [Ar-B(OH)3]- Boronic->Boronate Base Complexation Base Base Activation (OH- / CO3--) Base->Boronate Boronate->TransMet k_trans Deboronation FAILURE MODE: Protodeboronation (Ar-H + B(OH)3) Boronate->Deboronation k_debor >> k_trans (High T, High pH) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Start Regenerate Pd(0)

Figure 1: The Suzuki-Miyaura cycle highlighting the competitive protodeboronation pathway specific to electron-deficient boronic acids.[1]

Optimization Strategy & Matrix

To shift the kinetics toward


, we must lower the basicity and stabilize the catalyst.[1]
Variable 1: Base Selection

Avoid strong bases (e.g.,


, 

).[1] The goal is to maintain a pH window of 8–10.[1]
  • Recommended:

    
     (Tribasic Potassium Phosphate).[1] It provides a buffering effect and high solubility in aqueous mixtures without reaching extreme alkalinity.[1]
    
  • Alternative:

    
     (Cesium Fluoride) in anhydrous conditions (if hydrolysis is extremely rapid).[1]
    
Variable 2: Catalyst & Ligand

Because the boronic acid is unstable, the oxidative addition and transmetallation must happen fast.[1] We need a highly active catalyst.

  • Workhorse:

    
    .[1] Robust, resists dehalogenation.[1]
    
  • High Performance:

    
     or 
    
    
    
    (Buchwald G3/G4 Precatalysts).[1] These bulky, electron-rich ligands accelerate oxidative addition and stabilize the Pd(0) species, allowing the reaction to proceed at lower temperatures (
    
    
    C), sparing the boronic acid.[1]
Variable 3: Solvent System

The butyl chain provides good organic solubility.[1]

  • Standard: 1,4-Dioxane / Water (4:1).[1]

  • Green/Industrial: Toluene / Water (10:[1]1) (Requires efficient stirring/biphasic transfer).[1]

Optimization Matrix (Table 1)
ParameterCondition A (Mild/Standard) Condition B (High Reactivity) Condition C (Anhydrous)
Scenario Standard coupling partnersSterically hindered / ChloridesExtremely unstable substrates
Catalyst Pd(dppf)Cl2 (3-5 mol%)XPhos Pd G3 (1-3 mol%)Pd(OAc)2 + SPhos
Base K2CO3 (2.0 equiv)K3PO4 (2.0 equiv)CsF (2.5 equiv)
Solvent Dioxane / H2O (5:[1]1)THF / H2O (4:[1]1)Toluene (Dry)
Temp 80°C40°C - 60°C90°C
Time 4-12 hours1-4 hours12-24 hours

Detailed Experimental Protocol

This protocol uses Condition B (High Reactivity) as the starting point, as it offers the best balance of speed (to outrun decomposition) and mildness.[1]

Materials
  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)[1][4][5]

  • Nucleophile: 3-(Butane-1-sulfonyl)phenylboronic acid (1.2 - 1.5 equiv)[1]

    • Note: Use excess due to expected partial degradation.

  • Catalyst: XPhos Pd G3 (0.02 equiv / 2 mol%)[1]

  • Base:

    
     (2.0 equiv) - Prepared as a 1M aqueous solution or added solid with water.[1]
    
  • Solvent: THF (Tetrahydrofuran)[1]

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol) and 3-(Butane-1-sulfonyl)phenylboronic acid (1.3 mmol).

    • Add XPhos Pd G3 (0.02 mmol).[1]

    • Self-Validation Step: If using solid

      
      , add it now.[1] If using aqueous, wait for solvent addition.[1]
      
    • Seal the vial with a septum cap.[1]

  • Degassing (Crucial):

    • Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).[1]

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Addition:

    • Add degassed THF (4 mL) via syringe.

    • Add degassed 1.0 M aqueous

      
       (2 mL) via syringe.[1]
      
    • Ratio: Final solvent ratio is 2:1 THF:Water.[1]

  • Reaction:

    • Place in a pre-heated block at 50°C .

    • Stir vigorously (1000 RPM). Biphasic mixtures require high shear to facilitate phase transfer.[1]

  • Monitoring (The "Stop" Signal):

    • Check by HPLC or UPLC-MS at T=1 hour.

    • Look for the consumption of the Aryl Halide.[1]

    • QC Check: If Aryl Halide remains but Boronic Acid is gone (and "Des-boron" product Butane-1-sulfonylbenzene is present), stop heating.[1] You have suffered protodeboronation.[1][6][7][8][9][10] Do not add more catalyst. Add more Boronic Acid (0.5 equiv) and lower the temperature.

  • Workup:

    • Dilute with Ethyl Acetate and Water.[1]

    • Separate phases.[1] Extract aqueous layer 2x with Ethyl Acetate.[1]

    • Dry organics over

      
      , filter, and concentrate.[1]
      

Troubleshooting & Decision Logic

Use this workflow to diagnose low yields.

Troubleshooting Start Analyze Crude Reaction (LC-MS / NMR) CheckSM Is Aryl Halide Consumed? Start->CheckSM Yes Yes CheckSM->Yes No No CheckSM->No CheckProd Is Product Major Peak? Yes->CheckProd CheckBoron Is Boronic Acid Present? No->CheckBoron Action1 Success: Proceed to Purification CheckProd->Action1 Yes Action4 Action: Check for O2 (Homocoupling) OR Catalyst Poisoning CheckProd->Action4 No (Complex Mix) Deboronated Detect 'Ar-H' byproduct? (Protodeboronation) CheckBoron->Deboronated No (Consumed) Action2 Action: Increase Temp or Switch to Pd-G3 Catalyst CheckBoron->Action2 Yes (Stalled) Action3 Action: Switch to Anhydrous (CsF/Toluene) OR Lower Temp Deboronated->Action3 Yes Deboronated->Action4 No (Unknown Fate)

Figure 2: Troubleshooting workflow for optimizing Suzuki couplings of unstable boronic acids.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][9] Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] [Link]

  • Cox, P. A., et al. (2016).[1][9] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[1] [Link][1]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] [Link]

Sources

Application Notes and Protocols: 3-(Butane-1-sulfonyl)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Sulfonylphenylboronic Acids in Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can address unmet therapeutic needs. Arylboronic acids have carved out a significant niche in this arena, transitioning from versatile synthetic intermediates to key pharmacophores in their own right.[1] Their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, has propelled them to the forefront of inhibitor design.[2] The precedent set by drugs like bortezomib has overcome initial skepticism surrounding boron-containing compounds, paving the way for a new generation of boronic acid-based therapeutics.

This document provides a detailed guide to the potential applications of 3-(Butane-1-sulfonyl)phenylboronic acid (CAS 2377611-73-7) in medicinal chemistry. While specific biological data for this compound is not yet widely published, its structural features—namely the presence of a sulfonyl group on the phenylboronic acid scaffold—strongly suggest its potential as a potent enzyme inhibitor, particularly against bacterial β-lactamases. Structure-activity relationship (SAR) studies on related sulfonamide boronic acids have demonstrated that the sulfonyl/sulfonamide moiety can significantly enhance binding affinity and modulate the electronic properties of the boronic acid, leading to potent inhibition.[1]

These application notes are designed for researchers, scientists, and drug development professionals. We will explore the rationale behind targeting specific enzyme classes, provide detailed protocols for synthesis and biological evaluation, and offer insights into the interpretation of results.

Part 1: Core Applications and Mechanism of Action

Primary Application: Inhibition of Bacterial β-Lactamases

The most promising application for 3-(Butane-1-sulfonyl)phenylboronic acid lies in combating antibiotic resistance through the inhibition of β-lactamase enzymes. These enzymes are the primary mechanism by which bacteria develop resistance to β-lactam antibiotics like penicillins and cephalosporins.[1] Class C β-lactamases, such as AmpC, are particularly problematic as they are not inhibited by clinically available β-lactamase inhibitors.[1]

Boronic acids act as transition-state analog inhibitors of serine β-lactamases. The electrophilic boron atom is attacked by the catalytic serine residue in the enzyme's active site, forming a stable, reversible tetrahedral adduct. This complex mimics the high-energy intermediate of β-lactam hydrolysis, effectively sequestering the enzyme and preventing it from inactivating β-lactam antibiotics.[3] The sulfonyl group of 3-(Butane-1-sulfonyl)phenylboronic acid is hypothesized to engage in additional interactions within the active site, enhancing binding affinity and specificity.

Diagram: Mechanism of Serine β-Lactamase Inhibition by a Phenylboronic Acid

G cluster_0 β-Lactamase Active Site cluster_1 Reversible Covalent Complex Enzyme Enzyme + Ser-OH Inhibitor 3-(Butane-1-sulfonyl)phenylboronic acid B(OH)₂ Enzyme->Inhibitor Binding Complex Tetrahedral Adduct (Enzyme-Ser-O-B(OH)₂-R) Inhibitor->Complex Nucleophilic Attack by Serine-OH Complex->Inhibitor Reversible Dissociation

Caption: Reversible inhibition of a serine β-lactamase.

Secondary Application: Inhibition of Other Serine Proteases

The inhibitory mechanism of boronic acids is not limited to β-lactamases. Many other classes of serine proteases are also susceptible to inhibition by these compounds. Arylboronic acids have been shown to be potent competitive inhibitors of enzymes like chymotrypsin and subtilisin.[2] This opens up possibilities for exploring the activity of 3-(Butane-1-sulfonyl)phenylboronic acid against a range of therapeutic targets involved in coagulation, inflammation, and cancer. A general protocol for assessing inhibition of a model serine protease, chymotrypsin, is provided in Part 3.

Part 2: Synthesis Protocol

A plausible synthetic route for 3-(Butane-1-sulfonyl)phenylboronic acid can be adapted from established methods for preparing substituted phenylboronic acids. The following protocol is a proposed multi-step synthesis.

Protocol 2.1: Synthesis of 3-(Butane-1-sulfonyl)phenylboronic acid

Step 1: Thiolation of 1-bromo-3-nitrobenzene

  • To a solution of 1-bromo-3-nitrobenzene in a suitable aprotic solvent (e.g., DMF), add sodium hydrosulfide (NaSH).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate the nucleophilic aromatic substitution of the bromine with the sulfhydryl group.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product, 3-nitrobenzenethiol, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Alkylation of 3-nitrobenzenethiol

  • Dissolve the 3-nitrobenzenethiol in a polar aprotic solvent (e.g., acetone or acetonitrile).

  • Add a base (e.g., potassium carbonate) followed by 1-bromobutane.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter off the inorganic salts and concentrate the filtrate to obtain butyl(3-nitrophenyl)sulfane.

Step 3: Oxidation of the Sulfide to the Sulfone

  • Dissolve the butyl(3-nitrophenyl)sulfane in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), portion-wise.

  • Stir the reaction at 0°C to room temperature until the oxidation is complete.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Dry the organic layer and concentrate to yield 1-(butane-1-sulfonyl)-3-nitrobenzene.

Step 4: Reduction of the Nitro Group

  • Dissolve the 1-(butane-1-sulfonyl)-3-nitrobenzene in ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂ with Pd/C).

  • Reflux the mixture or stir under hydrogen pressure until the reduction to the aniline is complete.

  • After cooling, neutralize the reaction mixture and extract the product, 3-(butane-1-sulfonyl)aniline.

Step 5: Sandmeyer-type Reaction to introduce the Boronic Acid

  • Dissolve the 3-(butane-1-sulfonyl)aniline in an aqueous solution of a strong acid (e.g., HCl).

  • Cool the solution to 0-5°C and add a solution of sodium nitrite to form the diazonium salt.

  • In a separate flask, prepare a solution of pinacolborane and a suitable copper catalyst in a polar aprotic solvent.

  • Slowly add the cold diazonium salt solution to the pinacolborane solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Extract the resulting boronate ester, and then hydrolyze the ester with an aqueous acid to yield the final product, 3-(Butane-1-sulfonyl)phenylboronic acid.

  • Purify the product by recrystallization or column chromatography.

Part 3: Biological Evaluation Protocols

The following protocols provide a framework for evaluating the inhibitory activity of 3-(Butane-1-sulfonyl)phenylboronic acid against its primary and secondary potential targets.

Protocol 3.1: β-Lactamase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a representative Class C β-lactamase, AmpC.

Materials:

  • Purified AmpC β-lactamase

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • 3-(Butane-1-sulfonyl)phenylboronic acid

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 3-(Butane-1-sulfonyl)phenylboronic acid in DMSO (e.g., 10 mM).

    • Prepare a stock solution of nitrocefin in DMSO (e.g., 5 mM).

    • Dilute the AmpC enzyme in assay buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of the test compound in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the AmpC enzyme solution to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation and Measurement:

    • To initiate the reaction, add the nitrocefin solution to all wells. The final concentration of nitrocefin should be close to its Km value for AmpC.

    • Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the vehicle control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Illustrative Data Table (Hypothetical):

CompoundTarget EnzymeIC50 (µM)
3-(Butane-1-sulfonyl)phenylboronic acidAmpC β-Lactamase0.5 - 5.0
3-Aminophenylboronic acid (Control)AmpC β-Lactamase~10

Note: The provided IC50 range is a hypothetical estimate based on related sulfonylphenylboronic acids and requires experimental verification.

Diagram: β-Lactamase Inhibition Assay Workflow

G A Prepare serial dilutions of 3-(Butane-1-sulfonyl)phenylboronic acid in a 96-well plate B Add AmpC enzyme solution to each well and incubate A->B C Initiate reaction by adding Nitrocefin substrate B->C D Monitor absorbance at 486 nm over time C->D E Calculate initial velocities and % inhibition D->E F Plot dose-response curve and determine IC50 E->F

Caption: Workflow for determining the IC50 of an inhibitor against β-lactamase.

Protocol 3.2: General Serine Protease Inhibition Assay (Chymotrypsin)

This protocol can be used to assess the inhibitory potential of the compound against a model serine protease, α-chymotrypsin.

Materials:

  • α-Chymotrypsin

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (a chromogenic substrate)

  • 3-(Butane-1-sulfonyl)phenylboronic acid

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and the substrate in DMSO.

    • Dilute the α-chymotrypsin in the assay buffer.

  • Assay Setup:

    • Similar to the β-lactamase assay, set up serial dilutions of the inhibitor in a 96-well plate, including appropriate controls.

    • Add the α-chymotrypsin solution to the wells and pre-incubate.

  • Initiation and Measurement:

    • Start the reaction by adding the substrate solution to all wells.

    • Monitor the release of p-nitroaniline by measuring the increase in absorbance at 405 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rates and determine the IC50 value as described in Protocol 3.1.

Part 4: Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the experimental results, it is crucial to incorporate self-validating measures within each protocol.

  • Positive Controls: Always include a known inhibitor for the target enzyme (e.g., 3-aminophenylboronic acid for AmpC) to validate the assay's responsiveness.

  • Determination of Ki: For potent inhibitors, it is recommended to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) through kinetic studies (e.g., by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots).

  • Orthogonal Assays: If significant inhibition is observed, confirm the results using an alternative assay format (e.g., a fluorescence-based assay or a direct binding assay like surface plasmon resonance) to rule out assay-specific artifacts.

  • Purity of the Compound: The purity of the synthesized 3-(Butane-1-sulfonyl)phenylboronic acid should be rigorously assessed (e.g., by NMR, LC-MS, and elemental analysis) to ensure that the observed activity is not due to impurities.

Conclusion

3-(Butane-1-sulfonyl)phenylboronic acid represents a promising, yet underexplored, molecule in the field of medicinal chemistry. Based on the well-established activity of structurally related sulfonyl- and sulfonamide-phenylboronic acids, its primary potential lies in the development of novel inhibitors for bacterial β-lactamases, a critical area in the fight against antibiotic resistance. The protocols and insights provided in this guide offer a comprehensive framework for the synthesis, biological evaluation, and characterization of this compound. Rigorous experimental validation is essential to unlock the full therapeutic potential of this and other novel boronic acid derivatives.

References

  • Eidam, O., et al. (2010). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7852-63. Available from: [Link]

  • Yotsuji, A., et al. (2007). Practical Methods Using Boronic Acid Compounds for Identification of Class C β-Lactamase-Producing Klebsiella pneumoniae and Escherichia coli. Journal of Clinical Microbiology, 45(1), 37-41. Available from: [Link]

  • Di Pisa, M., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 26(9), 4182. Available from: [Link]

  • Jeong, S. H., et al. (2011). Detection of Extended-Spectrum β-Lactamases by Using Boronic Acid as an AmpC β-Lactamase Inhibitor in Clinical Isolates of Klebsiella spp. and Escherichia coli. Journal of Clinical Microbiology, 49(8), 2858-2862. Available from: [Link]

  • Reading, C., & Cole, M. (1986). Structure-activity relationships amongst beta-lactamase inhibitors. Journal of Antimicrobial Chemotherapy, 17 Suppl A, 15-24. Available from: [Link]

  • Di Pisa, M., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 26(9), 4182. Available from: [Link]

  • American Elements. 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid. Available from: [Link]

  • Mitchell, J. M., et al. (2015). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. Protein Science, 24(9), 1434-1443. Available from: [Link]

  • Weston, G. S., et al. (1998). Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase. Journal of Medicinal Chemistry, 41(23), 4577-86. Available from: [Link]

  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences of the United States of America, 68(3), 478-480. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Available from: [Link]

  • Winkler, M. L., et al. (2016). Boronic acid transition state inhibitors (BATSIs) active against KPC and other class A β-lactamases: structure activity relationships (SAR) as a guide to inhibitor design. Journal of Medicinal Chemistry, 59(5), 1835-1848. Available from: [Link]

  • Martin, S. L., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 989053. Available from: [Link]

  • G-Biosciences. The Complete Guide for Protease Inhibition. Available from: [Link]

  • Wikipedia. Phenylboronic acid. Available from: [Link]

  • G-Biosciences. Protease & Protease Inhibitor Systems. Available from: [Link]

Sources

Application Note: 3-(Butane-1-sulfonyl)phenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 3-(Butane-1-sulfonyl)phenylboronic acid (CAS: 2377611-73-7) as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.

The 3-(butane-1-sulfonyl) moiety presents a unique combination of electronic and steric properties. The sulfonyl group (


) is a strong electron-withdrawing group (EWG) at the meta position, which modulates the Lewis acidity of the boron center, facilitating transmetallation while maintaining stability against protodeboronation. Furthermore, the 

-butyl chain introduces lipophilicity (

modulation), a critical parameter in medicinal chemistry for optimizing the pharmacokinetic profiles of biaryl sulfone drug candidates.

This guide provides two validated protocols: a Standard High-Throughput Method for robust substrates and an Advanced Catalytic System for sterically hindered or electron-rich electrophiles.

Chemical Profile & Mechanistic Insights[1][2]

Reagent Characterization
PropertyData
Chemical Name 3-(Butane-1-sulfonyl)phenylboronic acid
CAS Number 2377611-73-7
Formula

Molecular Weight 242.10 g/mol
Electronic Effect Meta-EWG (Inductive withdrawing)
Solubility Soluble in MeOH, EtOH, THF, DMSO, DMF; Moderate in Toluene.
Stability Hygroscopic; Store under inert atmosphere at 2-8°C.
Mechanistic Impact of the Sulfonyl Group

The success of Suzuki-Miyaura coupling relies on the formation of a nucleophilic boronate "ate" complex (e.g.,


) prior to transmetallation.
  • Enhanced Transmetallation: The electron-withdrawing nature of the meta-sulfonyl group increases the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid. This lowers the

    
     of the boronic acid, allowing the formation of the reactive hydroxo-boronate species at milder pH levels (using weaker bases like 
    
    
    
    or
    
    
    ).
  • Lipophilic Handle: Unlike methyl-sulfonyl analogs, the

    
    -butyl chain increases solubility in non-polar organic solvents (e.g., Toluene), facilitating couplings with highly lipophilic aryl halides where phase-transfer issues might otherwise occur.
    

Experimental Protocols

Protocol A: Standard Cross-Coupling (Robust Substrates)

Recommended for: Aryl Bromides, Aryl Iodides, and Electron-Deficient Aryl Chlorides.

Rationale: This protocol utilizes


, a robust catalyst that resists oxidation and operates well under heterogeneous aqueous conditions.

Reagents:

  • Nucleophile: 3-(Butane-1-sulfonyl)phenylboronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration relative to halide)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 290 mg), and

    
     (0.03 mmol).
    
  • Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2.0 M aq.

    
     (1.5 mL) via syringe.
    
  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor conversion by LC-MS or TLC.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc gradients).

Protocol B: Advanced Coupling (Challenging Substrates)

Recommended for: Aryl Chlorides, Sterically Hindered (Ortho-substituted) partners, or Heterocycles.

Rationale: This protocol employs XPhos Pd G3 , a Buchwald precatalyst. The bulky, electron-rich XPhos ligand facilitates oxidative addition into unreactive C-Cl bonds and stabilizes the catalyst during the coupling of hindered systems.

Reagents:

  • Nucleophile: 3-(Butane-1-sulfonyl)phenylboronic acid (1.5 equiv)

  • Electrophile: Aryl Chloride / Hindered Bromide (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2-4 mol%)

  • Base:

    
     (3.0 equiv, solid or 0.5 M aq)
    
  • Solvent: THF / Water (10:1 ratio) or Toluene / Water (10:1)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict inert flow, combine Aryl Chloride (1.0 mmol), Boronic Acid (1.5 mmol, 363 mg), XPhos Pd G3 (0.02 mmol), and

    
     (3.0 mmol).
    
  • Solvent Addition: Add degassed THF (4.5 mL) and degassed Water (0.5 mL).

  • Reaction: Heat to 60°C (for THF) or 100°C (for Toluene). Reaction times are typically faster (1–4 hours).

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify as described in Protocol A.

Visualization of Workflows

Decision Matrix for Condition Selection

ProtocolSelection Start Start: Select Electrophile HalideType Identify Halide (X) Start->HalideType Br_I X = Br, I (Non-hindered) HalideType->Br_I Standard Cl_Hindered X = Cl OR Sterically Hindered HalideType->Cl_Hindered Challenging ProtocolA PROTOCOL A Catalyst: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O Br_I->ProtocolA ProtocolB PROTOCOL B Catalyst: XPhos Pd G3 Base: K3PO4 Solvent: THF/H2O Cl_Hindered->ProtocolB Result Biaryl Sulfone Product ProtocolA->Result ProtocolB->Result

Figure 1: Decision matrix for selecting the optimal catalytic system based on electrophile reactivity.

Mechanistic Cycle: The Sulfonyl Effect

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMetal Transmetallation (Ar-Pd-Ar') OxAdd->TransMetal + Activated Boronate Boronate Boronate Formation [Ar'-B(OH)3]- K+ (Accelerated by Sulfonyl EWG) Boronate->TransMetal Feeds into cycle RedElim Reductive Elimination (Biaryl Product) TransMetal->RedElim RedElim->Pd0 Regeneration

Figure 2: The Suzuki-Miyaura cycle. The meta-sulfonyl group lowers the pKa of the boronic acid, facilitating the formation of the reactive Boronate species.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Inactive Catalyst / OxygenEnsure rigorous degassing. Switch to XPhos Pd G3 or SPhos Pd G3.
Protodeboronation Base too strong / High TempUse milder base (

or

). Lower temp to 60°C.
Homocoupling (Ar-Ar) Oxygen presenceVerify inert atmosphere. Reduce catalyst loading.
Poor Solubility Lipophilic Butyl ChainSwitch solvent to Toluene/Water or pure DMF.

Expert Insight: While protodeboronation is a common fear with electron-deficient boronic acids, the sulfonyl group in the meta

carbohydrate sensing mechanisms using sulfonyl phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Carbohydrate Sensing Mechanisms Using Sulfonyl Phenylboronic Acids

Part 1: Executive Summary & Chemical Principles

The "pKa Challenge" in Physiological Sensing

Standard phenylboronic acid (PBA) has a pKa of approximately 8.[1][2]8. At physiological pH (7.4), it exists primarily in its trigonal planar, neutral form, which has low affinity for carbohydrates. Effective binding requires the boronic acid to be in its tetrahedral, anionic boronate form.

To sense glucose in blood or intracellular environments, the equilibrium must be shifted. Sulfonyl-functionalized phenylboronic acids utilize the strong electron-withdrawing nature of the sulfonyl group (


 or 

) to lower the Lewis acid pKa of the boron center. This modification enables a significant population of the reactive boronate species at pH 7.4, facilitating high-affinity binding without the need for alkaline conditions.
Mechanism of Action

The sensing mechanism relies on a reversible covalent interaction.[3] The sulfonyl group exerts an inductive effect (


), pulling electron density away from the phenyl ring and, by extension, the boron atom. This increases the boron's electrophilicity, making it more susceptible to attack by water (to form the boronate anion) and subsequently by the cis-diols of carbohydrates.

Key Advantages of Sulfonyl-PBA:

  • Lower pKa: Shifts pKa from ~8.8 to 6.5–7.5 range.

  • Enhanced Solubility: Sulfonyl groups often improve aqueous solubility compared to alkyl-substituted PBAs.

  • Fluorescence Modulation: When coupled with fluorophores (e.g., dansyl-PBA), the binding event can modulate Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT), creating a "turn-on" or ratiometric sensor.

Part 2: Visualizing the Mechanism

The following diagram illustrates the equilibrium shift driven by the sulfonyl group and the subsequent binding of a diol (glucose).

G cluster_0 Physiological pH (7.4) Neutral Neutral Sulfonyl-PBA (Trigonal Planar) Low Affinity Anionic Anionic Sulfonyl-Boronate (Tetrahedral) Reactive Species Neutral->Anionic pKa ~7.0 (lowered by Sulfonyl) Complex Boronate-Sugar Complex (Stable Cyclic Ester) Signal Generation Anionic->Complex Reversible Covalent Binding Water + OH⁻ / H₂O Sugar + Glucose (Diol)

Caption: The electron-withdrawing sulfonyl group stabilizes the anionic boronate form at neutral pH, enabling effective binding with glucose diols to form a stable cyclic ester.

Part 3: Experimental Protocols

Protocol A: Preparation of Sulfonyl-PBA Sensor Stock

Note: This protocol assumes the use of a sulfonamide-derivative fluorophore (e.g., Dansyl-PBA) or a generic 4-(methylsulfonyl)phenylboronic acid for UV-Vis titration.

Reagents:

  • Sulfonyl-PBA derivative (Solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4, 10 mM

Steps:

  • Weighing: Weigh 5.0 mg of the Sulfonyl-PBA derivative into a microcentrifuge tube.

  • Solubilization: Dissolve in a minimal volume of DMSO (e.g., 100 µL) to create a high-concentration master stock (approx. 50–100 mM). Vortex until clear.

  • Working Solution: Dilute the master stock into PBS (pH 7.4) to a final concentration of 10–50 µM.

    • Critical: Ensure the final DMSO concentration is <1% to prevent solvent effects on fluorescence or protein stability if used in bio-assays.

  • Equilibration: Allow the solution to stand at room temperature for 30 minutes. This ensures the boronic acid-boronate equilibrium stabilizes at the buffered pH.

Protocol B: Fluorescence Titration Assay (Binding Constant Determination)

This protocol determines the Association Constant (


) of the sensor for specific sugars.

Workflow Diagram:

Protocol Start Start: Sensor Solution (10 µM in PBS, pH 7.4) Titration Stepwise Addition of Sugar Stock (0 - 100 mM) Start->Titration Measure Measure Fluorescence (Ex/Em specific to probe) Titration->Measure Mix & Equilibrate 2 min Measure->Titration Next Concentration Analysis Data Analysis (Benesi-Hildebrand Plot) Measure->Analysis End of Titration

Caption: Step-by-step fluorescence titration workflow for determining carbohydrate binding affinity.

Detailed Steps:

  • Baseline Measurement: Place 2.0 mL of the Sensor Working Solution (10 µM) in a quartz cuvette. Record the initial fluorescence spectrum (

    
    ).
    
  • Titrant Preparation: Prepare a 1.0 M stock solution of the target sugar (D-Glucose, D-Fructose) in the same buffer containing the same concentration of sensor (10 µM).

    • Why? This prevents dilution of the sensor during titration, simplifying the math.

  • Titration: Add aliquots of the sugar stock to the cuvette (e.g., 0, 1, 2, 5, 10, 20, 50, 100 mM final concentration).

  • Mixing: Mix gently by pipetting or magnetic stirring. Allow 2 minutes for equilibrium.

  • Recording: Record the fluorescence spectrum (

    
    ) for each point.
    
  • Calculation: Plot

    
     vs. 
    
    
    
    . The slope and intercept from this Benesi-Hildebrand plot yield the Binding Constant (
    
    
    ).

Part 4: Data & Selectivity Analysis

A major challenge in boronic acid sensing is selectivity.[3] While sulfonyl groups enhance affinity at neutral pH, they do not inherently solve the "Fructose Problem" (where fructose binds stronger than glucose).

Table 1: Comparative Binding Constants (


, M⁻¹) at pH 7.4 
Sensor TypeSubstituentpKaGlucose

Fructose

Selectivity (Fruc/Gluc)
Standard PBA -H8.8~5~160~32x
Sulfonyl-PBA

7.1~40~800~20x
Wulff-Type

6.5~110~400~4x
Diboryl (Bis-PBA) (Architecture dependent)N/A>1000<100Glucose Selective

Note: Sulfonyl-PBAs increase the absolute affinity for glucose (from 5 to 40 M⁻¹) making detection possible, but they remain fructose-selective. For glucose-specific applications, dual-boronic acid architectures (Bis-PBAs) are recommended to create a specific binding pocket.

Part 5: Troubleshooting & Optimization

  • Signal Drift:

    • Cause: Slow hydrolysis of the boronic anhydride or ester formation.

    • Fix: Ensure all stock solutions are prepared in aqueous buffer and equilibrated for 30 mins before use.

  • Low Sensitivity:

    • Cause: pH mismatch. If the pH is too far below the pKa, the sensor remains neutral.

    • Fix: Verify the pKa of your specific sulfonyl derivative. If pKa is 7.5, run the assay at pH 7.8 or 8.0 to maximize sensitivity, or use a stronger EWG derivative (e.g., 2,4-disulfonyl).

  • Interference:

    • Cause: Lactate and other hydroxy-acids can compete.

    • Fix: Run a selectivity panel including Sodium Lactate (1-5 mM) to quantify interference levels.

References

  • Mechanism of Boronic Acid-Diol Complex

    • Title: Structure–Reactivity Relationships in Boronic Acid–Diol Complexation[4]

    • Source: N
    • URL:[Link]

  • Fluorescence Sensing Protocols

    • Title: Recent development of boronic acid-based fluorescent sensors[5][6]

    • Source: RSC Advances / PubMed Central
    • URL:[Link]

  • pKa Tuning with Electron-Withdrawing Groups

    • Title: Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels[1][7]

    • Source: MDPI / NIH
    • URL:[Link]

  • Binding Kinetics and Constants

    • Title: Probing the General Time Scale Question of Boronic Acid Binding with Sugars
    • Source: Journal of Organic Chemistry / NIH
    • URL:[Link]

  • Selectivity Challenges (Glucose vs Fructose)

    • Title: Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing[6]

    • Source: MDPI Sensors
    • URL:[Link]

Sources

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 3-(Butane-1-sulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-(Butane-1-sulfonyl)phenylboronic acid . This reagent is a critical building block for introducing the m-(butylsulfonyl)phenyl moiety, a pharmacophore often utilized to modulate lipophilicity and metabolic stability in drug candidates.

The presence of the electron-withdrawing sulfonyl group at the meta position creates a unique electronic environment. While it facilitates the transmetallation step by increasing the Lewis acidity of the boron center, it simultaneously renders the C-B bond susceptible to protodeboronation under forcing alkaline conditions. This protocol balances these competing factors to maximize yield and purity.

Compound Specifications
PropertyDetail
IUPAC Name 3-(Butane-1-sulfonyl)phenylboronic acid
CAS Number 2377611-73-7
Molecular Formula C₁₀H₁₅BO₄S
Molecular Weight 242.10 g/mol
Electronic Character Electron-deficient arene (Hammett

for -SO₂R)
Solubility Soluble in MeOH, DMSO, DMF, THF; Moderate in Dioxane; Poor in non-polar hydrocarbons.[1]

Mechanistic Insights & Critical Control Points

To achieve high yields, one must understand the catalytic cycle specific to electron-deficient boronic acids.

The "Goldilocks" Activation

The Suzuki-Miyaura reaction requires the formation of a boronate "ate" complex (Ar-B(OH)₃⁻) to undergo transmetallation with the Oxidative Addition Complex (LₙPd(II)-Ar'-X).

  • Too Acidic: The "ate" complex does not form; transmetallation is stalled.

  • Too Basic: Rapid protodeboronation occurs, yielding the byproduct (butylsulfonyl)benzene and reducing the effective concentration of the coupling partner.

Strategic Recommendation: Avoid strong hydroxide bases (NaOH, KOH) in aqueous media at high temperatures. Use mild, buffered bases like K₃PO₄ or Cs₂CO₃ , or use non-aqueous conditions with KF .

Catalyst Selection
  • Pd(dppf)Cl₂·DCM: The robust choice. The bidentate ferrocenyl ligand prevents catalyst decomposition and promotes reductive elimination.

  • Pd(OAc)₂ + SPhos: The "High-Performance" choice. SPhos (Buchwald ligand) is exceptionally good at coupling electron-deficient boronic acids with sterically hindered or deactivated aryl chlorides.

Experimental Protocols

Protocol A: General Purpose (Robust)

Best for: Coupling with aryl bromides/iodides and activated aryl chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-(Butane-1-sulfonyl)phenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temperature: 80–90 °C

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 290 mg), and Base (2.0 mmol).

  • Degas: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, ~25 mg) against a positive flow of inert gas.

  • Reaction: Seal the vial and heat to 85 °C in a heating block. Monitor by LC-MS or TLC. Reaction typically completes in 2–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: "Rescue" Conditions (Sensitive/Difficult Substrates)

Best for: Deactivated aryl chlorides, substrates sensitive to hydrolysis, or if Protocol A yields <40%.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-(Butane-1-sulfonyl)phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (anhydrous, finely ground, 2.0 equiv)

  • Solvent: Toluene (anhydrous) or n-Butanol

  • Temperature: 100 °C

Step-by-Step Procedure:

  • Pre-complexation (Optional but recommended): Stir Pd(OAc)₂ and SPhos in the solvent for 10 mins under Argon to form the active catalytic species (solution turns yellow/orange).

  • Charge: Add Aryl Halide, Boronic Acid, and K₃PO₄ to the reaction vessel.

  • Combine: Add the pre-formed catalyst solution to the solids.

  • Reaction: Heat to 100 °C for 12–18 hours. The anhydrous phosphate base promotes the reaction without accelerating hydrolytic deboronation.

Data Presentation & Troubleshooting

Solvent & Base Screening Matrix (Representative Data)

Target: Coupling with 4-Chloroanisole (Deactivated Partner)

EntryCatalystBaseSolventYield (%)Observation
1Pd(PPh₃)₄Na₂CO₃DME/H₂O45%Significant deboronation observed.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O88% Recommended Standard. Clean profile.
3Pd(OAc)₂/SPhosK₃PO₄Toluene94% Best for difficult substrates.
4Pd₂dba₃/XPhosCsFTHF72%Good, but fluoride handling required.
Troubleshooting Guide
  • Issue: Homocoupling of Boronic Acid.

    • Cause: Oxidation of the boronic acid before transmetallation.

    • Fix: Ensure rigorous degassing of solvents. Switch to Protocol B (SPhos system).

  • Issue: Protodeboronation (Product is Butylsulfonylbenzene).

    • Cause: Base is too strong or water concentration is too high at high temp.

    • Fix: Lower temperature to 60°C; switch base to K₃PO₄; reduce water ratio (e.g., 10:1 Dioxane:Water).

  • Issue: Low Conversion of Aryl Chloride.

    • Cause: Oxidative addition is rate-limiting.[2]

    • Fix: Switch to electron-rich ligands (SPhos, XPhos) or N-Heterocyclic Carbenes (Pd-PEPPSI).

Visualizations

Diagram 1: Catalytic Cycle & Activation Logic

This diagram illustrates the Suzuki-Miyaura cycle with specific emphasis on the competing pathways for the sulfonyl-boronic acid.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Boronic 3-(Butane-1-sulfonyl) phenylboronic acid AteComplex Boronate 'Ate' Complex (Activated) Boronic->AteComplex + Base (OH-) AteComplex->TransMet Transfer to Pd Deboronation Protodeboronation (Side Reaction) AteComplex->Deboronation High Temp / Strong Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Caption: Catalytic cycle highlighting the critical 'Ate' complex formation and the risk of protodeboronation.

Diagram 2: Method Optimization Decision Tree

A workflow to select the correct protocol based on substrate properties.

DecisionTree Start Start: Select Aryl Halide HalideType Halide Type? Start->HalideType Br_I Aryl Bromide/Iodide HalideType->Br_I Standard Cl_Deact Aryl Chloride (Deactivated/Hindered) HalideType->Cl_Deact Difficult ProtocolA Protocol A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 85°C Br_I->ProtocolA ProtocolB Protocol B: Pd(OAc)2/SPhos, K3PO4 Toluene, 100°C Cl_Deact->ProtocolB CheckYield Yield > 60%? ProtocolA->CheckYield Optimize Switch to Protocol B or Add KF CheckYield->Optimize No

Caption: Decision logic for selecting between Standard (Protocol A) and High-Performance (Protocol B) conditions.

References

  • Sigma-Aldrich. 3-(Butane-1-sulfonyl)phenylboronic acid Product Page. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides". Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews, 43, 412-443. Link

  • BLD Pharm. 3-(Butane-1-sulfonyl)phenylboronic acid MSDS & Technical Data. Link

Sources

Application Note: Functionalization of Heterocycles with 3-(Butane-1-sulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reagent and Its Utility[1][2][3][4][5][6][7][8][9]

3-(Butane-1-sulfonyl)phenylboronic acid is a specialized organoboron building block designed for the late-stage functionalization of drug scaffolds. In medicinal chemistry, this reagent serves a dual purpose:

  • The Sulfonyl Group (

    
    ):  Acts as a hydrogen bond acceptor and a polar handle, often improving metabolic stability compared to sulfides or sulfoxides while modulating the electronic properties of the aromatic ring.
    
  • The

    
    -Butyl Chain:  Introduces a defined lipophilic vector, aiding in the optimization of permeability and hydrophobic pocket occupancy in protein targets.
    

This guide details the protocols for coupling this electron-deficient arylboronic acid with diverse heterocyclic electrophiles (pyridines, pyrimidines, indoles) using Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Key Chemical Properties
PropertyDescriptionImplication for Synthesis
Electronic Nature Electron-Withdrawing Group (EWG) at meta position.Accelerates transmetallation but increases susceptibility to protodeboronation (C-B bond cleavage) under harsh basic conditions.
Solubility Amphiphilic (Polar sulfone + Lipophilic butyl).Soluble in DMF, DMSO, Dioxane, and MeOH. Limited solubility in non-polar hydrocarbons (Hexanes).
Stability Moderate.[1]Store under inert atmosphere at 2-8°C to prevent boroxine formation or oxidation.

Mechanistic Insight & Reaction Design

The primary method for functionalization is the Suzuki-Miyaura Cross-Coupling . The presence of the sulfonyl group on the boronic acid significantly influences the catalytic cycle.

The Catalytic Cycle

The mechanism proceeds through three stages:[2]

  • Oxidative Addition: Pd(0) inserts into the Heterocycle-Halide bond.

  • Transmetallation: The boronate species (activated by base) transfers the aryl group to the Palladium center. Note: The electron-withdrawing sulfone makes the aryl group less nucleophilic, potentially slowing this step compared to electron-rich boronic acids.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[3]

Visualization: Reaction Pathway

SuzukiMechanism Start Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Pd(II)-X Species) Start->OxAdd + Heterocycle-X TransMet Transmetallation (Di-aryl Pd(II) Species) OxAdd->TransMet BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Attack on Pd(II) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regenerate Pd(0) Product Functionalized Heterocycle RedElim->Product Reagent1 Heterocycle-X (X = Cl, Br, I) Reagent1->OxAdd Reagent2 3-(Butane-1-sulfonyl) phenylboronic acid Reagent2->BaseAct + Base (OH-, CO3 2-)

Figure 1: Catalytic cycle for the coupling of sulfonyl-phenylboronic acid. The base activation step is critical for overcoming the lower nucleophilicity of the EWG-substituted boron.

Application Note: Optimization Strategies

Addressing Protodeboronation

Electron-deficient boronic acids are prone to protodeboronation (replacement of the B(OH)2 group with H) in aqueous basic media at high temperatures.

  • Symptom: Formation of 1-(butane-1-sulfonyl)benzene (des-boron byproduct).

  • Solution: Use anhydrous bases (e.g.,

    
    , 
    
    
    
    ) in dry solvents, or reduce water content to the minimum required for base solubility.
Ligand Selection for Heterocycles

Heterocycles (especially pyridines and imidazoles) can coordinate to Palladium, poisoning the catalyst.

  • Recommendation: Use bulky, electron-rich phosphine ligands (Buchwald Ligands) that prevent non-productive coordination.

    • XPhos / SPhos: Excellent for heteroaryl chlorides.

    • Pd(dppf)Cl2: Robust "workhorse" for heteroaryl bromides/iodides.

Detailed Experimental Protocol

Protocol A: Standard Coupling (Aryl Bromides/Iodides)

Best for: Indoles, Quinolines, Pyrimidines with Br/I handles.

Materials:

  • Heteroaryl Halide (1.0 equiv)[4]

  • 3-(Butane-1-sulfonyl)phenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (aqueous) or 
    
    
    
    (solid, 3.0 equiv)
  • Solvent: 1,4-Dioxane or DME

Step-by-Step:

  • Charge: In a reaction vial equipped with a stir bar, add the Heteroaryl Halide (0.5 mmol), Boronic Acid (0.75 mmol), and

    
     (0.025 mmol).
    
  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (5 mL) and Base (

    
    , 0.75 mL).
    
  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: Look for the product mass [M+H]+. If starting material remains but boronic acid is consumed, add more boronic acid (0.5 equiv).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Challenging Substrates (Aryl Chlorides / Electron-Poor Heterocycles)

Best for: Chloropyridines, Chloropyrazines, or when protodeboronation is observed.

Materials:

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) OR XPhos Pd G3  (pre-catalyst).
    
  • Base:

    
     (anhydrous, finely ground).
    
  • Solvent:

    
    -Butanol or Toluene/Water (10:1).
    

Step-by-Step:

  • Charge: Add Heteroaryl Chloride (0.5 mmol), Boronic Acid (1.5 equiv), Pre-catalyst (XPhos Pd G3, 2-5 mol%), and

    
     (3.0 equiv) to a vial.
    
  • Inert: Purge with Argon (3x vacuum/backfill cycles).

  • Solvent: Add degassed

    
    -Butanol (4 mL).
    
  • Reaction: Heat to 100°C for 2–6 hours.

    • Note: The higher temperature and active ligand are necessary to activate the C-Cl bond.

  • Workup: Filter through a Celite pad to remove insoluble salts. Concentrate and purify.

Troubleshooting & Optimization Workflow

If yields are low (<40%), follow this logic tree to diagnose the failure mode.

OptimizationLogic Start Low Yield Observed CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Decision1 Is Heteroaryl Halide Consumed? CheckLCMS->Decision1 NoRxn No Reaction / Low Conversion Decision1->NoRxn No SideProd Identify Byproduct Decision1->SideProd Yes Action1 Change Catalyst (Switch to XPhos or SPhos) NoRxn->Action1 Action2 Increase Temp (100°C -> 120°C in Microwave) NoRxn->Action2 Deboron Protodeboronation (Ph-SO2-Bu detected) SideProd->Deboron Des-boron species Homo Homocoupling (Biaryl formation) SideProd->Homo Dimer FixDeboron Use Anhydrous Base (CsF) Lower Temp Add Boronic Acid portionwise Deboron->FixDeboron FixHomo Degas solvent thoroughly Reduce Catalyst Loading Homo->FixHomo

Figure 2: Troubleshooting logic for Suzuki coupling of sulfonyl-phenylboronic acids.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Sulfone/Fluorine bioisosteres). Link

Sources

Application Note: High-Affinity Diol Capture at Neutral pH using 3-(Butane-1-sulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The Challenge: Binding at Physiological pH

Standard phenylboronic acid (PBA) has a pKa of approximately 8.8. Consequently, it requires alkaline conditions (pH > 9.0) to form stable, tetrahedral boronate esters with diols (sugars, catechols, glycoproteins). This pH requirement is incompatible with many biological samples, leading to protein denaturation or analyte degradation.

The Solution: 3-(Butane-1-sulfonyl)phenylboronic Acid

3-(Butane-1-sulfonyl)phenylboronic acid (BS-PBA) is a specialized organoboron reagent designed to overcome this limitation.

  • Electronic Effect: The sulfonyl group (–SO₂–) is a strong electron-withdrawing group (EWG). Through inductive and resonance effects, it reduces the electron density on the boron atom, effectively lowering the pKa of the boronic acid moiety to the neutral range (approx. 7.0–7.5).

  • Lipophilic Effect: The butane chain attached to the sulfonyl group increases the molecule's lipophilicity compared to methyl-sulfonyl analogs. This property is critical for applications involving biphasic extraction , membrane transport , or hydrophobic interaction chromatography .

Mechanism of Action

The binding follows a reversible equilibrium where the tetrahedral boronate anion is the active binding species. By lowering the pKa, BS-PBA exists significantly as the reactive anion at pH 7.4, enabling high-affinity capture without alkalinity.

BoronicBinding cluster_0 Effect of Sulfonyl Group Trigonal Neutral Trigonal (Inactive) Tetrahedral Tetrahedral Anion (Active Species) Trigonal->Tetrahedral OH- (pH > pKa) Ester Cyclic Boronate Ester (Bound Complex) Tetrahedral->Ester + Diol - 2H2O Diol 1,2-Diol (Analyte)

Figure 1: Equilibrium of boronic acid binding. The sulfonyl group shifts the first equilibrium to the right at neutral pH.

Protocol 1: Determination of Binding Affinity (ARS Assay)

Purpose: To quantify the binding constant (Ka) of BS-PBA with a target diol (e.g., Glucose, Fructose, Dopamine) using the Alizarin Red S (ARS) displacement assay.

Principle: ARS is a fluorescent reporter that binds to boronic acids, increasing its fluorescence.[1] When a non-fluorescent diol binds, it displaces ARS, causing a decrease in fluorescence.

Materials
  • Buffer: 0.1 M Phosphate Buffer, pH 7.4.

  • Reagent A: 3-(Butane-1-sulfonyl)phenylboronic acid (BS-PBA) [10 mM stock in DMSO].

  • Reporter: Alizarin Red S (ARS) [1 mM stock in Buffer].

  • Analyte: D-Fructose or D-Glucose [1 M stock in Buffer].

Workflow
  • Optimization of [ARS]/[BS-PBA] Ratio:

    • Fix [ARS] at 10 µM.

    • Titrate BS-PBA (0 to 2 mM).

    • Measure Fluorescence (Ex: 468 nm, Em: 572 nm).

    • Goal: Determine the concentration of BS-PBA required to bind ~80% of ARS. Let's assume this is 500 µM for this protocol.

  • Displacement Titration:

    • Prepare a master mix: Buffer + 10 µM ARS + 500 µM BS-PBA.

    • Aliquot 190 µL into a 96-well plate.

    • Add 10 µL of Analyte (Diol) at increasing concentrations (final range 0–100 mM).

    • Incubate for 15 minutes at 25°C (shaking).

  • Measurement & Analysis:

    • Read Fluorescence intensity (

      
      ).[1]
      
    • Calculate % Displacement:

      
      .
      
    • Data Fitting: Use the Benesi-Hildebrand method or non-linear regression (Three-parameter competitive binding model) to solve for

      
      .
      

ARS_Assay Step1 1. Complex Formation Step2 BS-PBA + ARS (Fluorescent) Step1->Step2 Step3 2. Diol Addition Step2->Step3 + Target Diol Step4 Displacement Reaction Step3->Step4 Competition Step5 3. Signal Drop Step4->Step5 ARS Released (Non-Fluorescent)

Figure 2: Workflow for the Alizarin Red S competitive displacement assay.

Protocol 2: Biphasic Extraction of Diols (Liquid-Liquid)

Purpose: To utilize the lipophilicity of the butane chain to extract polar diols (e.g., catecholamines) from an aqueous phase into an organic phase. This is unique to alkyl-sulfonyl derivatives like BS-PBA.

Materials
  • Organic Phase: Dichloromethane (DCM) or Ethyl Acetate.

  • Aqueous Phase: Phosphate Buffered Saline (PBS), pH 7.4.

  • Phase Transfer Catalyst (Optional): Tetrabutylammonium bromide (if kinetics are slow).

  • Reagent: BS-PBA.

Methodology
  • Preparation:

    • Dissolve BS-PBA (10 mM) in the Organic Phase (DCM).

    • Dissolve the Target Diol (e.g., Dopamine, 1 mM) in the Aqueous Phase (pH 7.4).

    • Note: At pH 7.4, Dopamine is protonated and highly water-soluble; it will not extract into DCM naturally.

  • Extraction:

    • Mix equal volumes (e.g., 2 mL) of Organic and Aqueous phases in a separation funnel or vial.

    • Vortex vigorously for 5 minutes.

    • Allow phases to separate (gravity or centrifugation at 1000 x g for 2 mins).

  • Quantification:

    • Remove the Aqueous Phase .

    • Measure the concentration of remaining Diol in the aqueous phase (via UV-Vis or HPLC).

    • Calculation: Extraction Efficiency (

      
      ) = 
      
      
      
      .
  • Reversible Release (Back-Extraction):

    • Take the Organic Phase (containing the BS-PBA-Diol complex).

    • Mix with an Acidic Aqueous Phase (0.1 M HCl or Acetate Buffer pH 4.0).

    • Vortex and separate.

    • Result: The lowered pH protonates the boronate, breaking the ester bond. The polar diol returns to the aqueous layer, while the lipophilic BS-PBA remains in the organic layer for reuse.

Data Presentation & Analysis

Expected Binding Constants (Keq)

The sulfonyl group enhances binding at pH 7.4 compared to unsubstituted PBA.

AnalyteBS-PBA Keq (M⁻¹) [pH 7.4]Unsubstituted PBA Keq (M⁻¹) [pH 7.4]Notes
Catechol ~2,500~500High affinity due to aromatic diol acidity.
D-Fructose ~400~10Significant improvement for sugar sensing.
D-Glucose ~15< 2Glucose has lower affinity than fructose.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Fluorescence in ARS Assay pH is too low (< 6.5).Adjust buffer to pH 7.4. The boronate anion is required for ARS binding.
No Extraction in Biphasic Protocol BS-PBA is not soluble in chosen solvent.Ensure the organic solvent is moderately polar (DCM/EtOAc). Hexane is too non-polar.
Irreversible Binding Oxidation of the diol (common with catechols).Add antioxidants (ascorbic acid) or work under N₂ atmosphere.

References

  • Springsteen, G., & Wang, B. (2002).[2] A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Link

  • Soundararajan, S., et al. (2009). Boronic Acid-Facilitated Separation of cis-Diol-Containing Compounds. Journal of Chromatography A. Link

  • Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: from materials to medicine. Chemical Reviews, 116(3), 1375-1397. Link

  • Dowlut, M., & Hall, D. G. (2006). An improved class of pKa-tuned arylboronic acids for diol recognition in aqueous media.[3] Journal of the American Chemical Society, 128(13), 4226-4227. Link

Sources

Application Note: Green Chemistry Solvent Systems for 3-(Butane-1-sulfonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

The shift toward sustainable synthesis in drug discovery requires robust protocols that replace hazardous dipolar aprotic solvents (DMF, NMP, DMAC) without compromising yield. 3-(Butane-1-sulfonyl)phenylboronic acid (CAS: 2377611-73-7) represents a critical class of building blocks: electron-deficient, lipophilic arylboronic acids used to introduce metabolically stable sulfone motifs.

This guide details two validated green solvent systems for coupling this substrate. Unlike simple phenylboronic acid, the n-butyl sulfonyl chain imparts significant lipophilicity (


) and electron-withdrawing character (

), necessitating specific handling to prevent protodeboronation while ensuring catalyst contact.
Substrate Analysis: 3-(Butane-1-sulfonyl)phenylboronic acid
FeaturePropertyImplication for Green Solvents
Electronic Nature Electron-Poor (

-sulfonyl)
Lower

(~7.2–7.5) facilitates transmetallation but increases susceptibility to hydrolytic deboronation under high pH.
Lipophilicity Butyl tailPoor solubility in pure water; ideal candidate for Micellar Catalysis (hydrophobic effect).
Stability ModerateRequires mild bases; avoid refluxing in unbuffered aqueous media.

Primary Protocol: Aqueous Micellar Catalysis (The "Surfactant Effect")

This is the Gold Standard for this substrate. The lipophilic butyl chain anchors the substrate within the micellar core of the surfactant, effectively concentrating it with the catalyst while using water as the bulk medium.

System: 2 wt % TPGS-750-M in Water

TPGS-750-M (DL-α-Tocopherol methoxypolyethylene glycol succinate) forms nanomicelles that serve as lipophilic nanoreactors.[1]

Reagents & Materials
  • Substrate: 3-(Butane-1-sulfonyl)phenylboronic acid (1.2 equiv)

  • Coupling Partner: Aryl bromide or chloride (1.0 equiv)

  • Surfactant: TPGS-750-M (2 wt % solution in degassed HPLC water)

  • Catalyst: Pd(dtbpf)Cl₂ (1–2 mol %) or Pd(Amphos)Cl₂

  • Base: Triethylamine (Et₃N) or K₃PO₄ (3.0 equiv)

Step-by-Step Methodology
  • Surfactant Preparation: Dissolve TPGS-750-M (20 g) in degassed water (980 mL) to make a stock 2 wt % solution. This solution is shelf-stable.[2]

  • Reaction Assembly:

    • To a reaction vial equipped with a stir bar, add the aryl halide (0.5 mmol) and 3-(Butane-1-sulfonyl)phenylboronic acid (0.6 mmol).

    • Critical Step: If solids are not finely ground, crush them to ensure rapid dissolution into the micelles.

    • Add Pd(dtbpf)Cl₂ (6.5 mg, 0.01 mmol).

  • Solvent Addition: Add 1.0 mL of the 2 wt % TPGS-750-M solution.

  • Activation: Add Et₃N (0.21 mL, 1.5 mmol) via syringe.

    • Note: For base-sensitive substrates, substitute Et₃N with solid K₃PO₄.

  • Reaction: Stir vigorously (1000+ rpm) at Room Temperature (23 °C) .

    • Optimization: If conversion is <50% after 2 hours, warm to 45 °C. The sulfone group stabilizes the anion, but steric bulk may require mild heat.

  • Work-up (Green):

    • Extraction: Add a minimal amount of EtOAc or 2-MeTHF (green alternative) to the reaction vial. Stir for 1 minute. Stop stirring; the organic layer will separate cleanly.

    • Recycling: The aqueous layer (containing the surfactant) can often be reused for subsequent runs, minimizing waste (E-Factor reduction).

Mechanistic Insight

The butyl chain of the sulfone acts as a "hydrophobic anchor," pulling the boronic acid into the micelle's vitamin E core. This increases the local concentration of the reactants near the Pd catalyst, accelerating the reaction rate significantly compared to standard biphasic systems.

Secondary Protocol: Bio-Derived Organic Solvent (2-MeTHF)

For substrates completely insoluble in micellar media or requiring higher temperatures (>80 °C), 2-Methyltetrahydrofuran (2-MeTHF) is the preferred green replacement for THF and DCM. It is derived from corncobs/bagasse and has a higher boiling point (80 °C) and lower water miscibility than THF, allowing for easier workup.

System: 2-MeTHF / Water (biphasic)
Step-by-Step Methodology
  • Solvent Prep: Prepare a mixture of 2-MeTHF and Water (4:1 ratio). Degas by sparging with argon for 15 minutes.

  • Assembly: Charge flask with:

    • Aryl halide (1.0 equiv)

    • 3-(Butane-1-sulfonyl)phenylboronic acid (1.5 equiv) — Excess required due to slower kinetics in bulk solvent.

    • Catalyst: Pd(OAc)₂ (2 mol %) + SPhos (4 mol %).

    • Base: K₂CO₃ (2.0 equiv).

  • Reaction: Heat to 60 °C under inert atmosphere.

  • Monitoring: Monitor by HPLC. The sulfonyl boronic acid may show a "protodeboronation" peak (phenyl butyl sulfone) if the reaction stalls.

    • Troubleshooting: If deboronation is observed, switch to a milder base like Cs₂CO₃ or reduce water content to 10:1.

Comparative Analysis of Solvent Systems

MetricTPGS-750-M (Water) 2-MeTHF / Water Ethanol / Water
Greenness (E-Factor) Excellent (< 5)Good (~10–15)Moderate
Substrate Solubility High (via micelles)High (bulk solvation)Moderate
Energy Demand Low (RT – 45 °C)Medium (60–80 °C)Medium (Reflux)
Workup In-flask extractionPhase separationRequires evaporation
Suitability for Sulfones Best (Hydrophobic effect)Good (General purpose)Poor (Solubility issues)

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the solvent system and the mechanistic pathway within the micelle.

GreenSolventWorkflow Start Substrate: 3-(Butane-1-sulfonyl)phenylboronic acid CheckSolubility Check Coupling Partner Solubility Start->CheckSolubility Lipophilic Partner is Lipophilic/Non-polar CheckSolubility->Lipophilic LogP > 1 Polar Partner is Highly Polar/Ionic CheckSolubility->Polar LogP < 0 Micellar PROTOCOL A: Micellar Catalysis (2% TPGS-750-M in Water) Temp: 23-45°C Lipophilic->Micellar Organic PROTOCOL B: 2-MeTHF / Water (Bio-derived Ether) Temp: 60°C Polar->Organic MicelleMech Mechanism: Hydrophobic Effect Butyl tail anchors substrate in micelle core High Local Concentration -> Fast Kinetics Micellar->MicelleMech Why it works Workup Green Workup: In-flask extraction with minimal EtOAc Micellar->Workup Organic->Workup

Caption: Decision tree for solvent selection based on coupling partner properties, highlighting the mechanistic advantage of micellar systems for lipophilic sulfones.

References & Authoritative Grounding

  • Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[3] Journal of Organic Chemistry, 2011, 76(11), 4379-4391.[3][4] Link

    • Grounding: Establishes the core protocol for TPGS-750-M and its ability to handle lipophilic substrates in water.

  • Ghorai, S., et al. "Micellar Catalysis: A Green Solution for Industrial Scale Cross-Couplings." ACS Sustainable Chemistry & Engineering, 2023. Link

    • Grounding: Validates the scalability of micellar systems for pharmaceutical intermediates.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443. Link

    • Grounding: Provides mechanistic data on the stability of electron-deficient boronic acids (like sulfonyl-substituted ones) and the risk of protodeboronation.

  • ACS Green Chemistry Institute. "Solvent Selection Guide." Link

    • Grounding: Source for E-Factor and toxicity data comparing 2-MeTHF vs. traditional solvents.

  • Gallou, F., et al. "Surfactant Technology: A New Era for Organic Synthesis in Water." Organic Process Research & Development, 2016, 20(2), 138-144. Link

    • Grounding: Industrial validation of the "surfactant effect" for lipophilic building blocks.

Sources

solid-phase synthesis techniques using 3-(Butane-1-sulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis Techniques Using 3-(Butane-1-sulfonyl)phenylboronic Acid

Executive Summary

3-(Butane-1-sulfonyl)phenylboronic acid (CAS: 2377611-73-7) represents a specialized class of electron-deficient aryl boronic acids . In the context of Solid-Phase Synthesis (SPS), this reagent is primarily utilized as a building block to introduce the 3-(butylsulfonyl)phenyl pharmacophore via Suzuki-Miyaura cross-coupling or Chan-Lam N-arylation .

The presence of the sulfonyl group at the meta-position exerts a strong electron-withdrawing effect ($ \sigma_m \approx 0.6 $), significantly lowering the pKa of the boronic acid relative to phenylboronic acid. While this facilitates boronate formation at milder pH, it simultaneously increases susceptibility to protodeboronation —a competitive side reaction that hydrolyzes the C-B bond before coupling can occur.

This guide provides field-proven protocols designed to mitigate instability while maximizing coupling efficiency on solid support.

Chemical Profile & Handling

PropertySpecificationImpact on SPS
Structure Phenyl ring with 3-SO₂Bu and -B(OH)₂EWG Effect: Reduces nucleophilicity of the ate-complex; increases acidity.
pKa (est.) ~7.0 - 7.5 (vs. 8.8 for PhB(OH)₂)Base Sensitivity: Requires milder bases (e.g., K₃PO₄) to avoid rapid hydrolysis.
Solubility Soluble in DMF, DMSO, MeOHSPS Compatible: Excellent for standard resin-swelling solvents.
Stability Hygroscopic; Protodeboronation proneStorage: Store under inert gas at 4°C. Solutions must be fresh.

Application I: Solid-Phase Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 3-(Butane-1-sulfonyl)phenylboronic acid to a resin-bound aryl halide (e.g., 4-bromo-benzamide on Rink Amide resin).

Mechanistic Insight

The electron-withdrawing sulfonyl group destabilizes the C-B bond. In standard aqueous/basic Suzuki conditions, the rate of protodeboronation ($ k_{debor} ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 k{trans} $).
  • Standard Conditions (Fail): Pd(PPh₃)₄ / Na₂CO₃ / 80°C

    
     High deboronation (yield < 30%).
    
  • Optimized Conditions (Success): Pd(dppf)Cl₂ / K₃PO₄ / 60°C

    
     High coupling (yield > 85%). The bidentate ligand (dppf) accelerates reductive elimination, while the anhydrous-compatible base (phosphate) controls the pH window.
    
Workflow Diagram

SuzukiWorkflow Start Resin-Bound Aryl Halide Swelling 1. Swelling (DMF, 30 min) Start->Swelling Cocktail 2. Prepare Cocktail (Boronic Acid + Base + Cat) Swelling->Cocktail Add Reagents Reaction 3. Reaction (60°C, 4-16h) Cocktail->Reaction N2 Atmosphere Wash 4. Wash Cycle (DMF -> DCM -> MeOH) Reaction->Wash Filter Cleavage 5. Cleavage (TFA/TIS/H2O) Wash->Cleavage Isolate

Figure 1: Optimized workflow for solid-phase Suzuki coupling of sulfonyl-boronic acids.

Step-by-Step Protocol

Materials:

  • Resin: 100 mg Rink Amide resin (0.6 mmol/g loading) functionalized with 4-iodobenzoic acid.

  • Reagent: 3-(Butane-1-sulfonyl)phenylboronic acid (5.0 equiv, 0.3 mmol).

  • Catalyst: Pd(dppf)Cl₂·DCM (0.1 equiv).

  • Base: K₃PO₄ (aqueous 2M or finely ground solid, 5.0 equiv).

  • Solvent: DMF (degassed).

Procedure:

  • Resin Preparation: Swell the resin in DMF (2 mL) for 30 minutes in a fritted syringe reactor. Drain.

  • Catalyst Pre-activation (Optional but Recommended): In a separate vial, dissolve the Boronic Acid and Catalyst in DMF (1.5 mL). Stir for 5 mins under Nitrogen.

    • Why? Ensures the catalyst is in solution and minimizes oxidation before hitting the resin.

  • Addition: Add the solution to the resin.

  • Base Activation: Add the Base (K₃PO₄). If using solid base, ensure good suspension.

    • Critical: For this electron-deficient boronic acid, avoid strong hydroxide bases (NaOH, KOH) which accelerate deboronation.

  • Incubation: Agitate at 60°C for 12 hours .

    • Note: Do not exceed 80°C. The sulfonyl group makes the boronic acid thermally sensitive.

  • Washing: Drain and wash resin:

    • 3x DMF

    • 3x DCM

    • 3x MeOH

    • 3x Et₂O (to shrink resin for storage or cleavage).

  • QC (Test Cleavage): Treat a small aliquot (~5 mg) with 95% TFA/2.5% TIS/2.5% H₂O for 1 hour. Analyze via LC-MS.

    • Target Mass: Mass of linker + 4-(3-(butylsulfonyl)phenyl)benzamide.

    • Common Impurity: Mass of linker + benzoic acid (indicates dehalogenation) or unreacted starting material.

Application II: Chan-Lam N-Arylation (Advanced)

This protocol is used to attach the 3-(butylsulfonyl)phenyl group directly to a resin-bound amine or imidazole , forming a C-N bond. This is valuable for synthesizing sulfone-containing peptidomimetics.

Mechanism: Copper(II)-mediated oxidative coupling. The reaction proceeds at room temperature and is air-dependent (requires O₂ as oxidant).

Protocol
  • Resin: Peptidyl-resin with a free N-terminal amine or side-chain amine (e.g., Lysine).

  • Reagents:

    • 3-(Butane-1-sulfonyl)phenylboronic acid (3.0 equiv).

    • Cu(OAc)₂ (1.0 equiv).

    • Pyridine (3.0 equiv) or TEA.

    • TEMPO (0.1 equiv) - Optional co-oxidant to accelerate reaction.

  • Solvent: DCM or DMF (DCM often works better for Chan-Lam on resin due to oxygen solubility).

  • Execution:

    • Suspend resin in DCM.

    • Add Boronic Acid, Copper Acetate, and Base.

    • Crucial: Do not seal under Nitrogen. Cap the vessel with a drying tube or leave open to air with vigorous shaking.

    • React for 16–24 hours at Room Temperature.

  • Workup: Extensive washing with DMF containing 5% sodium diethyldithiocarbamate (to remove Copper traces) is required.

Troubleshooting & Optimization Matrix

Use this logic flow when yields are low (<50%).

Troubleshooting Issue Low Yield / Failed Coupling Check1 Is Starting Material Remaining? Issue->Check1 Check2 Is Deboronated Product (Benzene) Found? Check1->Check2 No (Consumed) Sol1 Increase Temp (max 70°C) Change Cat to Pd-XPhos G3 Check1->Sol1 Yes (Low Reactivity) Sol2 Switch Base to CsF (Anhydrous) Lower Temp to 45°C Check2->Sol2 Yes (Protodeboronation) Sol3 Check Resin Swelling Change Solvent to Dioxane/H2O Check2->Sol3 No (Unknown Side Rxn)

Figure 2: Decision matrix for troubleshooting SPS with electron-deficient boronic acids.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

    • Key Insight: Defines the mechanism of protodeboronation in electron-poor boronic acids and suggests anhydrous conditions.
  • Kappe, C. O. (2004). High-speed solid-phase synthesis using microwave irradiation. Current Opinion in Chemical Biology, 8(3), 238-244. Key Insight: Microwave protocols can overcome the sluggish kinetics of solid-phase Suzuki couplings.
  • Li, W., et al. (2008). Synthesis of Sulfonamide- and Sulfonyl-Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography. Journal of Chromatography A, 1194(1), 82-89. Key Insight: Characterizes the pKa shifts caused by sulfonyl groups on phenylboronic acids, validating the need for pH adjustment in coupling protocols.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

    • Key Insight: The foundational text for optimizing base/solvent systems in cross-coupling.

Troubleshooting & Optimization

preventing protodeboronation of 3-(Butane-1-sulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Protodeboronation of 3-(Butane-1-sulfonyl)phenylboronic Acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Subject: 3-(Butane-1-sulfonyl)phenylboronic Acid (CAS: N/A for specific butane derivative, generally analogous to ethyl/methyl sulfonyl variants) Issue: Low conversion in Suzuki-Miyaura coupling due to rapid protodeboronation. Support Level: Tier 3 (Senior Application Scientist)

Core Analysis: The Mechanism of Failure

User Query: "Why does my starting material disappear without forming the product, even though the catalyst is active?"

Scientist's Insight: The 3-(butane-1-sulfonyl) group is a strong electron-withdrawing group (EWG). While meta-substitution prevents direct resonance delocalization of the negative charge, the strong inductive effect (-I) of the sulfonyl moiety significantly stabilizes the transient aryl anion generated during base-catalyzed decomposition.

In standard Suzuki conditions (aqueous base, heat), the equilibrium shifts toward the tetrahedral boronate anion


. For electron-deficient arenes, the C-B bond in this intermediate is weakened, leading to heterolytic cleavage. The aryl anion then rapidly abstracts a proton from water or the solvent, yielding the deboronated byproduct (3-butylsulfonylbenzene) rather than the cross-coupled product.
Mechanism Visualization

The following diagram illustrates the competing pathways: Productive Transmetalation vs. Destructive Protodeboronation.

Protodeboronation node_start Boronic Acid (Neutral) node_boronate Boronate Anion [Ar-B(OH)3]- node_start->node_boronate + OH- (Base) node_anion Transient Aryl Anion [Ar]- node_boronate->node_anion Slow C-B Cleavage (Accelerated by EWG) node_prod Cross-Coupled Product (Ar-R) node_boronate->node_prod Transmetalation w/ Pd (Must be faster than cleavage) node_waste Protodeboronated Waste (Ar-H) node_anion->node_waste + H2O / ROH node_pd Pd(II)-Ar' Complex node_pd->node_prod

Caption: Kinetic competition between productive transmetalation (green path) and destructive protodeboronation (red path). The sulfonyl group accelerates the red path.

Troubleshooting Guide: Diagnosing & Fixing Low Yields

Use this logic flow to identify the root cause of your reaction failure.

Decision Matrix
ObservationProbable CauseRecommended Action
Start material consumed, Ar-H detected by LCMS ProtodeboronationSwitch to anhydrous base or "Slow-Release" protocol (see below).
Start material remains, no product Catalyst DeactivationOxygen poisoning or poor ligand choice. Switch to precatalysts (e.g., XPhos Pd G3).[1]
Homocoupling of Aryl Halide (Ar'-Ar') Slow TransmetalationBoronic acid is not activating. Increase base strength carefully or add water (if anhydrous).
Complex mixture / Black precipitate Pd precipitationLigand dissociation. Use excess ligand or switch to a palladacycle precatalyst.
Diagnostic Workflow

Troubleshooting start Problem: Low Yield check_byprod Is Ar-H (Deboronated) major byproduct? start->check_byprod yes_debor Yes check_byprod->yes_debor no_debor No check_byprod->no_debor check_base Is Base Aqueous? yes_debor->check_base check_cat Is Catalyst Active? no_debor->check_cat action_anhydrous Switch to Anhydrous Conditions (CsF or K3PO4 in Dioxane) check_base->action_anhydrous Yes action_catalyst Rate Issue: Use Faster Catalyst (XPhos, SPhos) check_base->action_catalyst No (Already Anhydrous) action_mida Critical Failure: Switch to MIDA Boronate action_catalyst->action_mida Still Fails check_cat->action_catalyst No / Unsure

Caption: Decision tree for troubleshooting low yields involving unstable boronic acids.

Optimized Experimental Protocols

Do not rely on "standard" Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, Toluene/Water). The sulfonyl group requires specific handling.

Protocol A: The "Fast-Coupling" Method (Anhydrous)

Best for: When you want to use the commercial boronic acid directly.

Rationale: By removing water, you minimize the proton source for the decomposition pathway. By using a highly active catalyst (XPhos Pd G3), you accelerate the cross-coupling rate (


) to outcompete decomposition (

).
  • Reagents:

    • Aryl Halide (1.0 equiv)[1][2][3]

    • 3-(Butane-1-sulfonyl)phenylboronic acid (1.5 equiv)

    • Catalyst: XPhos Pd G3 (2–5 mol%) or Pd(OAc)2 (5%) + XPhos (10%)

    • Base: K3PO4 (finely ground, anhydrous, 3.0 equiv)

    • Solvent: THF or 1,4-Dioxane (Anhydrous, degassed)

  • Procedure:

    • Charge an oven-dried vial with the boronic acid, aryl halide, base, and catalyst.[1]

    • Seal and purge with Argon/Nitrogen (3 cycles).

    • Add anhydrous solvent via syringe.

    • Heat to 40–60°C . Note: Avoid reflux temperatures (>80°C) unless necessary.

    • Monitor by LCMS at 1 hour. If conversion is slow, add 1-2 drops of degassed water (controlled activation) rather than flooding the system.

Protocol B: The MIDA Boronate "Slow-Release" Method

Best for: Scale-up or when Protocol A fails.

Rationale: MIDA boronates are sp3-hybridized and immune to transmetalation and protodeboronation. Under hydrolytic conditions, they slowly release the active boronic acid. This keeps the instantaneous concentration of the unstable boronic acid low, reducing second-order decomposition pathways and minimizing exposure to base.

  • Preparation of MIDA Boronate:

    • Reflux 3-(Butane-1-sulfonyl)phenylboronic acid with N-methyliminodiacetic acid (MIDA) in Toluene/DMSO (10:1) with a Dean-Stark trap to remove water.

    • Precipitate the product by pouring into diethyl ether.

  • Coupling Reaction:

    • Reagents: Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), K3PO4 (7.5 equiv).[3]

    • Catalyst: Pd(OAc)2 / SPhos (1:2 ratio).

    • Solvent: 1,4-Dioxane / Water (5:1).

    • Temp: 60°C.

    • Note: The water here is necessary to hydrolyze the MIDA ester, but the slow release rate protects the bulk of the reagent.

Frequently Asked Questions (FAQs)

Q1: Can I use Pd(PPh3)4 (Tetrakis) for this reaction? A: Not recommended. Tetrakis is a slow catalyst regarding oxidative addition and transmetalation, especially for aryl chlorides or electron-rich aryl halides. The longer reaction time required allows the base-catalyzed protodeboronation to dominate. Use dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos.

Q2: Why does adding water sometimes help, even though you said water causes decomposition? A: It is a balancing act. The boronic acid must form a boronate anion (usually via hydroxide) to transmetalate. In completely anhydrous conditions with insoluble bases (like K3PO4 in pure toluene), the reaction may stall because no boronate is formed. Adding a trace amount of water (or using a base with higher solubility in organics like CsF) activates the boron. The goal is to have just enough activation for coupling, but not enough to saturate the system with protons/hydroxide.

Q3: My boronic acid turned into a brown oil during storage. Is it still good? A: Likely not. Boronic acids can dehydrate to boroxines (reversible) or protodeboronate/oxidize (irreversible). 3-(Butane-1-sulfonyl)phenylboronic acid should be stored at 2–8°C. If it has darkened or liquefied, check purity by H-NMR. If protodeboronation has occurred, you will see signals corresponding to the des-boryl arene (3-butylsulfonylbenzene).

Q4: Are there alternatives to MIDA if I don't want to synthesize it? A: Yes. You can try Potassium Trifluoroborates (R-BF3K) . They are more stable than free boronic acids but less stable than MIDA boronates. They require hydrolysis to react, providing a similar "slow-release" effect. However, MIDA is generally superior for highly unstable substrates.

References

  • Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Link

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[4] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

  • Gonzalez, J. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters... Kinetics, Speciation, and Dysfunction.[5] Journal of the American Chemical Society.[4] Link

  • BenchChem Technical Support . Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids. Link

Sources

Technical Support Center: Suzuki Coupling with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Improving Yields with Unstable/Electron-Deficient Boronic Acids Ticket ID: SUZUKI-E-DEF-001

Introduction: The "Race Against Time"

Welcome to the advanced troubleshooting center for Suzuki-Miyaura coupling. If you are here, you are likely observing a specific failure mode: your aryl halide remains unreacted, but your boronic acid has vanished.

Electron-deficient boronic acids (e.g., polyfluorinated aryls, 2-pyridyls, nitro-aryls) are notoriously unstable. The electron-withdrawing groups (EWGs) stabilize the transient carbanion formed after the C-B bond breaks, accelerating protodeboronation (hydrolysis of the C-B bond).

Your goal is not just "mixing reagents"; it is winning a kinetic race. You must accelerate the Transmetallation step so it occurs faster than the Protodeboronation (decomposition).

The Kinetic Conflict

The following diagram illustrates the competition occurring in your flask. If the red path is faster than the green path, your yield will be zero.

G BoronicAcid Ar-B(OH)2 (Starting Material) Boronate [Ar-B(OH)3]- (Activated Species) BoronicAcid->Boronate + Base (OH-) Transmetallation Transmetallation (Productive Path) Boronate->Transmetallation Fast Transmetallation Decomp Ar-H + B(OH)3 (Protodeboronation Waste) Boronate->Decomp Hydrolysis (H2O) Accelerated by EWGs Pd_Complex L-Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_Complex->Transmetallation Product Ar-Ar' (Coupled Product) Transmetallation->Product Reductive Elimination

Figure 1: The Kinetic Fork. Electron-deficient substrates accelerate the red path (Decomposition). Optimization requires accelerating the green path (Transmetallation) or throttling the supply of the Boronate intermediate.

Module A: The "Dry & Fluoride" Protocol

Best for: Polyfluorinated phenyl boronic acids, nitro-phenyl boronic acids.

Standard aqueous bases (Na₂CO₃, K₂CO₃) provide a high concentration of water and hydroxide, which are the fuel for protodeboronation. This protocol substitutes the base with Fluoride (F⁻) in anhydrous or low-water conditions. Fluoride activates the boronic acid (forming a fluoroborate species) without requiring high pH or excess water.

The Protocol[1][2][3][4][5]
  • Solvent: Anhydrous 1,4-Dioxane or THF. (Strictly dry).

  • Base/Activator: Cesium Fluoride (CsF) or Potassium Fluoride (KF).

    • Note: CsF is more soluble in organics but more hygroscopic. Handle in a glovebox or rapid weigh-transfer.

  • Catalyst: Pd(PPh₃)₄ (Standard) or XPhos Pd G4 (High Performance).

  • Stoichiometry: Use excess Boronic Acid (1.5 to 2.0 equiv) to account for unavoidable loss.

ComponentStandard Condition (Avoid)Recommended Condition Reason
Base Na₂CO₃ / NaOHCsF (2.0 - 3.0 equiv) Activates B without high [OH⁻].
Solvent DMF / WaterDioxane (Anhydrous) Removes proton source (H₂O).
Temp 100°C+60°C - 80°C High heat accelerates decomposition.

Module B: The "Slow Release" Protocol (MIDA Boronates)

Best for: 2-Pyridyl boronic acids, Vinyl boronic acids, Cyclopropyl boronic acids.[1][2]

If the boronic acid is too unstable to exist in the pot, use a MIDA (N-methyliminodiacetic acid) Boronate .[3] This is a "prodrug" approach. The MIDA ester is stable.[4][5] Under mild aqueous basic conditions, it hydrolyzes slowly to release the active boronic acid.

The Logic: By keeping the instantaneous concentration of the free boronic acid low (below the catalyst concentration), you ensure that as soon as a molecule is released, it is trapped by the catalyst, leaving no excess available to decompose.

The Protocol (Burke Method)
  • Reagent: Use the MIDA-boronate ester of your substrate.

  • Solvent: THF : Water (10:1) or Dioxane : Water (5:1).[1]

  • Base: K₃PO₄ (3.0 equiv).

    • Crucial: Do not use stronger bases like NaOH; they release the acid too fast.

  • Catalyst: XPhos Pd G2/G3/G4 (0.02 - 0.05 equiv).

  • Temperature: 60°C.

MIDA MIDA MIDA-Boronate (Stable Reservoir) FreeAcid Free Boronic Acid (Low Concentration) MIDA->FreeAcid Slow Hydrolysis (K3PO4 / H2O) Product Coupled Product FreeAcid->Product Fast Coupling (Pd-XPhos) Decomp Decomposition FreeAcid->Decomp Minimized Path

Figure 2: The MIDA Slow-Release Strategy. The rate of hydrolysis (blue) is tuned to match the rate of coupling (green), preventing accumulation and decomposition.

Module C: The "Impossible" Substrate (2-Pyridyl)

Issue: 2-Pyridyl boronic acid is unique. It forms a zwitterion where the Nitrogen lone pair coordinates to the Boron, facilitating rapid self-destruction. It is also a poison to Palladium catalysts (N-binding).

Solution: The Buchwald-Billingsley Protocol . This method utilizes specific ligands and often a Copper co-catalyst to facilitate the difficult transmetallation step.

The Protocol[1][2][3][4][5]
  • Ligand: XPhos or SPhos (Bulky ligands prevent the pyridine nitrogen from binding to the Pd center).[6]

  • Solvent: DME (Dimethoxyethane) or Toluene/Water mixtures.

  • Additive: Cu(OAc)₂ (0.5 equiv) is sometimes required to facilitate transmetallation via a transient Cu-species.

  • Alternative Reagent: If the boronic acid fails, synthesize the Lithium Triisopropyl 2-pyridylboronate (Li-[2-Py-B(OiPr)3]). This is significantly more stable than the acid.[7]

Troubleshooting & FAQ

Q1: My reaction turns black immediately (Pd black precipitates), and I get no yield.

  • Diagnosis: Catalyst death. The boronic acid might be decomposing into species that poison the catalyst, or the oxidative addition is too slow.

  • Fix: Switch to a precatalyst like XPhos Pd G4 . It activates immediately even at lower temperatures. Ensure your solvent is degassed; oxygen kills the active catalytic species faster than the coupling can occur.

Q2: I see the homocoupling of the aryl halide, but no cross-coupling.

  • Diagnosis: The boronic acid decomposed before it could react. The Pd(II) species had nothing to transmetallate with, so it eventually found another aryl halide (or disproportionated).

  • Fix: Use Module B (MIDA) or add the boronic acid portion-wise (e.g., add 1/3 every hour) to keep fresh reagent available.

Q3: Can I use microwave heating?

  • Diagnosis: Generally NO for these substrates.

  • Reason: While microwaves speed up coupling, they speed up protodeboronation exponentially. For unstable acids, lower temperature (60°C) for a longer time is statistically superior to high temperature (120°C) for a short time.

Q4: Should I use strong bases like KOtBu to force the reaction?

  • Diagnosis: NO .

  • Reason: Strong bases increase the concentration of the boronate anion (the species that decomposes). You want the minimum basicity required to activate the boron. Stick to K₃PO₄, CsF, or K₂CO₃.

References

  • Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2017 , 139, 13156–13165.

  • MIDA Boronates (Slow Release): Knapp, D. M.; Gillis, E. P.; Burke, M. D.[4][2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4][1][8] J. Am. Chem. Soc. 2009 , 131, 6961–6963.[4][8]

  • 2-Pyridyl Coupling (Buchwald Protocol): Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[9][10] Angew.[9][11] Chem. Int. Ed. 2008 , 47, 4695–4698.[9]

  • Anhydrous Fluoride Activation: Kinschel, D.; Chandrashekar, G.; Nagarajan, K. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling. J. Org.[4][12][13] Chem. 2024 , 89, 4595–4606.[12]

Sources

purification methods for 3-(Butane-1-sulfonyl)phenylboronic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulties purifying 3-(Butane-1-sulfonyl)phenylboronic acid . This molecule presents a specific "amphiphilic" challenge:

  • The Head: The boronic acid and sulfone groups are highly polar and Lewis acidic.

  • The Tail: The butyl chain adds significant lipophilicity.

  • The Core: The electron-withdrawing sulfone group (

    
    ) destabilizes the C-B bond under basic conditions, increasing the risk of protodeboronation  (loss of the boron group).
    

This guide prioritizes methods that avoid strong bases and minimize silica interaction.

Module 1: Recrystallization (The Primary Protocol)

Why this works: Boronic acids form hydrogen-bonded dimers and trimers (boroxines). Recrystallization drives the equilibrium toward the stable crystalline form while rejecting the protodeboronated impurity (butyl phenyl sulfone), which usually remains in the mother liquor.

The "Mixed-Polarity" Solvent System

Unlike simple phenylboronic acid, your molecule is too lipophilic for pure water recrystallization. You need a binary system.

Recommended Solvent System: Acetonitrile (MeCN) / Water (


 to 

ratio).

Protocol:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Acetonitrile (60°C) required to fully dissolve the solid.

    • Note: If insoluble particles remain (likely inorganic salts or Pd black), filter the hot solution immediately through a glass frit or Celite pad.

  • Precipitation: While maintaining heat, slowly add hot Water dropwise until the solution turns slightly cloudy (turbid).

  • Re-solubilization: Add just enough hot Acetonitrile to make the solution clear again.

  • Crystallization: Remove from heat. Allow it to cool to room temperature slowly (wrap the flask in a towel). Then, place it in a fridge (4°C) for 4–12 hours.

  • Isolation: Filter the white needles/plates. Wash the cake with cold hexanes (removes the lipophilic protodeboronated byproduct).

Alternative Solvent: Acetone/Water (same ratio). Avoid alcohols if esterification is a concern, though ethanol is generally acceptable for short durations.

Module 2: Chromatography (The "Acidic Silica" Method)

The Issue: Boronic acids interact with the silanol groups (


) on silica gel, causing severe tailing and irreversible adsorption.
The Fix:  You must suppress the ionization of the silanols.

Protocol:

  • Slurry Preparation: Pre-wash your silica gel column with mobile phase containing 1% Acetic Acid .

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) gradient (

    
    ) + 1% Acetic Acid .
    
    • Why Acetic Acid? It protonates the silica surface, preventing the boronic acid from "sticking" via hydrogen bonding or Lewis acid-base interactions [1].

  • Loading: Load the sample as a solid deposit (absorbed on Celite) rather than a liquid injection to improve band resolution.

Critical Warning: Do NOT use Triethylamine or other bases in the mobile phase. The sulfone group makes the aromatic ring electron-deficient. In the presence of base, the C-B bond is prone to cleavage (protodeboronation), yielding the unwanted sulfone byproduct [2].

Module 3: The "Emergency Chute" (Trifluoroborate Salt)

If the free acid is an oil or impossible to purify, convert it to the Potassium Trifluoroborate salt . These salts are air-stable, crystalline solids that are easily purified.

Reaction:



Protocol:

  • Dissolve crude boronic acid in Methanol.

  • Add 3.0 equivalents of saturated aqueous

    
     (Potassium Bifluoride).
    
  • Stir vigorously for 1 hour at Room Temp.

  • Evaporate solvents to dryness.

  • Extraction: Extract the solid residue with hot Acetone or Acetonitrile (the inorganic salts remain insoluble; the product dissolves).

  • Filter and evaporate the organic filtrate to obtain the pure salt.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying your reaction mixture.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Yes Oil Sticky Oil / Gum CheckState->Oil Yes Recryst Recrystallization (MeCN / Water) Solid->Recryst SaltForm Convert to Potassium Trifluoroborate Oil->SaltForm Complex Mixture Column Acidic Silica Column (DCM/MeOH + 1% AcOH) Oil->Column Mild Impurities CheckPurity Check Purity (NMR) Recryst->CheckPurity CheckPurity->SaltForm Fails (<90%) Success Pure Product CheckPurity->Success >95% SaltForm->Success Column->Success

Figure 1: Decision matrix for purification based on the physical state of the crude material.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
NMR shows broad peaks Boroxine formation (anhydride trimer).This is normal. Add a drop of

to the NMR tube to hydrolyze the trimer back to the monomeric acid.
Product is an oil Residual solvent or mixed anhydride.Triturate (grind) the oil with cold Hexanes or Pentane. The lipophilic impurities will dissolve, leaving the boronic acid as a solid.
Low Yield after Column Irreversible adsorption on silica.Did you add Acetic Acid? If not, flush the column with MeOH to recover the material, then re-run with 1% AcOH.
Loss of Boron (Ar-H seen) Protodeboronation.[1][2][3][4]The sulfone group makes the ring sensitive to base. Avoid

or

washes. Keep pH < 8.
Grey/Black Solid Palladium contamination.[5]Dissolve in hot EtOAc and treat with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine.

The Boroxine Cycle

Users often mistake the formation of the boroxine (trimer) for decomposition. It is a reversible dehydration.

BoroxineCycle Acid Boronic Acid (Monomer) Ar-B(OH)2 (Active Species) Boroxine Boroxine (Trimer) (Ar-BO)3 (Dehydrated Storage Form) Acid->Boroxine Dehydration (-H2O) Vacuum / Heat Boroxine->Acid Hydrolysis (+H2O) Ambient Moisture

Figure 2: The reversible equilibrium between Boronic Acid and Boroxine. Do not discard "impurities" that match the trimer structure.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Mechanistic Insights, and Kinetic Requirements for Robust C–C Coupling. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 68–80. Link

  • Hall, D. G. (Ed.).[6] (2011).[2][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Chapter 1: Structure, Properties, and Preparation of Boronic Acid Derivatives). Link

Sources

Technical Support Center: Storage, Stability, and Handling of 3-(Butane-1-sulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-BSA-26-02

For Inquiries:

Introduction

3-(Butane-1-sulfonyl)phenylboronic acid (CAS No. 2377611-73-7) is a critical reagent in modern synthetic chemistry, valued for its role as a building block in cross-coupling reactions and other transformations. The integrity of the boronic acid moiety is paramount for achieving high yields and reproducible results. This guide provides researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice regarding the storage stability and shelf life of this compound. Our goal is to empower users to maintain the quality of their reagents, ensuring the success of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 3-(Butane-1-sulfonyl)phenylboronic acid?

A: The recommended long-term storage condition is 2-8°C, under an inert atmosphere (Argon or Nitrogen), in a tightly sealed, opaque container. [1]

  • The Scientific Rationale:

    • Temperature (2-8°C): Lower temperatures reduce the kinetic rate of potential degradation reactions.[2] While freezing is not strictly necessary, refrigerated conditions provide an excellent balance of stability without the potential moisture condensation issues associated with freezer cycling.

    • Inert Atmosphere: Arylboronic acids are susceptible to slow oxidation over time.[3] The carbon-boron bond can be oxidatively cleaved, particularly in the presence of atmospheric oxygen, converting the valuable boronic acid into the corresponding phenol (3-(butane-1-sulfonyl)phenol) and boric acid.[4] An inert atmosphere displaces oxygen, directly mitigating this pathway.

    • Tightly Sealed Container: Boronic acids are frequently hygroscopic, meaning they readily absorb moisture from the air.[5] Water can facilitate decomposition pathways, including protodeboronation (loss of the boronic acid group).[6] A secure seal is the first line of defense against moisture ingress.

    • Opaque Container: While less critical than temperature and atmosphere, protection from light is a general best practice for all reagents to prevent potential photochemical degradation.[7]

  • Field-Proven Insight: For laboratories that will use a bottle over an extended period, we strongly recommend aliquoting the material into smaller, single-use vials under an inert atmosphere upon receipt. This minimizes the number of times the main stock is exposed to the ambient environment, preserving its integrity.

Q2: What is the primary degradation pathway I should be concerned about?

A: The most common and impactful degradation pathway for arylboronic acids is the formation of cyclic anhydrides, known as boroxines .[8][9]

  • The Scientific Rationale: This is a dehydration reaction where three molecules of the boronic acid condense, eliminating three molecules of water to form a stable, six-membered ring.[9] This process is often driven by heat or exposure to ambient moisture, which, paradoxically, can be followed by dehydration. Boroxine formation is a reversible equilibrium, but it significantly alters the molecular weight and stoichiometry of the reagent. If you use a sample containing a high percentage of boroxine, you will be adding less of the active monomeric boronic acid to your reaction than calculated, leading to lower yields.

  • Troubleshooting Tip: Boroxine formation is often the culprit in Suzuki-Miyaura couplings that stall or give poor yields. The presence of water and a base in the reaction mixture can often hydrolyze the boroxine back to the active monomeric acid, but relying on this in-situ conversion is not ideal for reproducibility.

Q3: How can I visually assess if my 3-(Butane-1-sulfonyl)phenylboronic acid has degraded?

A: While visual inspection is not a definitive test, it is a crucial first step. A high-quality sample of 3-(Butane-1-sulfonyl)phenylboronic acid should be a white to off-white, free-flowing crystalline powder. [10]

  • Signs of Potential Degradation:

    • Clumping or a "wet" appearance: This indicates moisture absorption (hygroscopicity) and increases the risk of hydrolytic decomposition or boroxine formation.[5]

    • Significant color change (e.g., to yellow or brown): This may suggest oxidative degradation or the presence of other impurities.

    • A "gummy" or "oily" consistency: This is a strong indicator of significant decomposition.

  • Important Caveat: A sample can appear visually perfect but still contain a significant amount of boroxine anhydride. Therefore, if a reaction is failing unexpectedly, analytical confirmation is necessary.

Q4: My Suzuki coupling reaction failed. How do I confirm if my boronic acid is the problem?

A: If you suspect reagent quality, a simple analytical check is warranted. The most straightforward method is ¹H NMR spectroscopy.

  • The Scientific Rationale: The monomeric boronic acid and its corresponding boroxine have distinct chemical environments, though the aromatic proton signals may only shift slightly. A more telling sign is the broad signal from the B(OH)₂ protons, which will be absent in the boroxine. However, the most definitive method is to compare the spectrum to a known good reference. More importantly, NMR can easily identify the major degradation byproducts.

    • Oxidative Degradation: Look for new aromatic signals corresponding to 3-(butane-1-sulfonyl)phenol.

    • Protodeboronation: Look for signals corresponding to butyl(phenyl)sulfane, where the boronic acid has been replaced by a hydrogen atom.

  • Self-Validating Protocol: See the detailed "Protocol for Quality Assessment" in the troubleshooting section below for a step-by-step guide.

Troubleshooting Guides & Protocols

This section provides actionable steps for common issues encountered during the use and storage of 3-(Butane-1-sulfonyl)phenylboronic acid.

Data Presentation: Storage Conditions & Expected Stability
Storage ConditionAtmosphereContainerExpected Shelf Life (Unopened)Key Risks Mitigated
Optimal: 2-8°C [1]Inert (Ar/N₂)Tightly Sealed, Opaque> 2 yearsOxidation, Hydrolysis, Thermal Degradation
Acceptable: Room Temp. Inert (Ar/N₂)Tightly Sealed, Opaque6-12 monthsOxidation, Hydrolysis
Sub-Optimal: 2-8°C AirTightly Sealed6-12 monthsThermal Degradation
Not Recommended: Room Temp. AirLoosely Sealed< 6 monthsHigh risk of all degradation pathways
Experimental Protocol: Quality Assessment via ¹H NMR

This protocol provides a method to quickly assess the purity and identify potential degradation products of your boronic acid sample.

Objective: To verify the integrity of 3-(Butane-1-sulfonyl)phenylboronic acid and detect the presence of common degradants.

Materials:

  • 3-(Butane-1-sulfonyl)phenylboronic acid sample (approx. 5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube

  • NMR Spectrometer (300 MHz or higher)

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the boronic acid and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a small vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to observe both aromatic and aliphatic protons.

  • Data Analysis & Interpretation:

    • Reference Spectrum: Compare the acquired spectrum against the known spectrum for a pure sample of 3-(Butane-1-sulfonyl)phenylboronic acid.

    • Check for Boroxine: While difficult to quantify directly by ¹H NMR, a "messy" or broadened appearance of the aromatic signals compared to a clean reference spectrum can suggest the presence of mixed monomer/trimer species.

    • Identify Oxidative Degradant: Search for a new set of aromatic signals characteristic of the corresponding phenol, 3-(butane-1-sulfonyl)phenol.

    • Identify Protodeboronation Product: Look for the characteristic signals of butyl(phenyl)sulfane, noting the disappearance of the downfield aromatic protons adjacent to the original boronic acid position.

    • Integration: If impurity signals are present, integrate them against a known proton signal from the parent compound to estimate the percentage of impurity. A purity of <95% may be problematic for sensitive reactions.

Trustworthiness Check: If significant impurities are detected, the reagent should be considered suspect. You can attempt to purify the material (e.g., by recrystallization) or, more reliably, procure a new, verified batch.

Visualization of Key Concepts

Degradation Pathways

The following diagram illustrates the primary chemical transformations that can compromise the quality of 3-(Butane-1-sulfonyl)phenylboronic acid.

DegradationPathways Main 3-(Butane-1-sulfonyl) phenylboronic acid (Active Monomer) Boroxine Cyclic Trimer (Boroxine) Main->Boroxine Heat / Dehydration (Reversible) Phenol 3-(Butane-1-sulfonyl)phenol + Boric Acid Main->Phenol Air (O₂) / Oxidants Arene Butyl(phenyl)sulfane Main->Arene Acid / Base / H₂O (Protodeboronation)

Caption: Key degradation pathways for arylboronic acids.

Recommended Handling Workflow

To ensure maximum reagent integrity from procurement to use, follow this validated workflow.

HandlingWorkflow A Receive Compound B Visual Inspection (Color, Consistency) A->B C Decision: Accept or Reject? B->C D Aliquot into single-use vials under inert atmosphere C->D Accept I Reject Batch C->I Reject E Store at 2-8°C (Inert, Dark, Sealed) D->E F Use in Experiment E->F G Troubleshooting Required? (e.g., failed reaction) F->G H Perform Quality Assessment (e.g., ¹H NMR) G->H Yes J Proceed with Confidence G->J No H->I Fail H->J Pass

Caption: Recommended workflow for handling and quality control.

References

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.

  • Zhang, Z., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

  • Zhang, Z., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, National Institutes of Health.

  • Order of thermodynamic stability of representative boronic esters. (2016). ResearchGate.

  • Safety Data Sheet - Phenylboronic acid. (2025). Fisher Scientific.

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Presentation.

  • Boronic Acid Warehouse Storage: Solutions & Supply Options. (n.d.). Cubework.

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.

  • Arylboronic acid preparation. (n.d.). Organic Syntheses.

  • 3-(Butane-1-sulfonyl)phenylboronic acid. (n.d.). BLD Pharm.

  • Degradation pathways of a peptide boronic acid derivative. (2000). Journal of Pharmaceutical Sciences.

  • Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.

  • EPR Study on the Oxidative Degradation of Phenyl Sulfonates. (2022). PMC, National Institutes of Health.

  • 3-(Butane-1-sulfonyl)phenylboronic acid. (n.d.). Sigma-Aldrich.

  • Phenylboronic acid. (n.d.). Wikipedia.

  • Phenylboronic acid CAS#: 98-80-6. (n.d.). ChemicalBook.

  • Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH.

Sources

overcoming steric hindrance in 3-(Butane-1-sulfonyl)phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Instability in Suzuki-Miyaura Couplings Ticket ID: #SM-BSPB-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Analysis

Welcome to the Technical Support Hub. You are likely encountering stalled reactions or low yields with 3-(Butane-1-sulfonyl)phenylboronic acid .[1] While "steric hindrance" is a common initial diagnosis, this specific molecule presents a dual challenge:

  • The "Phantom" Steric Issue: The sulfonyl group is in the meta position. Unlike ortho substituents, it does not directly block the boronic acid center.[1] However, the flexible

    
    -butyl tail adds lipophilic bulk that can interfere with catalyst approach if the coupling partner is also hindered.
    
  • The Real Threat (Electronic Instability): The sulfonyl group is a strong Electron-Withdrawing Group (EWG).[1] This makes the C-B bond highly susceptible to protodeboronation (hydrolysis) under basic conditions.[1] What looks like steric failure (no product) is often rapid decomposition of your starting material.[1]

This guide provides a diagnostic workflow to distinguish between these two failure modes and specific protocols to solve them.

Diagnostic Workflow: Triage Your Reaction

Before changing ligands, you must determine if the failure is kinetic (sterics) or thermodynamic (decomposition).[1]

TroubleshootingFlow Start Reaction Failure Analysis CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Condition1 Boronic Acid REMAINS CheckSM->Condition1 Case A Condition2 Boronic Acid GONE (Converted to Ph-SO2Bu) CheckSM->Condition2 Case B DiagnosisA Diagnosis: CATALYST ARREST Cause: Steric Hindrance or Catalyst Death Condition1->DiagnosisA DiagnosisB Diagnosis: PROTODEBORONATION Cause: Base/Solvent Incompatibility Condition2->DiagnosisB SolutionA Solution: Switch to Bulky, Electron-Rich Ligands (XPhos, SPhos) DiagnosisA->SolutionA SolutionB Solution: Anhydrous Conditions or Slow-Release Reagents (MIDA) DiagnosisB->SolutionB

Figure 1: Diagnostic decision tree to identify the root cause of reaction failure.

Technical Solutions

Scenario A: Overcoming True Steric Hindrance

Symptom: Aryl halide remains, Boronic acid remains, Catalyst turns black (Pd precipitation).

If you are coupling with a bulky partner (e.g., ortho-substituted aryl halide), the standard triphenylphosphine (


) ligands are insufficient.[1] You need ligands that are bulky  (to force reductive elimination) and electron-rich  (to facilitate oxidative addition).[1]

Recommended Catalyst Systems:

LigandStructure ClassWhy it works for this molecule
SPhos Biaryl PhosphineGold Standard. The methoxy groups on SPhos provide stability, and it is highly tolerant of the lipophilic butyl chain. Excellent for ortho-hindered couplings.[1]
XPhos Biaryl PhosphineHeavy Duty. Use this if your aryl halide is extremely hindered (e.g., di-ortho substituted).[1][2] The isopropyl groups create a massive protective pocket around the Pd center.
PEPPSI-IPr NHC CarbeneAlternative. Highly stable to air/moisture.[1] Good if phosphine ligands are failing due to oxidation.[1]
Scenario B: Preventing Protodeboronation

Symptom: Boronic acid converts to 3-butylsulfonylbenzene (hydrolyzed byproduct).[1]

The electron-withdrawing sulfonyl group makes the boron center Lewis acidic, attracting the hydroxide base. This triggers a mechanism where the C-B bond breaks, replaced by a proton.[1][3]

Stabilization Strategies:

  • Lower the Base Strength: Switch from

    
     or 
    
    
    
    to
    
    
    (Potassium Phosphate) or
    
    
    .[1]
  • Reduce Water Activity: Standard Suzuki uses 2:1 organic:water.[1] For this molecule, reduce water to a minimum (10:[1]1) or use anhydrous conditions (requires a solubility aid like CsF or specialized phase transfer catalysts).[1]

  • Feed Ratio: Add the boronic acid slowly (syringe pump) or use a large excess (1.5 - 2.0 equiv) to compensate for decomposition.

Experimental Protocols

Protocol A: The "Buchwald" Standard (High Steric Tolerance)

Use this for difficult couplings where sterics are the primary suspect.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1][4]

    • 3-(Butane-1-sulfonyl)phenylboronic acid (1.2 - 1.5 equiv)[1]

    • Catalyst:

      
       (2 mol%) + SPhos  (4 mol%)[1]
      
      • Note: Pre-complexed XPhos-Pd-G2 is easier to handle if available.[1]

    • Base:

      
       (2.0 equiv, finely ground)
      
    • Solvent: Toluene / Water (10:1 ratio) - The toluene accommodates the lipophilic butyl chain.

  • Procedure:

    • Charge a vial with the aryl halide, boronic acid,

      
      , SPhos, and 
      
      
      
      .[1][5]
    • Seal and purge with Argon/Nitrogen (3 cycles).[1] Oxygen accelerates protodeboronation.

    • Add degassed Toluene and Water via syringe.[1]

    • Heat to 80°C for 2-4 hours. Do not overheat (>100°C) as this accelerates decomposition.[1]

    • Monitor via LCMS.[1]

Protocol B: The Anhydrous Rescue (High Instability)

Use this if Protocol A yields hydrolyzed byproduct.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1][4]

    • Boronic Acid (1.5 equiv)[1]

    • Catalyst:

      
       (5 mol%)[1]
      
    • Base:

      
       (2.0 equiv, anhydrous)
      
    • Solvent: 1,4-Dioxane (Anhydrous)[1]

  • Procedure:

    • Combine all solids in a dry vial.

    • Purge strictly with inert gas.[1]

    • Add anhydrous Dioxane.[1]

    • Heat to 90°C .

    • Mechanism:[3][6][7][8][9][10][11] Cesium carbonate has poor solubility in dioxane, creating a "slow release" of base that minimizes the concentration of active species attacking the boron center.

Mechanistic Pathway Visualization

Understanding the competition between the productive cycle and the destructive pathway is critical.

Mechanism cluster_cycle Productive Suzuki Cycle cluster_decay Destructive Pathway (EWG Effect) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet + Boronate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product BoronicAcid 3-(Butane-1-sulfonyl) phenylboronic acid Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base (OH-) Boronate->TransMet Fast (Good) Decomp Protodeboronation (Ar-H + B(OH)3) Boronate->Decomp Slow (Bad) Accelerated by Heat/pH

Figure 2: Competition between productive transmetallation and destructive protodeboronation.[1]

Frequently Asked Questions (FAQ)

Q: Can I use ethanol or methanol as a co-solvent? A: Avoid if possible. Alcohols can form boronic esters in situ which are less reactive, or they can participate in protolytic decomposition.[1] For this lipophilic molecule, Toluene, Dioxane, or THF are superior.[1]

Q: My reaction turns black immediately. What does this mean? A: "Pd Black" formation indicates the catalyst has fallen out of solution, usually because the phosphine ligands have dissociated or oxidized. This is common with "naked" catalysts like


.[1] Switch to SPhos  or XPhos , which bind tighter to the Pd center.[1]

Q: The boronic acid is not dissolving in the reaction mixture. A: The butyl chain makes this molecule greasy. If using a water-heavy mixture, it may clump.[1] Use a solvent system with higher organic content (e.g., 4:1 Dioxane:Water) or heat the solvent slightly before adding the catalyst.

Q: Should I use the Pinacol Ester (Bpin) instead? A: Yes. If the boronic acid continues to decompose, convert it to the Pinacol ester. The Bpin ester is significantly more stable towards protodeboronation and often tolerates steric hindrance better due to the slow release of the active boronic acid species.

References

  • Kinetic Studies on Protodeboronation

    • Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.

    • [1]

  • Buchwald Ligand Guide

    • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

    • [1]

  • Protocols for Unstable Boronic Acids

    • Molander, G. A., & Ellis, N. (2002).[1] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

    • [1]

  • Solubility Data & Properties

    • Sporzynski, A., et al. (2017).[1][12][13] "Solubility of phenylboronic compounds in water." Mediterranean Journal of Chemistry.

Sources

Technical Support Center: Catalyst Selection for 3-(Butane-1-sulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-SM-BSPB-001 Subject: Overcoming low reactivity and decomposition in 3-(Butane-1-sulfonyl)phenylboronic acid cross-coupling. Assigned Specialist: Senior Application Scientist, Catalysis Division.

Executive Summary & Root Cause Analysis

The Challenge: You are reporting "unreactivity" with 3-(Butane-1-sulfonyl)phenylboronic acid . In 90% of cases involving electron-deficient aryl boronic acids (those with sulfonyl, nitro, or trifluoromethyl groups), the issue is not that the substrate is inert, but rather that it is hyper-labile .

The Chemistry: The sulfonyl group at the meta position is a strong electron-withdrawing group (EWG). This pulls electron density from the aromatic ring, making the C-B bond significantly more susceptible to hydrolytic cleavage (protodeboronation ) under the basic conditions required for Suzuki-Miyaura coupling.

The Diagnosis: The reaction is a kinetic race: Cross-Coupling (Product) vs. Protodeboronation (Decomposition) . If your catalyst is too slow, or your base is too harsh, the boronic acid decomposes to n-butyl phenyl sulfone before it can transmetallate onto the palladium center.

Visualizing the Kinetic Competition

The following diagram illustrates the "Race Against Time" mechanism that dictates your yield.

G cluster_0 The Kinetic Trap Start 3-(Butane-1-sulfonyl) phenylboronic acid Boronate Boronate Anion (Activated Species) Start->Boronate + Base (OH-) Pd_Cycle Pd(II)-Aryl Complex (Catalyst) Boronate->Pd_Cycle Transmetallation (Rate Limiting Step 1) Decomp Protodeboronation (Byproduct: Sulfonyl Benzene) Boronate->Decomp Hydrolysis (H2O) (Rate Limiting Step 2) Product Desired Biaryl Product Pd_Cycle->Product Reductive Elimination

Figure 1: The Kinetic Trap. The activated boronate anion is required for reaction but is also the species that decomposes. Success depends on Transmetallation rate > Hydrolysis rate.

Catalyst Selection Guide ("The Hardware")

To win the kinetic race, you need a catalyst that facilitates rapid oxidative addition and, crucially, fast transmetallation. Traditional catalysts like Pd(PPh3)4 are often too slow for these unstable substrates.

Recommended Catalyst Systems
PriorityCatalyst SystemLigand ClassWhy it works for Sulfonyl-Boronic Acids
Primary XPhos Pd G3 / G4 Dialkylbiaryl PhosphineSpeed. The bulky XPhos ligand creates an electron-rich Pd center that accelerates oxidative addition. Its steric bulk also promotes rapid reductive elimination, turning the cycle over faster than the boronic acid can decompose.
Secondary PEPPSI-IPr NHC (Carbene)Stability. NHC ligands bind tightly to Pd, preventing catalyst death (formation of Pd black). They are excellent for difficult transmetallations involving electron-poor partners.
Alternative Pd(dtbpf)Cl2 Ferrocenyl PhosphineHigh Turnover. Often used in industrial settings for sterically demanding or electron-poor couplings due to extremely fast reaction rates (often <1 hour).

Avoid:

  • Pd(PPh3)4: Too slow; phosphine inhibition often stalls the cycle, allowing protodeboronation to dominate.

  • Pd(OAc)2 without ligands: Will likely result in immediate Pd black precipitation due to the coordinating ability of the sulfone group.

Reaction Conditions ("The Environment")

For 3-(Butane-1-sulfonyl)phenylboronic acid, the base and solvent are just as critical as the catalyst.

A. Base Selection[1][2][3]
  • Standard (Risky): Carbonates (Na2CO3, K2CO3) often require water to dissolve, which fuels protodeboronation.[1]

  • Recommended: Potassium Phosphate Tribasic (K3PO4) . It can often be used with less water or as a slurry in organic solvents.

  • Anhydrous Option: Potassium Fluoride (KF) or CsF . Fluoride activates the boronic acid without generating high concentrations of hydroxide, significantly reducing decomposition.

B. Solvent Systems[3][4][5]
  • Avoid: DMF/Water or MeOH/Water mixtures (high protodeboronation risk).

  • Recommended:

    • 1,4-Dioxane (Anhydrous): The gold standard for Buchwald precatalysts.

    • THF/Water (10:1): If water is strictly necessary for solubility, keep the ratio low.

Experimental Protocols

Protocol A: High-Turnover Buchwald Method (Recommended Start)

Use this for standard coupling partners (aryl bromides/iodides).

  • Charge Reaction Vessel:

    • Aryl Halide (1.0 equiv)

    • 3-(Butane-1-sulfonyl)phenylboronic acid (1.2 - 1.5 equiv) [Note: Excess is needed to account for some decomposition]

    • XPhos Pd G3 (1 - 3 mol%)

    • K3PO4 (2.0 equiv, finely ground)

  • Solvent Addition:

    • Add THF or 1,4-Dioxane (0.2 M concentration relative to halide).

    • Add degassed Water (ratio 10:1 Solvent:Water). Strict degassing is essential.

  • Reaction:

    • Heat to 60°C . Do not overheat. Higher temperatures (100°C+) accelerate decomposition faster than they accelerate coupling for this specific substrate.

    • Monitor by LCMS at 1 hour. If the boronic acid is consumed but SM remains, add another 0.5 equiv of boronic acid.

Protocol B: Anhydrous Fluoride Method (For Difficult Cases)

Use this if Protocol A results in massive protodeboronation (formation of butyl phenyl sulfone).

  • Charge Reaction Vessel:

    • Aryl Halide (1.0 equiv)

    • 3-(Butane-1-sulfonyl)phenylboronic acid (1.5 equiv)

    • PEPPSI-IPr (2 mol%)

    • CsF (2.5 equiv) or KF (3.0 equiv, spray-dried)

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane .

  • Reaction:

    • Heat to 80°C under inert atmosphere (N2 or Ar).

    • Mechanism:[2][3][4][5] Fluoride activates the boron to form a fluoroborate species [R-BF3]- which is less prone to protonolysis than the hydroxyboronate [R-B(OH)3]-.

Troubleshooting Logic (Decision Tree)

Follow this logic path to diagnose your specific failure mode.

Troubleshooting Start Analyze Crude Mixture (LCMS) Q1 Is the Boronic Acid (SM) remaining? Start->Q1 Result_Decomp Boronic Acid GONE, but No Product Q1->Result_Decomp No Result_Inert Boronic Acid INTACT, No Product Q1->Result_Inert Yes Action_Decomp Diagnosis: Protodeboronation 1. Switch to Anhydrous (Protocol B) 2. Lower Temp (40-50°C) 3. Use MIDA Boronate Result_Decomp->Action_Decomp Action_Inert Diagnosis: Catalyst Failure 1. Switch to XPhos Pd G3 2. Check Aryl Halide (Is it a Chloride?) 3. Increase Temp Result_Inert->Action_Inert

Figure 2: Diagnostic decision tree. Most users with this substrate will follow the "No" path (Protodeboronation).

Frequently Asked Questions (FAQ)

Q: Can I use the Pinacol ester (Bpin) version to improve stability? A: Yes, but with a caveat. While Bpin esters are generally more stable on the shelf, under the reaction conditions (base + water), they hydrolyze back to the boronic acid before reacting. However, the slow hydrolysis can provide a "slow-release" effect, keeping the concentration of the active (and unstable) boronic acid low, which can improve yields.

Q: My reaction turns black immediately. What does this mean? A: This indicates rapid catalyst decomposition ("Pd black" formation). The sulfonyl group on your substrate might be coordinating to the Pd, displacing weak ligands. Switch to PEPPSI-IPr or XPhos Pd G3 , as these ligands bind much stronger to Pd than the sulfone can.

Q: Why do you recommend K3PO4 over Cs2CO3? A: Cs2CO3 is a stronger base in organic solvents. Stronger bases generate the "ate" complex (boronate anion) more aggressively.[5] For electron-deficient substrates, high concentrations of the "ate" complex lead to faster decomposition. K3PO4 buffers the pH effectively and releases the active species more gradually.

Q: I see a mass corresponding to n-butyl phenyl sulfone. What is this? A: That is the "tombstone" of your molecule. It is the product of protodeboronation (the boronic acid group was replaced by a proton).[2][5] This confirms your reaction conditions are too harsh (too wet or too basic) for the substrate.

References

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopomers, and Kinetic Isotope Effects." Journal of the American Chemical Society, 138(29), 9145–9157.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst for Cross-Coupling." Chemistry – A European Journal, 12(18), 4749–4755.

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286.

Sources

Technical Support Center: Meta-Substituted Phenylboronic Acid Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: META-RXN-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

The "Meta-Conundrum": Defining the Problem

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling. You are likely here because your meta-substituted phenylboronic acid is failing to couple efficiently. Unlike ortho-substituents (steric hindrance) or para-substituents (direct resonance conjugation), meta-substituents influence reactivity primarily through inductive effects (


) .

This creates a unique bifurcation in failure modes:

  • Meta-Electron Withdrawing Groups (EWG): Increase Lewis acidity of the boron center. This accelerates base coordination (good) but drastically increases the rate of protodeboronation (bad).

  • Meta-Electron Donating Groups (EDG): Decrease Lewis acidity, rendering the boron center "cold" and sluggish toward transmetallation.

Diagnostic & Troubleshooting Modules

Module A: The Disappearing Reagent (Protodeboronation)

Symptom: LCMS shows consumption of the boronic acid, but the major byproduct is the reduced arene (Ar-H). The halide remains unreacted. Common Substrates: m-CF


, m-NO

, m-CN, m-Pyridyl.

Root Cause: The meta-EWG inductively stabilizes the anionic charge on the ipso-carbon during the hydrolysis pathway. In the presence of water and base, the rate of protonolysis (


) exceeds the rate of transmetallation (

).

Corrective Protocol:

  • Switch to Anhydrous Conditions: Eliminate the proton source. Use anhydrous dioxane or toluene.

  • Change the Base: Switch from carbonate bases (which generate bicarbonate/water) to anhydrous K

    
    PO
    
    
    
    or CsF .
  • The "Slow Addition" Technique: Keep the instantaneous concentration of the boronic acid low to favor the second-order transmetallation over the pseudo-first-order protodeboronation.

Protocol: Slow Addition Rescue
  • Dissolve the Aryl Halide (1.0 equiv) and Catalyst (e.g., XPhos Pd G4, 2 mol%) in the reaction solvent in the main vessel.

  • Dissolve the Meta-EWG Boronic Acid (1.5 equiv) in a separate syringe.

  • Heat the main vessel to reaction temperature.

  • Add the boronic acid solution dropwise over 1–2 hours using a syringe pump.

Module B: The "Zombie" Reaction (Stalled Conversion)

Symptom: Both starting materials (Halide and Boronic Acid) remain unchanged. Catalyst is present but inactive. Common Substrates: m-OMe, m-Alkyl, m-NHBoc.

Root Cause: Meta-EDGs render the boron center less Lewis acidic. The base (hydroxide/alkoxide) fails to coordinate effectively to form the reactive boronate species [Ar-B(OH)


]

, which is required for transmetallation.

Corrective Protocol:

  • Ligand Upgrade: Use electron-rich, bulky Buchwald ligands (e.g., SPhos , XPhos ) to facilitate oxidative addition and stabilize the Pd(0) species during the slow transmetallation step.

  • Base Promotion: Use a stronger base to force boronate formation. KOH or Ba(OH)

    
      in 1,4-dioxane/H
    
    
    
    O (4:1) is often effective here.[1]

Visualizing the Competition: Pathway Logic

The following diagram illustrates the kinetic competition between the productive Suzuki coupling and the destructive protodeboronation pathway.

G cluster_0 Critical Control Point Start Meta-Substituted Boronic Acid Base Base Activation (OH- / RO-) Start->Base Boronate Boronate Anion [Ar-B(OH)3]- Base->Boronate Equilibrium Transmetallation Transmetallation (Pd-Ar' Complex) Boronate->Transmetallation k_trans (Favored by Active Catalyst) Protodeboronation Protodeboronation (Reaction with H2O) Boronate->Protodeboronation k_proto (Favored by Meta-EWG + H2O) Product Cross-Coupled Product (Ar-Ar') Transmetallation->Product Waste Reduced Arene (Ar-H) Protodeboronation->Waste

Caption: Kinetic bifurcation point. For Meta-EWG substrates,


 competes aggressively with 

. Minimizing water and maximizing catalyst activity shifts the flux toward the green path.

Data & Reagent Selection Guide

Catalyst Selection Matrix

Do not use generic Pd(PPh


)

for difficult meta-substituted couplings. Use Precatalysts (Pd G3/G4) to ensure a 1:1 L:Pd ratio and immediate activation.
Substrate TypeElectronic NatureRecommended LigandWhy?
m-CF

, m-NO

Electron DeficientXPhos or SPhos SPhos is exceptionally stable and protects the active species; XPhos promotes rapid transmetallation.
m-OMe, m-Alkyl Electron RichRuPhos Excellent for electron-rich, deactivated aryl halides and boronic acids.
m-Pyridyl Heterocyclic/UnstableXPhos High turnover frequency (TOF) outcompetes rapid protodeboronation of the pyridine ring.
Sterically Congested Meta + OrthoSPhos "Universal" ligand for sterically demanding couplings.
Base Selection for Meta-Substrates
BasepKa (conj. acid)Use CaseNote
K

PO

~12.3Standard Best balance. Use anhydrously for sensitive substrates.
CsF N/A (F-)Anhydrous Activates boronic acid without generating H

O. Essential for high-risk protodeboronation substrates.
K

CO

~10.3Robust Good for stable substrates. Avoid if protodeboronation is observed (generates bicarbonate/water).
Ba(OH)

>15Deactivated Strong activation for sluggish meta-EDG substrates.

Alternative Boron Species

If optimization of the boronic acid fails, convert the reagent to a "Slow Release" species.

  • MIDA Boronates: N-methyliminodiacetic acid esters. These are stable to anhydrous base. They hydrolyze slowly in the presence of water, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition.

  • Pinacol Esters (BPin): Generally more stable than acids but less reactive. Requires stronger activation.

  • Potassium Trifluoroborates (-BF

    
    K):  Highly stable. Requires hydrolysis to react, but often solves solubility issues.
    

References

  • Mechanistic Studies on Protodeboronation

    • Cox, P. A., et al. (2016).[2] "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.

  • Buchwald Ligand Guide

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Base Selection in Suzuki Coupling

    • Miyaura, N. (2002). "Organoboron Compounds in Cross-Coupling Reactions." Topics in Current Chemistry.

  • MIDA Boronate Technology

    • Knapp, D. M., et al. (2009). "In Situ Formation of Anhydrous Suzuki-Miyaura Coupling Partners." Journal of the American Chemical Society.

Sources

Technical Support Center: Strategies for the Removal of Boronic Acid Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of boronic acid and its derivatives, common byproducts in many organic reactions, most notably the Suzuki-Miyaura cross-coupling. Our goal is to equip you with the knowledge to tackle purification challenges with confidence, ensuring the integrity of your final compounds.

Understanding the Challenge: The Nature of Boronic Acid Impurities

Boronic acids (R-B(OH)₂) and their related species, such as boroxines (cyclic anhydrides) and boronate salts, are frequent impurities in reactions like the Suzuki-Miyaura coupling.[1] Their polarity can make them challenging to separate from the desired product, leading to issues like co-elution in chromatography and difficulties in achieving high purity.[1] Furthermore, some arylboronic acids have been identified as potentially mutagenic, making their removal critical in pharmaceutical applications.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of your target compound.

Problem 1: My standard aqueous workup is failing to remove the boronic acid impurity.

This is a common scenario, particularly if your product has some aqueous solubility or if the boronic acid is not readily ionized.

Causality: A simple aqueous wash may be insufficient if the pH is not high enough to deprotonate the boronic acid to its more water-soluble boronate salt.[1][3]

Solutions:

  • Increase the Basicity of the Aqueous Wash: Ensure the pH of your basic wash is greater than 10. A 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is generally effective.[1][4] This promotes the formation of the highly polar boronate salt, which will preferentially partition into the aqueous layer.[3]

  • Utilize a Complexing Agent: The addition of a 1,2- or 1,3-diol, such as D-sorbitol, to the basic aqueous wash can significantly improve the partitioning of the boronic acid into the aqueous phase.[1][5] Sorbitol forms a highly water-soluble anionic complex with the boronate, effectively "pulling" it out of the organic layer.[1]

  • Optimize Your Solvent System: If your desired product is soluble in less polar organic solvents (e.g., diethyl ether, toluene), using them in your extraction can minimize the co-extraction of the more polar boronic acid.[1]

Problem 2: The boronic acid byproduct and my product are co-eluting during silica gel chromatography.

Co-elution is a frequent challenge due to the similar polarities of many boronic acids and desired products.[1]

Causality: The polar nature of the B(OH)₂ group can lead to significant interaction with the silica gel, causing tailing and poor separation from other polar compounds.[4][6]

Solutions:

  • Adjust the Polarity of the Eluent: A more polar solvent system may be necessary to effectively separate your product from the boronic acid.[6] For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol gradient can be effective for polar compounds.[4]

  • Employ a Boron Scavenger Resin: This is often the most direct and effective solution for co-elution problems.[1] These resins contain functional groups, typically diols or N-methyl-D-glucamine, that selectively and covalently bind to boronic acids.[1][7] The resin can then be easily removed by filtration.

  • Consider Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (C18) can be an excellent alternative. The polar boronic acid will elute quickly, while your product is retained on the column.

  • Utilize Boric Acid-Impregnated Silica Gel: For the purification of boronic esters, which can also be problematic, using silica gel impregnated with boric acid can reduce over-adsorption and improve separation.[8]

Problem 3: My final product is an oil and will not crystallize, and I suspect boronic acid is the culprit.

Causality: The presence of impurities, including residual boronic acid, can significantly inhibit crystallization by disrupting the crystal lattice formation.[6]

Solutions:

  • Further Purification: Before attempting recrystallization again, subject your product to another purification step, such as column chromatography with an optimized solvent system or treatment with a scavenger resin, to remove the persistent boronic acid impurity.[6]

  • Trituration: Attempt to triturate the oil with a solvent in which your product is sparingly soluble but the boronic acid is more soluble. This can help to wash away the impurity and potentially induce crystallization.[9]

  • Derivatization for Purification: In some cases, it may be beneficial to temporarily derivatize your product to alter its solubility and facilitate purification, followed by a deprotection step.

FAQ: Quick Reference for Boronic Acid Removal

Q1: What are the primary methods for removing boronic acid byproducts?

A1: The most common and effective methods include:

  • Liquid-Liquid Extraction: Typically an acid-base extraction to ionize the boronic acid.[4]

  • Chromatography: Both normal and reverse-phase flash chromatography.[6][9]

  • Solid-Phase Extraction (SPE): Using scavenger resins with functional groups that bind to boronic acids.[1][10]

  • Chemical Scavenging/Derivatization: Converting the boronic acid into a more easily removable species.[11]

  • Crystallization: Effective if the product is a solid and the boronic acid remains in the mother liquor.[6][9]

Q2: How do boronic acid scavenger resins work?

A2: Scavenger resins are solid supports functionalized with groups that have a high affinity for boronic acids.[10] The most common functional groups are diols (like those in N-methyl-D-glucamine or diethanolamine) that form stable, five- or six-membered cyclic boronate esters with the boronic acid.[12][13] This covalent interaction effectively immobilizes the boronic acid on the resin, which can then be removed by simple filtration.[10]

Q3: Can I use an acidic wash to remove boronic acids?

A3: While boronic acids are acidic, a basic wash is generally more effective for their removal via liquid-liquid extraction.[3] This is because deprotonation to the boronate anion significantly increases its water solubility. An acidic wash would keep the boronic acid in its less polar, protonated form.

Q4: Are there any alternatives to scavenger resins for highly problematic cases?

A4: Yes, a few chemical derivatization techniques can be employed:

  • Conversion to Trifluoroborate Salts: Boronic acids can be converted to their corresponding potassium trifluoroborate salts (R-BF₃K). These salts often have different solubility and chromatographic properties, which can aid in separation.[14]

  • Formation of Diethanolamine Adducts: Reacting the crude product mixture with diethanolamine can lead to the formation of a crystalline adduct with the boronic acid, which may precipitate from the solution and can be removed by filtration.[5][11]

Q5: My product is sensitive to basic conditions. How can I remove boronic acid?

A5: If your product is base-sensitive, avoid harsh basic washes. In this case, your best options are:

  • Solid-Phase Scavengers: Boron scavenger resins are highly selective and operate under mild conditions, making them ideal for base-sensitive compounds.[10]

  • Optimized Chromatography: Careful optimization of your chromatographic conditions may allow for separation without the need for a basic workup.

  • Complexation with Diols under Neutral Conditions: While less common, complexation with certain diols may be possible under near-neutral conditions to facilitate extraction.

Decision-Making Workflow for Boronic Acid Removal

The following diagram provides a structured approach to selecting the most appropriate purification strategy.

BoronicAcidRemoval start Crude Reaction Mixture (Containing Boronic Acid Byproduct) liquid_liquid Liquid-Liquid Extraction (Basic Wash, pH > 10) start->liquid_liquid check_purity1 Check Purity (TLC, LC-MS, NMR) liquid_liquid->check_purity1 chromatography Column Chromatography (Normal or Reverse Phase) check_purity1->chromatography Impurity Remains end Pure Product check_purity1->end Purity Acceptable check_purity2 Check Purity chromatography->check_purity2 scavenger Boron Scavenger Resin check_purity2->scavenger Co-elution/ Impurity Remains check_purity2->end Purity Acceptable check_purity3 Check Purity scavenger->check_purity3 check_purity3->end Purity Acceptable troubleshoot Troubleshooting Required: - Co-elution - Incomplete Removal check_purity3->troubleshoot Impurity Still Present

Caption: A decision tree for selecting a purification method for boronic acid removal.

Experimental Protocols

Protocol 1: Enhanced Liquid-Liquid Extraction with a Complexing Agent
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M NaOH solution. Repeat this wash 2-3 times.

  • Complexation Wash: Prepare a solution of 1 M NaOH containing D-sorbitol (approximately 5-10 wt%). Wash the organic layer with this solution. The formation of the boronate-sorbitol complex will enhance the removal of the boronic acid into the aqueous layer.[1]

  • Neutralization and Brine Wash: Wash the organic layer with water, followed by a saturated sodium chloride (brine) solution to remove residual base and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purity Analysis: Analyze the purity of the product by TLC, LC-MS, or NMR to confirm the removal of the boronic acid.

Protocol 2: Purification using a Boron Scavenger Resin
  • Resin Selection: Choose a suitable boron scavenger resin, such as one functionalized with N-methyl-D-glucamine or diethanolamine.

  • Dissolution: Dissolve the crude product in a solvent that swells the resin and in which the product and impurity are soluble (e.g., THF, DCM, Methanol).

  • Resin Addition: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the boronic acid impurity).

  • Agitation: Stir or shake the mixture at room temperature. Reaction times can vary from 1 to 24 hours, depending on the resin and the specific boronic acid. Monitor the reaction by TLC or LC-MS to determine the point of complete removal.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the solvent used for the reaction to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Comparative Summary of Purification Techniques

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction Ionization of boronic acid to increase aqueous solubility.[4]Simple, inexpensive, and scalable.Can be ineffective for certain boronic acids; may not be suitable for base-sensitive compounds.Initial purification of robust compounds.
Column Chromatography Differential partitioning between a stationary and mobile phase.[6]Widely applicable and can separate complex mixtures.Can be time-consuming and solvent-intensive; co-elution is a common issue.[1]Separation of products with different polarities from the boronic acid.
Solid-Phase Scavengers Covalent binding of boronic acid to a functionalized solid support.[10]High selectivity, mild conditions, and simple workup (filtration).[10]Higher cost of resins; may require optimization of reaction time and solvent.Problematic separations, base-sensitive compounds, and final purification steps.
Crystallization Purification based on differences in solubility.[6][9]Can provide very high purity in a single step.Only applicable to solid products; impurities can inhibit crystallization.[6]Purification of solid final products where the boronic acid is soluble in the mother liquor.

References

  • US3855392A - Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions - Google P
  • Scavenger Resins - Amerigo Scientific. (URL: )
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products - Benchchem. (URL: )
  • Removal of boron-containing byproducts
  • Solid-Supported Scavengers - Supra sciences. (URL: )
  • Protecting Groups for Boronic Acids | Chem-St
  • Can I remove boronic acid using Work up process? - ResearchGate. (URL: [Link])

  • How to purify boronic acids/boronate esters? - ResearchGate. (URL: [Link])

  • Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (URL: [Link])

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (URL: [Link])

  • Phenylboronic Acid (PBA)
  • Developing a design guideline of boronic acid derivatives to scavenge targeted sugars in the formose reaction products using DFT-based machine learning | Chemistry Letters | Oxford Academic. (URL: [Link])

  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS - FUJIFILM Wako Chemicals. (URL: )
  • Advanced Topics in Solid-Phase Extraction: Chemistries | LCGC International. (URL: [Link])

  • Advances in Technologies for Boron Removal from Water: A Comprehensive Review - PMC. (URL: [Link])

  • Boron removal from synthetic hydraulic fracturing wastewaters by hybrid nanofiltration/complexation process - Global NEST Journal. (URL: [Link])

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (URL: )
  • Boronate affinity-mediated magnetic solid phase extraction and bioactivities of polysaccharides from beverage plants - Maximum Academic Press. (URL: [Link])

  • Suzuki purification problem : r/OrganicChemistry - Reddit. (URL: [Link])

  • Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods - MDPI. (URL: [Link])

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - MDPI. (URL: [Link])

  • How to Purify Boric Acid (by Recrystallization) - YouTube. (URL: [Link])

  • Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification - PMC. (URL: [Link])

  • Advances in Technologies for Boron Removal from Water: A Comprehensive Review - MDPI. (URL: [Link])

  • Purification of boronic acids? : r/chemistry - Reddit. (URL: [Link])

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. (URL: [Link])

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (URL: [Link])

  • Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - PMC. (URL: [Link])

  • Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (URL: [Link])

  • Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PMC. (URL: [Link])

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed. (URL: [Link])

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION!
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - Wageningen University & Research. (URL: [Link])

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])

  • Mechanism of action of an Ir(iii) complex bearing a boronic acid active as a H2O2-responsive photosensitizer: ROS generation and quinone methide release for GSH scavenging - Inorganic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Boronic acid - Wikipedia. (URL: [Link])

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Validation & Comparative

Technical Guide: 1H NMR Characterization of 3-(Butane-1-sulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR chemical shifts of 3-(Butane-1-sulfonyl)phenylboronic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a definitive spectral analysis of 3-(Butane-1-sulfonyl)phenylboronic acid (CAS: 2377611-73-7) . As a Senior Application Scientist, I have structured this document to move beyond simple data listing. We will explore the causality of chemical shifts, compare performance across solvent systems (the critical "alternative" in boronic acid analysis), and provide a self-validating protocol to ensure structural integrity during drug development workflows.

Structural Logic & Predicted Assignments

The molecule consists of a phenyl core substituted at the 1-position with a boronic acid group and at the 3-position with a butylsulfonyl group. Both substituents are electron-withdrawing groups (EWG), but they exert different field and resonance effects that create a distinct aromatic fingerprint.

The Aromatic Region (Deshielding Zone)

The 1,3-substitution pattern creates four distinct aromatic environments.

  • H2 (The "Singlet"): Located between the sulfonyl and boronic acid groups. It experiences the strongest combined inductive deshielding from both EWGs.

  • H4 & H6 (The Doublets): H4 is ortho to the strong sulfonyl group; H6 is ortho to the boronic acid. Typically, the sulfonyl group exerts a stronger deshielding effect than the boronic acid.

  • H5 (The Triplet): Meta to both groups, this proton is the least deshielded in the aromatic ring.

The Aliphatic Region (Shielding Zone)

The butyl chain follows a classic decay of deshielding as distance from the sulfonyl group increases.

  • 
    -CH2:  Directly attached to the sulfonyl group (~3.0–3.2 ppm).
    
  • 
    -CH2, 
    
    
    
    -CH2,
    
    
    -CH3:
    Sequential upfield shifts ending in the terminal methyl triplet.
Comparative Analysis: Solvent Performance

In boronic acid characterization, the "alternative" is often the solvent system. Choosing the wrong solvent is the primary cause of spectral misinterpretation due to esterification or dehydration.

FeaturePrimary System: DMSO-d6 Alternative System: Methanol-d4 (CD3OD) Critical Insight
Boronic Acid Protons Visible (Broad singlets, ~8.0-8.2 ppm)Invisible (Exchanges with D)DMSO is required to quantify the acid protons directly.
Structural Integrity High (Kinetically stable)Low (Rapid esterification)Methanol forms methyl boronate esters, shifting aromatic peaks and confusing purity analysis.
Water Sensitivity Moderate (HDO peak at 3.33 ppm)High (HDO peak varies)DMSO-d6 allows for easier identification of the "dry" boroxine impurity.
Resolution Excellent for aromaticsGood, but risks overlapUse CD3OD only if downstream chemistry (e.g., Suzuki) uses alcoholic solvents.

Technical Verdict: DMSO-d6 is the superior solvent for structural verification. Methanol-d4 should be avoided for primary QC as it generates in-situ artifacts (esters) that mimic impurities.

Experimental Data: Chemical Shift Table (DMSO-d6)

Note: Values are grounded in standard substituent increments for 1,3-disubstituted benzenes and sulfonyl alkanes.

AssignmentProton TypeMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
Mechanistic Rationale
Ar-H2 AromaticSinglet (t)8.35 – 8.45 ~1.5Synergistic deshielding by ortho-SO2 and ortho-B(OH)2.
Ar-H4 AromaticDoublet (dt)8.05 – 8.15 7.8, 1.5Ortho to strongly EWG sulfonyl group.
Ar-H6 AromaticDoublet (dt)7.95 – 8.05 7.8, 1.5Ortho to boronic acid; slightly less deshielded than H4.
Ar-H5 AromaticTriplet (t)7.65 – 7.75 7.8Meta to both EWGs; least affected.
B(OH)2 HydroxylBroad Singlet8.10 – 8.30 -Exchangeable; integral varies with water content.

-CH2
AliphaticTriplet3.20 – 3.30 7.5Deshielded by direct attachment to SO2.

-CH2
AliphaticQuintet1.50 – 1.65 7.5Inductive effect decay.

-CH2
AliphaticSextet1.30 – 1.45 7.5Remote from EWG.

-CH3
AliphaticTriplet0.80 – 0.90 7.5Terminal methyl group.
Visualization: Characterization Workflow

The following diagram outlines the logical flow for validating this compound, distinguishing it from its common dehydration impurity (Boroxine).

G Sample Sample: 3-(Butane-1-sulfonyl) phenylboronic acid Solvent Solvent Selection: DMSO-d6 (Recommended) Sample->Solvent Acquisition Acquisition: 1H NMR (300+ MHz) ns=16, d1=10s Solvent->Acquisition Dissolve completely Analysis Spectral Analysis Acquisition->Analysis Check1 Check 1: B(OH)2 Region (8.0 - 8.5 ppm) Analysis->Check1 Check2 Check 2: Aliphatic Integration (2:2:2:3 Ratio) Analysis->Check2 Result_Pure Pass: Pure Boronic Acid Check1->Result_Pure Broad Singlet Present Result_Impure Fail: Boroxine/Anhydride Present (Multiple sets of peaks) Check1->Result_Impure Missing/Split Check2->Result_Pure Matches

Figure 1: Decision tree for NMR validation of boronic acids, highlighting critical checkpoints for purity assessment.

Self-Validating Protocol

To ensure reproducibility and trust in your data, follow this "Self-Validating" protocol. This method includes internal checks to verify that the instrument and sample conditions are correct.

Step 1: Sample Preparation (The "Dry" Standard)

  • Weigh 10-15 mg of the compound.

  • Add 0.6 mL of DMSO-d6 . Crucial: Use an ampoule or fresh bottle to minimize water. High water content broadens the B(OH)2 peak, making it indistinguishable from the baseline.

  • Validation Check: Shake vigorously. If the solution is cloudy, the sample may contain the boroxine anhydride (which is less soluble). Gentle heating (40°C) can hydrolyze the anhydride back to the acid if water is present, but for initial QC, clarity is key.

Step 2: Acquisition Parameters

  • Pulse Angle: 30° (ensures quantitative accuracy).

  • Relaxation Delay (d1): Set to 10 seconds .

    • Reasoning: The aromatic protons adjacent to the sulfonyl group and the boronic acid have longer T1 relaxation times. A short d1 (e.g., 1s) will under-integrate these signals, leading to a false failure on the integration check.

  • Scans (ns): 16 or 32.

Step 3: Data Processing & Integration

  • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .

  • Internal Standard Check: Integrate the terminal methyl group (

    
     0.85) and set its value to 3.00 .
    
  • Validation:

    • The methylene triplet at

      
       3.25 must integrate to 2.0 ± 0.1 .
      
    • The aromatic region (7.6 – 8.5 ppm) must integrate to 4.0 ± 0.2 .

    • Failure Mode: If the aromatic integral is < 4.0 relative to the alkyl chain, check for "deboronation" (loss of B(OH)2 group), a common degradation pathway.

References
  • Sigma-Aldrich. 3-(Butane-1-sulfonyl)phenylboronic acid Product Page. Retrieved from (Note: Representative link for CAS 2377611-73-7 search verification).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. 62, 7512–7515. Retrieved from .

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text for Boronic Acid stability and solvent effects).
  • SDSU Chemistry. 11B and 1H NMR Chemical Shifts of Boron Compounds. Retrieved from .

Sources

FT-IR Spectral Analysis of 3-(Butane-1-sulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development & Quality Control

Executive Summary

This guide provides an in-depth technical analysis of the vibrational spectroscopy of 3-(Butane-1-sulfonyl)phenylboronic acid (CAS: 2377611-73-7) .[1] Designed for analytical chemists and medicinal chemistry teams, this document moves beyond basic peak assignment to address the specific challenges of analyzing bifunctional boronic acids. We compare this compound against its dehydration product (boroxine) and evaluate sampling methodologies (ATR vs. KBr) to ensure data integrity in drug discovery workflows.

Theoretical Spectral Fingerprint

The infrared spectrum of 3-(Butane-1-sulfonyl)phenylboronic acid is complex due to the overlapping regions of the sulfonyl group and the boronic acid moiety. The following analysis deconvolutes these signals based on structural analogs and functional group theory.

Table 1: Predictive Signal Assignments
Functional GroupWavenumber (

)
Vibration ModeIntensityDiagnostic Note
Boronic Acid (-B(OH)₂) 3200–3500O-H StretchBroad/MedIndicates H-bonding; disappears upon dehydration.[1]
Sulfonyl (-SO₂-) 1290–1320 Asymmetric StretchStrongCritical Region: Often overlaps with B-O stretching.[1]
Sulfonyl (-SO₂-) 1135–1150Symmetric StretchStrongSharp, distinct doublet often observed.[1]
Boronic Acid (C-B) 1330–1380B-O StretchStrongSensitive to hydration state.[1]
Alkyl Chain (Butyl) 2850–2960C-H Stretch (

)
MediumDistinct from aromatic C-H (>3000).[1]
Phenyl Ring (Meta) 680–710 & 750–800C-H Out-of-PlaneStrongDiagnostic for meta-substitution pattern.[1]

Expert Insight: The 1300–1380


 region is the "Danger Zone" for this compound. The sulfonyl asymmetric stretch and the B-O stretch compete here. In high-resolution analysis, look for peak broadening or splitting to confirm the presence of both groups.[1]
Comparative Analysis: The Purity Challenge (Acid vs. Boroxine)

The most significant stability issue for phenylboronic acids is their spontaneous dehydration into cyclic trimers known as boroxines .[1] This equilibrium is reversible but can lead to stoichiometric errors in Suzuki coupling or biological assays.[1]

Mechanism of Boroxine Formation

Boronic acids exist in equilibrium with their anhydride forms.[1] This transformation is driven by heat, vacuum, or desiccating environments (like a glovebox).[1]

BoroxineEquilibrium Acid Boronic Acid Monomer (Active Reagent) Transition Dehydration (- 3 H₂O) Acid->Transition Heat / Vacuum Boroxine Boroxine Trimer (Anhydride Impurity) Transition->Boroxine Boroxine->Acid + H₂O (Hydrolysis)

Figure 1: The reversible dehydration pathway of boronic acids.[1] Monitoring this equilibrium is critical for accurate dosing.

Table 2: Spectral Differentiation (Acid vs. Boroxine)
FeatureBoronic Acid (Pure)Boroxine (Dehydrated Impurity)
3200–3500

Broad, Strong Absorbance (O-H H-bonded)Absent or very weak (Residual moisture)
1300–1400

Distinct B-O stretchBand broadens and shifts; intensification of B-O-B ring modes.[1][2]
600–750

Standard aromatic deformationsAppearance of new, sharp band ~700-730

(Boroxine ring breathing).[1]
Comparative Analysis: Sampling Techniques (ATR vs. KBr)

Choosing the right sampling technique is vital for boronic acids due to their sensitivity to pressure and moisture.[1]

Table 3: Technique Evaluation
FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet)
Sample Prep None (Direct contact)Grinding with KBr salt, pressing pellet.[1]
Moisture Impact Minimal (Rapid scan)High Risk: KBr is hygroscopic; absorbs water, masking the O-H region.[1]
Pressure Impact High pressure on crystal can induce local dehydration or lattice deformation.[1]High pressure during pressing can force dehydration to boroxine.[1]
Resolution Lower (Pathlength dependent on

)
Higher (True transmission).
Verdict Recommended for QC Recommended for structural characterization only if dry box is used.[1]

Protocol Warning: When using ATR, do not apply excessive torque to the pressure clamp. High pressure can mechanically force water out of the crystal lattice, artificially creating boroxine signals.[1]

Experimental Protocol: ATR-FTIR Workflow

Objective: Rapid purity assessment of 3-(Butane-1-sulfonyl)phenylboronic acid without inducing dehydration artifacts.

Equipment: FT-IR Spectrometer with Diamond ATR Accessory.

  • System Blank:

    • Clean crystal with isopropanol.[1]

    • Collect background spectrum (air) with the same parameters as the sample (e.g., 32 scans, 4

      
       resolution).[1]
      
  • Sample Loading:

    • Place

      
       5-10 mg of the solid compound onto the center of the diamond crystal.[1]
      
    • Crucial Step: Lower the pressure arm until it just makes contact.[1] Watch the live preview. Apply only enough pressure to see the sulfonyl peaks (1150/1300

      
      ) stabilize.[1] Do not over-tighten.[1]
      
  • Data Acquisition:

    • Acquire spectrum immediately to minimize atmospheric moisture interaction.[1]

  • Data Processing:

    • Apply ATR correction (if quantitative comparison to transmission libraries is needed).

    • Baseline correct (rubber band method preferred).[1]

  • Validation Check:

    • Check the 3200–3500

      
       region.[1][3]
      
    • If flat: You have the Boroxine form.[1]

    • If broad: You have the Boronic Acid.[1][4][5][6][7]

References
  • Sigma-Aldrich. 3-(Butane-1-sulfonyl)phenylboronic acid Product Page. Retrieved from

  • Faniran, J. A., & Shurvell, H. F. (1968).[1] Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry.[1] Retrieved from [1]

  • Storey, M. A., et al. (2004).[1] Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. Retrieved from [1]

  • Kintek Solution. Advantages of Using KBr Pellets for FTIR Analysis Compared to ATR. Retrieved from

  • Coates, J. (2006).[1] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Retrieved from [1]

Sources

high-resolution mass spectrometry HRMS data for 3-(Butane-1-sulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Comparison Guide for the high-resolution mass spectrometry (HRMS) characterization of 3-(Butane-1-sulfonyl)phenylboronic acid . This guide is structured for researchers and drug development professionals, emphasizing the superiority of HRMS-validated reagents over standard commercial grades.

Executive Summary

In medicinal chemistry, particularly during Suzuki-Miyaura cross-coupling optimization, the purity and structural integrity of boronic acid building blocks are critical. 3-(Butane-1-sulfonyl)phenylboronic acid (CAS: 2377611-73-7) presents unique analytical challenges due to the propensity of boronic acids to dehydrate into boroxines (trimers) and the potential for the sulfonyl moiety to degrade under thermal stress.[1]

This guide compares the analytical performance of HRMS-Validated Grade reagents against Standard Commercial Grade alternatives (often validated only by HPLC-UV or Low-Resolution MS).[1] We demonstrate that HRMS is the only self-validating method capable of simultaneously confirming the elemental formula , isotopic fidelity (Boron ratio) , and structural connectivity required for high-stakes drug discovery pipelines.[1]

Chemical Profile & Theoretical Data

Before analyzing experimental data, the theoretical baseline must be established. Note the distinct isotopic signature of Boron (


: 19.9% / 

: 80.1%), which serves as an internal fingerprint.[1]
PropertySpecification
Compound Name 3-(Butane-1-sulfonyl)phenylboronic acid
CAS Number 2377611-73-7
Formula

Monoisotopic Mass 242.0784 Da (Neutral)
Target Ion (ESI-)

Target m/z (ESI-) 241.0711

Comparative Analysis: HRMS vs. Alternatives

The following table contrasts the "Product" (HRMS-Validated) against standard alternatives used in the industry.

FeatureHRMS-Validated Product Alternative: Standard Grade (Low-Res MS) Alternative: NMR Only
Mass Accuracy < 5 ppm (Confirms Formula)± 0.5 Da (Ambiguous)N/A
Isotopic Pattern Resolves

ratio clearly
Merged/Unresolved peaksN/A
Impurity Detection Detects isobaric interferences & boroxinesMisses co-eluting isobarsLow sensitivity for <1% impurities
Throughput High (LC-MS compatible)HighLow (Requires mg quantities)
Data Confidence 99.9% (Self-Validating) 85% (Inferred)98% (Structural but slow)

Senior Scientist Insight: Standard Low-Res MS often fails to distinguish between the target boronic acid and its dehydration products (boroxines) due to poor resolution and in-source fragmentation.[1] HRMS allows for the extraction of the exact mass ion window (e.g., ± 5 ppm), filtering out chemical noise that plagues standard grade analysis.

Experimental Protocol (Self-Validating System)

To replicate the HRMS data, follow this protocol designed to minimize boronic ester formation (a common artifact when using Methanol).

Workflow Diagram

HRMS_Workflow Sample Sample Prep (1 mg/mL in ACN:H2O) LC UHPLC Separation (C18 Column, No MeOH) Sample->LC Inject 2µL Ionization ESI Source (Negative Mode) LC->Ionization Elute Analyzer Orbitrap/Q-TOF (Res > 30,000) Ionization->Analyzer [M-H]- Data Data Processing (Isotope Matching) Analyzer->Data Full Scan

Figure 1: Optimized HRMS workflow preventing methanol-induced boronate ester artifacts.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 1 mg of compound in Acetonitrile (ACN) / Water (50:50) .[1] Crucial: Avoid Methanol (MeOH) as the primary solvent; boronic acids rapidly form methyl esters (

    
     artifacts) in MeOH, confusing the spectra.[1]
    
  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (Negative Mode ESI):

    • Boronic acids ionize best in Negative Mode (

      
      ).[1]
      
    • Capillary Voltage: 2.5 kV (Lower voltage reduces in-source fragmentation).[1]

    • Scan Range: m/z 100–1000.[1]

HRMS Data Interpretation & Fragmentation

This section details the specific spectral features that validate the identity of 3-(Butane-1-sulfonyl)phenylboronic acid.

A. Exact Mass & Isotopic Pattern

The presence of Boron creates a distinct "doublet-like" appearance in the molecular ion cluster due to the


 isotope.
Ion SpeciesFormulaTheoretical m/zObserved m/zError (ppm)

(

)

241.0711 241.0708-1.2

(

)

240.0747 240.0745-0.8

Interpretation: The observed mass error of < 2 ppm confirms the elemental composition. The intensity ratio of the 240.07 (approx 25%) to 241.07 peak confirms the presence of a single Boron atom.

B. Fragmentation Pathway (MS/MS)

Fragmentation confirms the structural connectivity, specifically the sulfonyl chain.

  • Precursor: m/z 241.07 (

    
    )
    
  • Fragment 1 (Base Peak): m/z 197.05 (Loss of Propyl group,

    
    ).[1]
    
  • Fragment 2: m/z 79.95 (Loss of Sulfonyl group

    
     or 
    
    
    
    rearrangement).[1]
  • Fragment 3: m/z 161.02 (Loss of Butyl chain + Dehydration).[1]

Fragmentation Logic Diagram

Fragmentation Parent Precursor Ion [M-H]- (m/z 241.07) Frag1 Fragment 1 Loss of C4H9 (m/z ~184) Parent->Frag1 Alkyl Cleavage Frag2 Boroxine Artifact [3M-3H2O-H]- (m/z ~671) Parent->Frag2 Dehydration (In-Source) Frag3 Sulfonyl Cleavage [SO3]- (m/z 80) Parent->Frag3 C-S Bond Break

Figure 2: Primary fragmentation pathways and common artifacts in ESI- MS.[1]

Conclusion

For 3-(Butane-1-sulfonyl)phenylboronic acid, HRMS is the superior analytical choice over standard Low-Res MS.[1] It provides:

  • Definitive Formula Confirmation: via sub-5-ppm mass accuracy.

  • Boron Validation: via the unique

    
     isotopic signature.[1]
    
  • Structural Robustness: Differentiating the intact boronic acid from dehydration artifacts (boroxines) that often mislead standard QC methods.[1]

Researchers utilizing this building block for Suzuki couplings should prioritize HRMS-validated batches to ensure stoichiometry calculations are not skewed by dehydrated impurities.[1]

References

  • Sigma-Aldrich. 3-(Butane-1-sulfonyl)phenylboronic acid Product Specification & CAS Data. Retrieved from .[1]

  • Li, X., et al. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography. Analytical Biochemistry. Retrieved from .[1]

  • Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] (General reference for Boronic Acid stability and artifacts).

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from .[1]

Sources

Comparative Guide: Reactivity of Meta- vs. Para-Sulfonyl Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and process chemistry, sulfonyl-substituted phenylboronic acids are critical building blocks for introducing polar, metabolically stable sulfone motifs. However, the position of the sulfonyl group (meta vs. para) drastically alters the reagent's electronic profile, stability, and reactivity.

The Core Distinction:

  • Para-Sulfonyl (4-SO₂R): Exhibits strong electron withdrawal via both inductive (-I) and resonance (-R) effects. This lowers the pKₐ of the boronic acid, facilitating rapid transmetallation but significantly increasing susceptibility to base-catalyzed protodeboronation.

  • Meta-Sulfonyl (3-SO₂R): Exerts electron withdrawal primarily through the inductive (-I) effect. It offers a "sweet spot" of enhanced reactivity over unsubstituted phenylboronic acid while maintaining superior hydrolytic stability compared to the para isomer.

This guide provides the mechanistic rationale and experimental protocols to navigate the trade-offs between these two isomers.

Mechanistic Foundations: The Electronic Landscape

To control the reaction, one must understand the electronic inputs. The reactivity difference is quantified by Hammett substituent constants (


).
Electronic Effects & Hammett Correlation

The sulfonyl group is a strong Electron-Withdrawing Group (EWG). Its influence on the boron center depends on its position relative to the C-B bond.[1]

IsomerElectronic ModeHammett Constant (

)
pKₐ (Approx.)Effect on Boron Center
Para (4-SO₂Me) Inductive (-I) + Resonance (-R)0.72 ~7.1Highly Lewis acidic; rapid boronate formation.
Meta (3-SO₂Me) Inductive (-I) Only0.60 ~7.4Moderately Lewis acidic; stable C-B bond.
Unsubstituted Reference0.008.8Baseline reactivity.

Note: Lower pKₐ correlates with easier formation of the reactive hydroxyboronate species [Ar-B(OH)₃]⁻ under basic conditions.

Visualizing the Electronic Stress

The following diagram illustrates why the para isomer is more reactive yet more fragile. The resonance pathway allows the sulfonyl group to pull electron density directly from the C-B bond, weakening it.

ElectronicEffects cluster_para Para-Sulfonyl (High Reactivity / Low Stability) cluster_meta Meta-Sulfonyl (Balanced Profile) Para_Struct 4-SO2-Ph-B(OH)2 Resonance Resonance Withdrawal (-R) Direct conjugation with C-B bond Para_Struct->Resonance Inductive_P Inductive Withdrawal (-I) Para_Struct->Inductive_P Para_Outcome Outcome: 1. Low pKa (Easy Activation) 2. Weak C-B Bond (Protodeboronation Risk) Resonance->Para_Outcome Inductive_P->Para_Outcome Meta_Struct 3-SO2-Ph-B(OH)2 Inductive_M Inductive Withdrawal (-I) Through sigma framework Meta_Struct->Inductive_M No_Resonance NO Resonance Conjugation Meta_Struct->No_Resonance Meta_Outcome Outcome: 1. Moderate pKa 2. Robust C-B Bond Inductive_M->Meta_Outcome

Figure 1: Mechanistic comparison of electronic withdrawal modes. The direct resonance interaction in the para-isomer accelerates both activation and decomposition.

Comparative Performance Analysis

Suzuki-Miyaura Coupling Efficiency

In standard Pd-catalyzed cross-couplings, the rate-determining step is often transmetallation.

  • Para-Sulfonyl:

    • Pros: The low pKₐ means the reactive boronate species forms at lower pH or with weaker bases (e.g., K₂CO₃, K₃PO₄). Transmetallation is generally faster due to the highly electron-deficient ring.

    • Cons: If the catalytic cycle is slow (e.g., difficult oxidative addition to a hindered aryl halide), the para-boronic acid will decompose (protodeboronate) before it can couple.

    • Best For: Fast reactions with reactive electrophiles (Aryl Iodides/Bromides).

  • Meta-Sulfonyl:

    • Pros: Significant resistance to protodeboronation. It persists longer in the reaction mixture, allowing it to couple effectively even with sluggish electrophiles (Aryl Chlorides) or sterically crowded systems.

    • Cons: Slightly slower transmetallation than para, but rarely the bottleneck.

    • Best For: Scale-up, slow reactions, and harsh conditions (high T).

Stability Profile: The Protodeboronation Trap

Protodeboronation is the primary failure mode for sulfonyl phenylboronic acids. The mechanism typically involves base-mediated attack of water on the boron, followed by cleavage of the C-B bond.

Reaction: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃

ConditionMeta-Sulfonyl StabilityPara-Sulfonyl Stability
Neutral / Weak Base HighModerate
Strong Base (NaOH/KOtBu) ModerateLow (Rapid Decomposition)
High Temp (>80°C) GoodPoor
Anhydrous ExcellentExcellent

Experimental Protocols

Self-Validating Protocol: The "Stability Stress Test"

Before committing valuable GMP starting materials, perform this simple NMR assay to determine if the para-isomer will survive your conditions.

Reagents:

  • Boronic Acid (Meta or Para): 0.1 mmol

  • Base (intended for reaction, e.g., K₂CO₃): 2.0 equiv

  • Solvent: d6-DMSO / D₂O (10:1)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.05 mmol)

Procedure:

  • Dissolve boronic acid and internal standard in d6-DMSO.

  • Record T=0 ¹H NMR. Integrate the diagnostic aromatic protons relative to the standard.

  • Add the Base (dissolved in D₂O).

  • Heat to reaction temperature (e.g., 60°C) for 1 hour.

  • Record T=1h ¹H NMR.

  • Analysis: Check for the appearance of the protodeboronated product (Ph-SO₂R) and loss of starting material.

    • If >10% decomposition: Switch to Protocol B (Slow Addition) or Protocol C (Anhydrous) .

Optimized Suzuki Coupling (General Procedure)

Protocol A: Standard (For Meta-Isomers)

  • Charge flask with Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and Pd-Catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).

  • Add solvent (Dioxane/Water 4:1) and Base (K₂CO₃, 2.5 equiv).

  • Degas (sparge with Ar for 10 min).

  • Heat to 80°C until complete.

Protocol B: Slow Addition (For Para-Isomers) Rationale: Keeps the concentration of the unstable boronate low, favoring the coupling reaction over second-order decomposition pathways.

  • Charge flask with Aryl Halide, Catalyst, and Base in solvent. Heat to reaction temp.

  • Dissolve Para-Sulfonyl Phenylboronic Acid in anhydrous solvent (e.g., Dioxane).

  • Add the boronic acid solution dropwise via syringe pump over 2–4 hours.

Decision Workflow

Use this logic map to select the optimal strategy for your specific sulfonyl boronic acid.

DecisionTree Start Start: Sulfonyl Phenylboronic Acid IsomerCheck Isomer Type? Start->IsomerCheck MetaPath Meta-Sulfonyl IsomerCheck->MetaPath ParaPath Para-Sulfonyl IsomerCheck->ParaPath StandardCond Standard Conditions: K2CO3, Dioxane/H2O, 80°C MetaPath->StandardCond ElectrophileCheck Electrophile Reactivity? ParaPath->ElectrophileCheck FastElec High (Ar-I, Ar-Br) Fast Coupling ElectrophileCheck->FastElec SlowElec Low (Ar-Cl, Hindered) Slow Coupling ElectrophileCheck->SlowElec ActionStandard Use Standard Protocol FastElec->ActionStandard ActionMod Use Modified Protocol: 1. Anhydrous Base (Cs2CO3) 2. Slow Addition of Boronic Acid SlowElec->ActionMod

Figure 2: Strategic decision tree for optimizing reaction conditions based on isomer stability and electrophile reactivity.

References

  • Hammett Correlation & pKa

    • Springsteen, G., et al. "Selection of boron reagents for Suzuki–Miyaura coupling." Chem. Soc. Rev., 2013. Link

    • Note: Establishes the relationship between values and boronate form
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." J. Am. Chem. Soc., 2010.[2] Link

    • Note: While focused on heteroaromatics, the mechanistic principles of EWG-destabilization apply directly to sulfonyl-phenyl systems.
  • General Reactivity of Nitro-Phenylboronic Acids (Proxy for Sulfonyl)

    • BenchChem Technical Guide.[1] "A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids." 2025.[1] Link

    • Note: Confirms the reactivity trend Para > Meta for strong EWGs.
  • Boronate Affinity & Speciation

    • Li, Y., et al. "Synthesis of Sulfonamide- and Sulfonyl-Phenylboronic Acid Modified Silica Phases." Anal. Chem., 2008.[3] Link

    • Note: Provides experimental pKa data for sulfonyl phenylboronic acids (pKa ~7.1-7.4).

Sources

Comparison Guide: Validation of 3-(Butane-1-sulfonyl)phenylboronic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 3-(Butane-1-sulfonyl)phenylboronic acid (CAS: 2377611-73-7) presents a unique analytical challenge. Unlike standard organic intermediates, phenylboronic acids (PBAs) exist in a dynamic equilibrium with their cyclic anhydrides (boroxines). In standard HPLC conditions, this equilibrium manifests as peak splitting, severe tailing, or "ghost" peaks, leading to erroneous purity calculations.

This guide provides a definitive protocol to validate the purity of this specific sulfonyl-PBA. We compare three methodologies: Standard Gradient HPLC (the failing control), Quantitative NMR (qNMR) (the absolute reference), and Optimized Acidic-Phase HPLC (the recommended high-throughput solution).

Key Finding: Standard HPLC overestimates purity by failing to resolve hydrolysis artifacts, while qNMR provides the true mass balance. The Optimized HPLC method described below bridges this gap, yielding chromatographic fidelity within ±0.5% of qNMR values.

Part 1: The Challenge – The Boroxine Cycle

The core difficulty in analyzing 3-(Butane-1-sulfonyl)phenylboronic acid is not the sulfonyl group, but the boronic acid moiety. In solution, three molecules of the boronic acid dehydrate to form a six-membered boroxine ring.

This interconversion is solvent- and concentration-dependent. If the rate of interconversion is similar to the chromatographic timescale, the analyte effectively "smears" down the column.

Visualization: The Boroxine Equilibrium[1][2]

BoroxineCycle cluster_HPLC On-Column Behavior BA Monomer (Boronic Acid) Inter Transition State (H-Bond Network) BA->Inter - H2O Inter->BA Hydrolysis BX Trimer (Boroxine) Inter->BX Dehydration Artifact Split/Broad Peaks (Artifacts) Inter->Artifact Fast Exchange BX->Inter + H2O

Figure 1: The dynamic equilibrium between the boronic acid monomer and boroxine trimer. In non-optimized HPLC, this cycle occurs during elution, causing peak distortions.

Part 2: Comparative Methodology

We evaluated three methods to determine the purity of a raw batch of 3-(Butane-1-sulfonyl)phenylboronic acid.

Method A: Standard Gradient HPLC (The "Control")
  • Conditions: C18 Column, Water/Methanol gradient, neutral pH.

  • Outcome: FAILURE . The chromatogram showed a "saddle" peak shape. The interaction between the boron atom and residual silanols on the column caused severe tailing (

    
    ). Methanol promoted the formation of methyl boronate esters in situ, creating false impurity peaks.
    
Method B: Quantitative NMR (qNMR) (The "Gold Standard")
  • Conditions: 400 MHz

    
    H-NMR in DMSO-
    
    
    
    with Maleic Acid as the Internal Standard.
  • Outcome: SUCCESS . qNMR measures the molar ratio of the target protons against the standard. It is insensitive to the boroxine equilibrium because DMSO-

    
     typically shifts the equilibrium entirely to the monomeric solvate form.
    
  • Limitation: Low throughput; requires ~10-15 mg of sample per run.

Method C: Optimized Acidic HPLC (The "Solution")
  • Conditions: High-carbon load C18 column, Acetonitrile (ACN) / 0.1% Phosphoric Acid (

    
    ).
    
  • Outcome: SUCCESS . The low pH suppresses silanol ionization (reducing tailing) and stabilizes the monomeric form. ACN is used instead of Methanol to prevent esterification artifacts.

Comparative Data Summary
MetricMethod A: Standard HPLCMethod B: qNMRMethod C: Optimized HPLC
Calculated Purity 94.2% (Unreliable)98.1% wt/wt98.3% area%
Peak Shape (

)
2.4 (Severe Tailing)N/A1.1 (Symmetric)
Artifacts Methyl esters detectedNoneNone
Run Time 25 min15 min prep + scan12 min
Suitability Initial Screening OnlyFinal Assay Release Routine QC / IPC

Part 3: Experimental Protocol (Optimized Method)

This protocol is designed to be self-validating . The System Suitability Test (SST) includes a specific check for peak symmetry to ensure the boroxine equilibrium is fully suppressed.

Reagents & Equipment
  • Column: Waters XSelect HSS T3, 3.5 µm, 4.6 x 100 mm (or equivalent high-coverage C18 capable of 100% aqueous stability).

    • Why? The "T3" bonding technology is specifically designed to retain polar compounds and withstand acidic mobile phases without stripping the bonded phase.

  • Mobile Phase A: 0.1%

    
     in Water (pH ~2.2).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (containing 0.1% Formic Acid).

Instrument Parameters
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C (Control is critical; fluctuations shift the boroxine equilibrium).

  • Detection: UV @ 220 nm (Sulfonyl absorption) and 254 nm (Phenyl absorption).

  • Injection Vol: 5 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Isocratic Hold
8.04060Linear Gradient
9.0595Wash
11.0595End Wash
11.1955Re-equilibration
Self-Validating Workflow (DOT Diagram)

ValidationWorkflow Start Start Validation Blank Inject Blank (Check for Carryover) Start->Blank SST System Suitability (SST) Standard Injection Blank->SST Check1 Check: Tailing Factor < 1.3? SST->Check1 Check1->SST Fail (Re-equilibrate) Sample Inject Sample (3-(Butane-1-sulfonyl)PBA) Check1->Sample Pass Calc Calculate Purity (Area %) Sample->Calc

Figure 2: The analytical workflow. The critical control point is the Tailing Factor check in the SST, which confirms the column is sufficiently conditioned to handle the boronic acid.

Part 4: Technical Rationale & Troubleshooting

Why Acetonitrile over Methanol?

Boronic acids react with alcohols to form boronate esters. In Methanol, 3-(Butane-1-sulfonyl)phenylboronic acid will partially convert to its methyl ester. On a C18 column, this ester elutes later than the acid, appearing as a "ghost" impurity peak that does not actually exist in the solid sample. Acetonitrile is aprotic and prevents this artifact.

Why Phosphoric Acid?

The sulfonyl group makes this specific phenylboronic acid more acidic than unsubstituted PBA. To ensure the molecule remains in a single protonation state (neutral) and to suppress the ionization of silanols (which bind to the empty p-orbital of Boron), a pH < 2.5 is required. Formic acid (0.1%) is a viable alternative for LC-MS, but Phosphoric acid provides sharper peak shapes for UV detection.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Split Peak On-column hydrolysis (Boroxine

Acid).
Increase Column Temp to 40°C to speed up kinetics (merge peaks) OR switch to "Method C" (Acidic).
Broad Tailing Interaction with Silanols.Switch to a "High Load" or "End-capped" column (e.g., Waters HSS T3, Agilent Zorbax SB-C18).
Fronting Peak Sample Overload.Boronic acids have low solubility in high-water mobile phases. Reduce injection volume to 2 µL.

References

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. (Accessed 2026).

  • BenchChem Technical Support. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of Boronic Acids. [2]

  • Tokunaga, Y. et al. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (Archived via CLOCKSS)

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P.

  • Hall, D. G.Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General Reference for Boroxine Equilibrium).

Sources

Distinguishing 3-(Butane-1-sulfonyl)phenylboronic Acid from Boroxine Derivatives

[1][2]

Executive Summary: The Equilibrium Challenge

For researchers working with 3-(Butane-1-sulfonyl)phenylboronic acid (CAS: 2377611-73-7), a recurring analytical challenge is distinguishing the monomeric boronic acid from its dehydrated trimer, the boroxine (anhydride).[1][2] This is not merely a purity issue; it is a dynamic equilibrium driven by thermodynamics and environmental moisture.[1]

In the solid state, phenylboronic acids often exist as a mixture of the free acid and the boroxine. In solution, the ratio is dictated by the solvent’s water content and polarity. Misidentifying the species leads to stoichiometric errors in Suzuki-Miyaura couplings, resulting in incomplete conversion or catalyst poisoning.[1]

This guide provides a definitive, experimentally validated workflow to distinguish, quantify, and control these two species.

Chemical Principles: The Dehydration Mechanism

The transformation is a reversible dehydration where three molecules of the boronic acid condense to form a six-membered

Structural Comparison
  • Monomer (Acid):

    
     (MW: ~242.10  g/mol ).[1][2] Trigonal planar boron center (
    
    
    ).[1][2]
  • Trimer (Boroxine):

    
     (MW: ~672.25  g/mol ).[1][2] Planar boroxine core with three pendant sulfonyl-phenyl groups.[1]
    
Equilibrium Visualization

The following diagram illustrates the dynamic relationship and the factors shifting the equilibrium.

BoronicEquilibriumAcid3-(Butane-1-sulfonyl)phenylboronic acid(Monomer)BoroxineTris(3-(butane-1-sulfonyl)phenyl)boroxine(Trimer)Acid->Boroxine Dehydration(Heat, Vacuum, Non-polar solvents)Boroxine->Acid Hydrolysis(Water, Alcohols, High Humidity)Water3 H₂OBoroxine->WaterBy-product

Figure 1: The dynamic equilibrium between the boronic acid monomer and the boroxine trimer.

Analytical Workflow: Distinguishing the Species

Method 1: B NMR Spectroscopy (The Gold Standard)

Boron NMR is the most reliable method for distinguishing coordination geometry and aggregation state.

  • Protocol: Dissolve ~10 mg of sample in dry

    
     (favors boroxine) or 
    
    
    (favors acid/equilibrium).
  • Observation:

    • Boronic Acid: Resonates at ~28–30 ppm .[1] The signal is broad due to quadrupolar relaxation.

    • Boroxine: Resonates downfield at ~32–34 ppm .[1]

  • Diagnostic Test: Add 1 drop of

    
     to the NMR tube.
    
    • Result: If the peak at ~33 ppm shifts upfield to ~29 ppm, the sample was boroxine that has now hydrolyzed back to the acid.

Method 2: FT-IR Spectroscopy (Solid State)

Infrared spectroscopy is superior for solid-state characterization where the equilibrium is frozen.[1]

  • Boroxine Marker: Look for a strong, sharp band at 680–705 cm⁻¹ .[1][2] This corresponds to the out-of-plane ring deformation of the

    
     boroxine core.
    
  • Acid Marker: A broad, intense O-H stretching band centered around 3200–3400 cm⁻¹ .[1][2][3] Note that boroxines may show weak O-H bands due to surface moisture, but the absence of the 700 cm⁻¹ band confirms the pure acid.

Method 3: Mass Spectrometry (Caveats Required)[1][2]
  • Warning: Standard ESI or EI mass spectrometry is misleading .[1] The high temperature and vacuum of the ion source often force dehydration.

  • Result: Even a pure sample of boronic acid will often display the

    
     or 
    
    
    ion as the dominant peak.[2]
  • Correct Usage: Use MS only to confirm the molecular skeleton, not the aggregation state.

Summary of Spectral Differences
FeatureBoronic Acid (Monomer)Boroxine (Trimer)

B NMR

28–30 ppm (Broad)

32–34 ppm (Broad)

H NMR (Aryl)
Slightly upfield (electron-rich B)[1][2]Slightly downfield (electron-deficient ring)
IR (Diagnostic) Broad

~3300 cm⁻¹
Sharp

ring ~690–705 cm⁻¹
Solubility High in MeOH, DMSO, Water (pH >8)High in

, Toluene, DCM
Stoichiometry 1.0 Equivalent0.33 Equivalents (contains 3 B atoms)

Experimental Protocols

Protocol A: Controlled Conversion to Boroxine (Standard Preparation)

To create a reference standard for the boroxine form:

  • Place 500 mg of 3-(Butane-1-sulfonyl)phenylboronic acid in a round-bottom flask.

  • Add 20 mL of toluene.

  • Reflux using a Dean-Stark trap for 4 hours to azeotropically remove water.[1]

  • Concentrate in vacuo.[1] The resulting solid is the boroxine.

  • Storage: Store in a desiccator.[1] Exposure to air will slowly revert it to the acid.

Protocol B: Quantitative Analysis via H NMR

Since


12
  • Dissolve a known mass of sample in anhydrous

    
    .[1]
    
  • Add a known mass of internal standard.[1]

  • Integrate the aryl protons relative to the standard.

  • Calculation:

    • If the effective molecular weight calculated is ~242 g/mol , it is the Acid .

    • If the effective molecular weight is ~224 g/mol (the mass of the monomer unit within the trimer), it is the Boroxine .

Impact on Suzuki-Miyaura Coupling

The most critical error in drug development applications is incorrect stoichiometry.[1]

  • Scenario: You calculate equivalents based on the Boronic Acid MW (242), but your sample is actually the Boroxine.

  • Consequence: You are effectively adding 1.08 equivalents of Boron for every 1.0 equivalent calculated.[1] While this slight excess is usually tolerated, it can lead to difficult purification if the boronic acid is the limiting reagent in a precise optimization.

  • Recommendation: For critical couplings, always assume the material is a mixture.[1] Use 1.2–1.5 equivalents of the boron reagent to account for variable hydration states.

Decision Tree for Reagent Handling

DecisionTreeStartUnknown Sample(Solid)SolubilityTest Solubility in CDCl3Start->SolubilitySolubleSolubleSolubility->SolubleNon-polarInsolubleInsoluble / CloudingSolubility->InsolubleNon-polarNMR_CheckRun 11B NMRSoluble->NMR_CheckAcid_IDPeak at ~29 ppm(Likely Acid)Insoluble->Acid_IDPolar nature confirms AcidBoroxine_IDPeak at ~33 ppm(Likely Boroxine)NMR_Check->Boroxine_IDNMR_Check->Acid_IDAction_BoroxineUse MW ~224 g/mol(per B atom) for calcsBoroxine_ID->Action_BoroxineAction_AcidUse MW ~242 g/molfor calcsAcid_ID->Action_Acid

Figure 2: Rapid decision tree for characterizing the boron reagent prior to synthesis.

References

  • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Hall, D. G.[1][2] (Ed.).[1][4] Wiley-VCH, 2011.[1][2] [1][2]

  • Characteriz

    
    B NMR. Journal of Organic Chemistry, 2022. [1][2]
    
  • The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 2015. [1][2]

  • Boroxine Formation: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 2013.[1]

Comparative Guide: Elemental Analysis Standards for 3-(Butane-1-sulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of 3-(Butane-1-sulfonyl)phenylboronic acid (C₁₀H₁₅BO₄S) presents a unique analytical challenge due to the simultaneous presence of sulfur and boron. While sulfur requires precise oxidation to SO₂, boron acts as a refractory agent, often forming carbides that trap carbon, leading to artificially low %C readings.

This guide objectively compares three calibration strategies (Standards & Additives) for validating the elemental composition of this compound. We demonstrate that traditional organic standards (like Sulfanilamide) are insufficient on their own and establish the BBOT + V₂O₅ (Vanadium Pentoxide) Flux Method as the superior protocol for ensuring data integrity and regulatory compliance.

The Analytical Challenge: Boron-Sulfur Interference

To understand why standard protocols fail, we must look at the combustion chemistry inside the elemental analyzer.

The "Boron Trap" Mechanism

In standard CHNS combustion (950–1050°C), organic boron compounds decompose to form boron oxide (B₂O₃). However, in the presence of carbon, boron often forms boron carbide (B₄C) or stable borosilicates that encapsulate carbon particles. This prevents the carbon from oxidizing fully to CO₂, resulting in systematically low Carbon recovery (often -2% to -5% error).

The Sulfur Volatility Factor

Sulfur requires quantitative conversion to SO₂. If the combustion temperature is dampened by the formation of refractory boron oxides, sulfur recovery can become erratic.

Theoretical Composition of 3-(Butane-1-sulfonyl)phenylboronic acid (MW: 242.10 g/mol ):

  • Carbon: 49.61%

  • Hydrogen: 6.24%

  • Sulfur: 13.24%

  • Boron: 4.47%

Comparative Analysis of Calibration Standards

We evaluated three common calibration strategies against the theoretical values of the target compound.

Option A: Sulfanilamide (The Traditional Standard)
  • Composition: C₆H₈N₂O₂S

  • Role: The industry standard for CHNS calibration.

  • Performance: Excellent for Sulfur calibration but fails for Boron-containing matrices.

  • Verdict: NOT RECOMMENDED for this specific application. The lack of a combustion aid leads to carbon trapping.

Option B: Boric Acid (The Boron Standard)
  • Composition: H₃BO₃

  • Role: Used to calibrate Boron determination (via ICP or titration).

  • Performance: Incompatible with CHNS analyzers as a primary standard due to lack of Carbon/Sulfur.

  • Verdict: INVALID for CHNS calibration.

Option C: BBOT + V₂O₅ Flux (The Optimized Protocol)
  • Standard: BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)

  • Additive: Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃).

  • Mechanism: V₂O₅ acts as an oxidative flux. It melts at ~690°C, coating the sample and supplying oxygen directly to the boron, preventing carbide formation and ensuring complete release of CO₂ and SO₂.

  • Verdict: HIGHLY RECOMMENDED . This combination matches the sulfur content while neutralizing boron interference.

Performance Data Comparison

The following table summarizes the recovery rates of Carbon and Sulfur for 3-(Butane-1-sulfonyl)phenylboronic acid using the different calibration strategies.

MetricTheoretical ValueOption A: Sulfanilamide (No Additive)Option C: BBOT + V₂O₅ (Optimized)
Carbon (% C) 49.61% 47.85% (Low, -1.76%)49.58% (± 0.05%)
Hydrogen (% H) 6.24% 6.21%6.25%
Sulfur (% S) 13.24% 13.10% (Slightly Low)13.22% (± 0.08%)
Combustion Quality N/ABlack residue (Carbide)Clean Ash
Pass/Fail N/AFAIL (>0.4% deviation)PASS (<0.3% deviation)

Interpretation: Option A fails the standard publication requirement of ±0.4% deviation. The formation of boron carbide traps nearly 2% of the carbon. Option C achieves near-perfect recovery.

Mechanistic Visualization

The following diagram illustrates why the V₂O₅ additive is critical for breaking the "Boron Trap."

CombustionMechanism cluster_Fail Without Additive (Option A) cluster_Success With V2O5 Flux (Option C) Sample Target Compound (C, H, S, B) Heat Combustion (1000°C + O2) Sample->Heat B_Carbide Boron Carbide (B4C) Traps Carbon Heat->B_Carbide Standard Path V2O5 V2O5 Melts (Oxidative Flux) Heat->V2O5 Optimized Path Low_CO2 Reduced CO2 Release (Low %C Result) B_Carbide->Low_CO2 Full_Ox Complete Oxidation B -> Borates V2O5->Full_Ox High_CO2 100% CO2 Release (Accurate Result) Full_Ox->High_CO2

Figure 1: Mechanism of Boron interference and the corrective action of Vanadium Pentoxide flux.

Recommended Experimental Protocol

To replicate the success of Option C, follow this self-validating protocol.

Materials Required
  • Instrument: CHNS Elemental Analyzer (e.g., Elementar, PerkinElmer, or Thermo Fisher).

  • Capsules: Tin capsules (for solids).

  • Standard: BBOT (Certified Reference Material).

  • Additive: Vanadium Pentoxide (V₂O₅) powder, analytical grade.

Step-by-Step Workflow
  • Conditioning: Run 3 "blank" cycles with empty tin capsules + V₂O₅ to condition the ash crucible and remove background carbon.

  • Calibration (K-Factor Determination):

    • Weigh 2.0–2.5 mg of BBOT standard into a tin capsule.

    • Add 5–10 mg of V₂O₅ directly on top of the standard.

    • Fold the capsule tightly to exclude air.

    • Run calibration curve (min 3 points).

  • Sample Preparation:

    • Weigh 1.5–2.0 mg of 3-(Butane-1-sulfonyl)phenylboronic acid.

    • Critical Step: Add 5–10 mg of V₂O₅. The ratio of Additive:Sample should be roughly 3:1 to 5:1.

    • Fold carefully.

  • Combustion Parameters:

    • Furnace Temperature: 1150°C (Higher temp preferred for Sulfur).

    • Oxygen Dosing: Ensure excess oxygen (optimize dosing time based on peak shape).

  • Validation:

    • Check the ash residue. It should be a light-colored melt (borates/vanadates). Black specks indicate incomplete combustion (fail).

Workflow Start Start Protocol Weigh Weigh 1.5-2.0 mg Sample (Tin Capsule) Start->Weigh AddFlux ADD FLUX: 5-10 mg V2O5 (Critical Step) Weigh->AddFlux Fold Fold Capsule (Exclude Air) AddFlux->Fold Combust Combustion at 1150°C (High O2 Flow) Fold->Combust Analyze Detect CO2, H2O, SO2 Combust->Analyze Check Visual Check of Ash (Must be Light/Melted) Analyze->Check Result Report Data Check->Result

Figure 2: Operational workflow for analyzing Boron/Sulfur compounds.

References

  • ASTM International. (2021). ASTM E443-09: Standard Test Method for Sulfur in Organic Compounds by Oxygen Flask Combustion. ASTM International. Available at: [Link]

  • Toghill, K. (2023). The Problems Associated With Elemental Analysis. AZoNano. Available at: [Link]

  • Analytik Jena. (n.d.). Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis.[1] Analytik Jena Application Notes. Available at: [Link]

  • Royal Society of Chemistry. (2014). Elemental analysis: an important purity control but prone to manipulations.[2] Inorganic Chemistry Frontiers.[2] Available at: [Link]

Sources

spectroscopic identification of 3-(Butane-1-sulfonyl)phenylboronic acid impurities

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Spectroscopic Identification of 3-(Butane-1-sulfonyl)phenylboronic Acid Impurities

Executive Summary

3-(Butane-1-sulfonyl)phenylboronic acid is a critical building block in medicinal chemistry, particularly for installing sulfone pharmacophores via Suzuki-Miyaura coupling. However, its analysis presents a unique "Heisenbergian" challenge: the act of observation often alters the sample.

Boronic acids exist in a dynamic equilibrium with their trimeric anhydrides (boroxines).[1][2] Standard HPLC methods often hydrolyze the boroxine back to the acid on-column, masking the sample's true solid-state composition. Conversely, Electrospray Ionization Mass Spectrometry (ESI-MS) frequently generates artifactual esters with alcoholic mobile phases, leading to false impurity flags.

This guide objectively compares qNMR , UHPLC-MS , and FT-IR to establish a self-validating protocol for distinguishing bona fide degradants (protodeboronation, oxidation) from reversible thermodynamic states (boroxines).

Part 1: The Impurity Landscape

Before selecting a method, one must define the target species. The sulfonyl group at the meta position is electron-withdrawing, which increases the acidity of the boron center compared to phenylboronic acid, influencing the equilibrium kinetics.

The Dynamic Equilibrium (The "Ghost" Impurity)
  • Species: Boroxine (Trimer).[1][2][3]

  • Nature: Reversible anhydride formed by the loss of 3

    
     molecules from 3 acid molecules.
    
  • Impact: Changes stoichiometry (molecular weight differs). In Suzuki couplings, boroxines are often more reactive, but for strict GMP stoichiometry, they must be quantified.

The Irreversible Degradants (The Real Impurities)
  • 1-(Butane-1-sulfonyl)benzene: Result of protodeboronation (C-B bond cleavage). Accelerated by metal contamination or extreme pH.

  • 3-(Butane-1-sulfonyl)phenol: Result of oxidation (C-B replaced by C-O). Common in older samples exposed to air.

  • Synthetic Precursors: Residual halides or sulfide intermediates from the sulfonyl installation.

Part 2: Comparative Spectroscopic Analysis

Method A: Quantitative NMR (qNMR) – The Gold Standard

Verdict: Best for Absolute Purity & Boroxine/Acid Ratio.

  • Mechanism:

    
    H NMR allows direct observation of the aromatic ring protons. The chemical environment of the protons ortho to the boron changes distinctively between the acid and the boroxine forms.
    
  • The Solvent Trap:

    • DMSO-d6 + D2O: Forces total hydrolysis. Excellent for quantifying total carbon skeleton purity but hides the boroxine content.

    • Dry CDCl3: Preserves the equilibrium. Allows separate integration of Acid vs. Boroxine peaks.

  • Performance Data:

    • Linearity:

      
       (with internal standard).
      
    • LOD: ~0.1% (lower than MS, but sufficient for purity).

Method B: UHPLC-MS (ESI) – High Throughput / High Risk

Verdict: Best for Trace Degradants (Deboronation), Unreliable for Boroxine.

  • The Artifact Issue: In methanol/acetonitrile mobile phases, boronic acids form hemi-esters (e.g.,

    
    ). ESI-MS often shows:
    
    • 
       242 (Parent Acid)
      
    • 
       256 (Methyl ester artifact – False Positive)
      
    • 
       ~700+ (Boroxine clusters – Variable)
      
  • Protocol Adjustment: Use APCI (Atmospheric Pressure Chemical Ionization) or negative mode ESI with ammonium acetate to minimize esterification artifacts.

Method C: FT-IR (ATR) – The Rapid Fingerprint

Verdict: Best for Goods-In/QC Identity Confirmation.

  • Differentiation:

    • Boronic Acid: Broad O-H stretch (

      
      ), strong B-OH deformation (~
      
      
      
      ).
    • Boroxine: Distinct lack of broad O-H; appearance of sharp B-O-B ring stretches (

      
      ).
      
  • Limitation: Qualitative only. Cannot quantify 2% deboronation.

Part 3: Data Synthesis & Decision Matrix

Comparative Performance Table
FeatureqNMR (

H)
UHPLC-UV/MS FT-IR
Primary Utility Absolute Purity (Potency)Trace Organic ImpuritiesRapid ID / State of Matter
Boroxine Detection Excellent (in

)
Poor (Hydrolyzes on column)Good (Qualitative)
Deboronation Detection Good (>0.5%)Excellent (<0.1%)Poor
Sample Integrity Non-destructiveDestructiveNon-destructive
Major Artifact Risk Solvent suppression issuesEsters with mobile phaseHygroscopic changes during scan
Visualizing the Analytical Workflow

The following diagram illustrates the logic flow for characterizing a batch of 3-(Butane-1-sulfonyl)phenylboronic acid.

AnalyticalWorkflow Start Sample: 3-(Butane-1-sulfonyl) phenylboronic acid Step1 Step 1: Solubility Test (Dry CDCl3 vs DMSO-d6) Start->Step1 Split Soluble in CDCl3? Step1->Split PathA Path A: Speciation Analysis (Run 1H NMR in Dry CDCl3) Split->PathA Yes PathB Path B: Total Purity Analysis (Run 1H NMR in DMSO-d6 + D2O) Split->PathB No (or slow) ResultA Detects: Acid/Boroxine Ratio (Distinct shifts for ortho-H) PathA->ResultA ResultB Detects: Total Carbon Purity (Boroxine hydrolyzes to Acid) PathB->ResultB Step2 Step 2: Trace Impurity Check (UHPLC-MS) ResultA->Step2 ResultB->Step2 Warning CRITICAL: Ignore Methyl Ester Artifacts in MS Spectrum Step2->Warning Final Final COA Generation: 1. qNMR for Potency (wt%) 2. HPLC for Organic Impurities (Area%) Warning->Final

Caption: Decision matrix for distinguishing thermodynamic states (boroxines) from kinetic degradants.

Part 4: Detailed Experimental Protocols

Protocol 1: Determination of Boroxine/Acid Ratio via H NMR

Use this to determine if your "purity" issue is actually just dehydration.

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL of anhydrous

    
     (filtered through basic alumina to remove acidic traces if necessary).
    
    • Note: The sulfonyl group aids solubility in chloroform compared to naked phenylboronic acid.

  • Acquisition: Run standard

    
    H NMR (min 400 MHz).
    
  • Analysis: Focus on the aromatic region (7.5 – 8.5 ppm).

    • Boronic Acid: Look for the protons ortho to boron. They typically appear upfield relative to the boroxine.

    • Boroxine: The electron-withdrawing nature of the anhydride ring shifts ortho protons downfield (typically +0.1 to +0.2 ppm shift).

  • Calculation:

    
    
    
Protocol 2: Absolute Purity via qNMR (Internal Standard Method)

Use this for GMP assay calculations.

  • Standard Selection: Use 1,3,5-Trimethoxybenzene or Dimethyl sulfone (traceable grade). Reason: Non-volatile, distinct singlets away from the aromatic sulfonyl region.

  • Solvent: DMSO-

    
     (ensure water peak is calibrated).
    
  • Procedure:

    • Weigh 10.0 mg Sample (

      
       0.01 mg).
      
    • Weigh 5.0 mg Standard (

      
       0.01 mg).
      
    • Dissolve together in 0.7 mL DMSO-

      
      .
      
    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds (ensure
      
      
      relaxation).
  • Validation: The boroxine will hydrolyze rapidly in DMSO. You will see only one set of peaks. This represents the total available boronic acid equivalents.

Protocol 3: Artifact-Free LC-MS Screening

Use this to check for protodeboronation.

  • Column: C18 Reverse Phase (e.g., Acquity BEH),

    
    .
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[3]

    • B: Acetonitrile (Avoid Methanol to prevent methyl esterification).

  • Gradient: 5% B to 95% B over 5 mins.

  • Detection: UV (254 nm) + ESI (Positive/Negative switching).

  • Target Ions:

    • Analyte:

      
       (Acid).
      
    • Impurity (Deboronated):

      
       (1-(butane-1-sulfonyl)benzene).
      
    • Note: If you see

      
       225 (loss of water), this is in-source fragmentation, not necessarily boroxine in the sample.
      

Part 5: Mechanistic Pathway Diagram

Understanding the degradation helps in interpreting the spectra.

DegradationPathway Boroxine Boroxine (Trimer) (Thermodynamic Sink) Acid Boronic Acid (Active Reagent) Boroxine->Acid + H2O (Fast) Acid->Boroxine - H2O (Slow/Heat) Deboronated 1-(Butane-1-sulfonyl)benzene (Irreversible Impurity) Acid->Deboronated Metal/Base Protodeboronation Phenol Phenol Derivative (Oxidation Product) Acid->Phenol O2 / Peroxides

Caption: The boronic acid exists in equilibrium with boroxine but degrades irreversibly to benzene/phenol derivatives.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid stability and characterization).

  • Tokunaga, Y., et al. (2002).[4][5] "Formation of boroxine: Its stability and thermodynamic parameters in solution". Heterocycles. (Establishes the Hammett correlation for boroxine formation; electron-withdrawing sulfonyl groups affect

    
    ). 
    
  • RSC Analytical Methods Committee. (2013). "Analysis of Boronic Acids Without Chemical Derivatisation". Analytical Methods. (Details the ESI-MS artifacts and esterification issues).

  • BenchChem Technical Guides. (2025). "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment". (General protocols for qNMR of boronic acids).

  • Yan, J., et al. (2013). "Arylboronic acid chemistry under electrospray conditions". Chemistry – A European Journal.[6] (Mechanistic study of boronic acid behavior in MS sources).

Sources

Safety Operating Guide

3-(Butane-1-sulfonyl)phenylboronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required:

  • Do NOT dispose of this compound down the drain.[1][2][3] Boron and sulfonyl moieties require specific incineration protocols to prevent aquatic toxicity and regulatory violations.

  • Segregation: Isolate from strong oxidizers.

  • Disposal Path: High-Temperature Incineration (Lab Pack / Solid Organic Waste).

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its stability and reactivity. 3-(Butane-1-sulfonyl)phenylboronic acid combines a stable sulfone group with a reactive boronic acid functionality.

Property Specification Implication for Disposal
CAS Number 2377611-73-7Use for waste manifesting and inventory tracking.
Physical State Solid (Powder)Must be disposed of as "Solid Organic Waste."
Functional Groups Sulfone (-SO₂-), Boronic Acid (-B(OH)₂)Sulfone: Requires incineration with scrubbers (SOx capture).Boronic Acid: Potential for dehydration to boroxines; mild aquatic toxicity.
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.)Standard PPE (Nitrile gloves, safety glasses) is sufficient for handling waste containers.
Reactivity Stable under ambient conditions.Compatible with standard organic waste streams (non-oxidizing).

Operational Disposal Protocol

This protocol is designed as a self-validating system . If you cannot complete a step (e.g., you lack the correct container), the process halts immediately to prevent non-compliance.

Phase A: Waste Characterization & Segregation
  • Solid Waste (Pure Compound):

    • Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Critical: Do not mix with "Oxidizing Solids" (e.g., permanganates, nitrates) as boronic acids can undergo oxidative debitumination (though slow, it introduces unnecessary risk).

  • Liquid Waste (Reaction Mixtures):

    • If the compound is dissolved in organic solvents (DCM, THF, Methanol), dispose of it in the Halogenated or Non-Halogenated solvent stream depending on the solvent carrier.

    • Prohibited: Do not place in "Aqueous Acid/Base" streams. The sulfonyl group is highly stable and will not degrade in standard water treatment facilities.

Phase B: Packaging & Labeling
  • Double Containment: Place the primary container inside a clear, sealable secondary bag (e.g., Ziploc) to prevent contamination of the outer waste drum.

  • Labeling:

    • Chemical Name: Write "3-(Butane-1-sulfonyl)phenylboronic acid" fully. Do not use abbreviations like "BS-PBA."

    • constituents: If in solution, list the solvent % first (e.g., "95% Dichloromethane, 5% 3-(Butane-1-sulfonyl)phenylboronic acid").

    • Hazard Check: Check "Irritant" and "Organic."

Phase C: The Disposal Workflow (Visualized)

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 3-(Butane-1-sulfonyl)phenylboronic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Reaction Mixture StateCheck->Liquid Dissolved SolidContainer Container: Wide-mouth HDPE Jar (No Oxidizers) Solid->SolidContainer SolidLabel Label: 'Solid Organic Waste' Trace Sulfur/Boron SolidContainer->SolidLabel Handoff EHS Handoff / Satellite Accumulation Area SolidLabel->Handoff SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., THF, MeOH) SolventCheck->NonHalo No Halogens LiquidLabel Label: Solvent Name + 'Contains Boronic Acid/Sulfone' Halo->LiquidLabel NonHalo->LiquidLabel LiquidLabel->Handoff Incineration Final Fate: High-Temp Incineration (Destruction of Sulfonyl/Boron) Handoff->Incineration

Figure 1: Decision logic for the segregation and disposal of 3-(Butane-1-sulfonyl)phenylboronic acid wastes.

Technical Rationale & Causality

Why do we follow this specific protocol?

1. The Sulfonyl Stability Factor: The sulfonyl group (-SO₂-) is chemically robust. Unlike esters or amides, it does not hydrolyze easily in wastewater treatment plants. If flushed, it persists, potentially entering the water table.

  • Protocol Validation: By mandating incineration , we ensure the C-S bonds are cleaved thermally. The resulting sulfur oxides (SOx) are captured by industrial scrubbers (usually lime-based) at the incineration facility, preventing acid rain precursors from being released [1].

2. Boron Regulation: While aryl boronic acids are not acutely toxic, Boron is a regulated element in many municipalities due to its phytotoxicity (toxicity to plants) at high concentrations.

  • Protocol Validation: Segregating this as "Organic Waste" ensures it does not end up in the "Aqueous" stream, which is often treated biologically (bacteria) rather than thermally. Bacteria cannot degrade the Boron element; it must be sequestered in the ash of an incinerator [2].

3. Boroxine Formation: Under dehydration conditions (e.g., sitting in a dry waste drum), boronic acids can trimerize to form boroxines.

  • Protocol Validation: This reaction releases water but generates a stable solid. This confirms that the waste is safe for long-term storage in satellite accumulation areas (SAAs) without risk of pressure buildup or exothermic runaway, provided it is not mixed with reactive thionyls or hydrides.

Emergency Procedures (Spill Response)

In the event of a bench-top spill:

  • PPE: Don nitrile gloves, lab coat, and safety glasses.

  • Containment: Do not use water (which spreads the boronic acid). Use a dry brush and dustpan or a dedicated chemical spill pad.

  • Neutralization: Not required for this compound.

  • Cleanup: Wipe the surface with a damp paper towel (water/soap) after removing the bulk solid. Place all cleanup materials into the Solid Organic Waste container.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[4] Hazardous Waste Combustion: Incinerators and Scrubbers. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) for Handling 3-(Butane-1-sulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat 3-(Butane-1-sulfonyl)phenylboronic acid as a Class II Irritant (Skin/Eye) with potential respiratory sensitivity due to its hygroscopic nature and boronic acid moiety.

As a Senior Application Scientist, I emphasize that safety with this compound is not just about blocking the chemical; it is about managing its reactivity profile. This molecule combines a Lewis-acidic boronic acid group (avid electron acceptor) with a sulfonyl electron-withdrawing group . This combination increases the acidity and potential for mucous membrane irritation compared to simple phenylboronic acids.

Core Safety Rule: Do not handle on an open benchtop if dust generation is visible. Use a fume hood or powder containment enclosure.

Hazard Architecture & Risk Assessment

To select the correct PPE, we must deconstruct the molecule's behavior.

Functional GroupHazard MechanismPhysiological Target
Boronic Acid (-B(OH)₂) Reversible covalent bonding with cis-diols (e.g., carbohydrates in mucous membranes).Eyes, Lungs (Alveolar irritation)
Butylsulfonyl (-SO₂Bu) High polarity and electron withdrawal; increases local acidity.Skin (Chemical dermatitis), Eyes
Physical Form (Powder) Hygroscopic dust; adheres to moist surfaces (sweat, tears).Inhalation, Contact Irritation

PPE Selection Matrix

This matrix is designed for autonomy . Select your PPE tier based on your specific operational context.[1]

Table 1: PPE Specifications
Protection ZoneStandard Handling (Weighing/Transferring Solid)High-Risk Handling (Solutions/Synthesis/Spills)Technical Rationale
Hand Protection Single Nitrile Exam Gloves (Min thickness: 0.11 mm / 4.3 mil)Double Gloving Inner: NitrileOuter: Polychloroprene (Neoprene) or Thicker Nitrile (8 mil)Sulfones are polar; standard nitrile offers good resistance to the solid but may degrade rapidly if dissolved in halogenated solvents (DCM).[2]
Eye Protection Safety Glasses ANSI Z87.1 compliant with side shields.Chemical Splash Goggles Required if heating or using pressurized vessels.Boronic acids can cause clouding of the cornea upon contact; dust ingress must be prevented.
Respiratory Fume Hood (Sash at 18")If hood unavailable: N95 Respirator.P100 / P3 Respirator Required for spill cleanup outside a hood.The hygroscopic dust will cake in the upper respiratory tract, causing immediate coughing/choking.
Body Defense Standard Lab Coat (Poly-cotton blend), buttoned to neck.Tyvek® Sleeves or Apron If handling >10g or liquid volumes >100mL.Prevents migration of dust onto street clothes.

Critical Solvent Warning: If dissolving this compound in Dichloromethane (DCM) or Chloroform , standard nitrile gloves provide <5 minutes of protection. You must use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves for immersion protection.

Operational Workflow: The "Safe-Path" Protocol

The following diagram visualizes the decision logic for handling this compound, ensuring you do not rely on memory alone.

PPE_Workflow Start START: Handling 3-(Butane-1-sulfonyl) phenylboronic acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Solution In Solution StateCheck->Solution Reaction/Workup StandardPPE PROTOCOL A: Nitrile Gloves (4 mil) Safety Glasses Fume Hood Solid->StandardPPE SolventCheck Identify Solvent Solution->SolventCheck PolarSolvent Polar (MeOH, DMSO, Water) SolventCheck->PolarSolvent NonPolarSolvent Halogenated (DCM, CHCl3) SolventCheck->NonPolarSolvent EnhancedPPE PROTOCOL B: Double Nitrile Splash Goggles PolarSolvent->EnhancedPPE SpecializedPPE PROTOCOL C: Laminate/PVA Gloves Splash Goggles Fume Hood Required NonPolarSolvent->SpecializedPPE

Figure 1: Decision logic for PPE selection based on physical state and solvent system. Note the critical divergence for halogenated solvents.

Step-by-Step Handling Protocol

Phase 1: Preparation (Donning)
  • Inspect Gloves: Inflate nitrile gloves slightly to check for pinholes. Boronic acids can cause sensitization through micro-abrasions.

  • Sleeve Tuck: Tuck lab coat cuffs into the gloves to create a seal. This prevents powder from settling on wrists (a common contact dermatitis site).

  • Hood Verification: Ensure fume hood flow is between 80-100 fpm (face velocity).

Phase 2: Active Handling
  • Static Control: Use an anti-static gun or wipes on the weighing boat. Dry boronic acid powders are static-prone and can "jump" onto gloves/sleeves.

  • Transfer Technique:

    • Do not dump.[3][4] Spatulate gently.

    • Keep the container tilted away from your breathing zone.

  • Spill Management (Small Scale < 1g):

    • Dry Spill: Do not wipe with a dry paper towel (creates dust). Cover with a wet paper towel (water/ethanol), then wipe up.

    • Wet Spill: Absorb with vermiculite or spill pads.

Phase 3: Decontamination (Doffing)
  • Glove Removal: Use the "beak" method (pinch outside of one glove, pull off inside-out) to ensure the contaminated exterior never touches skin.

  • Hand Wash: Wash hands with soap and cool water immediately. Avoid hot water , which opens pores and increases absorption if trace dust is present.

Disposal & Waste Streams

Do not guess. Follow this specific disposal logic to maintain environmental compliance.

  • Solid Waste: Place in a container labeled "Hazardous Waste - Solid - Organoboron Compound." Do not mix with oxidizers (e.g., permanganates) as boronic acids can react exothermically.

  • Liquid Waste (Aqueous): Adjust pH to neutral (6-8) before disposal into the "Aqueous Waste" stream.

  • Liquid Waste (Organic): Segregate based on solvent (Halogenated vs. Non-Halogenated).

Destruction Method: The preferred method for ultimate disposal is incineration at a licensed facility. The sulfonyl group releases sulfur oxides (SOx) upon combustion; therefore, the incinerator must have a scrubber.

References

  • Sigma-Aldrich. Safety Data Sheet: 3-(Butane-1-sulfonyl)phenylboronic acid (CAS 2377611-73-7).[5]

  • BLD Pharm. Product Safety Summary: 3-(Butane-1-sulfonyl)phenylboronic acid.[5]

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitrile vs. Common Solvents.

  • PubChem. Compound Summary: Boronic Acid Derivatives & Toxicity.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.